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2-(Octyloxy)aniline

Cat. No.: B1317713
CAS No.: 52464-52-5
M. Wt: 221.34 g/mol
InChI Key: OGEFQWOGBSQSDP-UHFFFAOYSA-N
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Description

2-(Octyloxy)aniline (CAS 52464-52-5) is a specialty aniline derivative where the amino group is in the ortho position to an octyloxy chain on the benzene ring. This specific substitution pattern is critical to its properties and research applications. The compound is characterized by the "ortho effect," where the bulky octyloxy group influences the molecule's steric and electronic characteristics, including reducing the basicity of the adjacent amino group compared to other isomers . This makes it a valuable building block in organic and materials chemistry. Its primary research value lies in its role as a key synthetic intermediate for constructing complex molecular architectures. It has been utilized as a precursor in the iterative, convergent synthesis of novel second-generation (G-2) melamine-based dendrimers, which show promise for self-assembling into homogeneously packed spherical nano-aggregates . Furthermore, aniline derivatives with long alkoxy chains are foundational in the development of organic materials with mesogenic properties, such as certain Schiff bases and liquid crystalline compounds . The amino and alkoxy functional groups, both electron-donating, also make this compound of interest in corrosion science, as molecules with similar structures have been investigated as mixed-type corrosion inhibitors for metals, where the long alkyl chain can aid in forming a protective hydrophobic layer . With a molecular formula of C14H23NO and a molecular weight of 221.34 g/mol, this compound offers researchers a versatile fragment for introducing specific steric and electronic features into advanced materials and specialty chemicals. This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO B1317713 2-(Octyloxy)aniline CAS No. 52464-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEFQWOGBSQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563593
Record name 2-(Octyloxy)aniline
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Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52464-52-5
Record name 2-(Octyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52464-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Octyloxy)aniline
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(Octyloxy)aniline is limited in publicly available literature. Therefore, this guide presents a comprehensive overview based on the known properties of its isomers (4-(octyloxy)aniline and m-(octyloxy)aniline), other 2-alkoxy-substituted anilines, and the general characteristics of the aniline chemical class. All data presented for structural analogs should be considered as estimations for this compound and must be confirmed by direct experimental analysis.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The introduction of an alkoxy group, such as an octyloxy chain, at the ortho-position of the aniline ring is expected to significantly influence its physicochemical properties, reactivity, and biological activity. This modification can enhance lipophilicity, which may, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a detailed examination of the anticipated core properties of this compound, offering valuable insights for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties

Property4-(Octyloxy)anilineThis compound (Predicted/Analogous)
CAS Number 39905-45-8[2]Not available
Molecular Formula C₁₄H₂₃NO[2]C₁₄H₂₃NO
Molecular Weight 221.34 g/mol [2]221.34 g/mol
Appearance White to brown solid[2]Expected to be a liquid or low-melting solid
Melting Point 35-39 °C[2]Likely lower than the 4-isomer due to steric hindrance of the ortho-substituent disrupting crystal packing.
Boiling Point 336 °C[2]Expected to be similar to the 4-isomer, possibly slightly lower.
Solubility Insoluble in water; soluble in organic solvents.Expected to have very low water solubility and good solubility in common organic solvents.
pKa 5.24 ± 0.10 (Predicted)[2]Expected to be slightly lower than aniline (pKa ≈ 4.6) due to the electron-donating nature of the octyloxy group, but potentially influenced by intramolecular hydrogen bonding.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. The following are expected characteristic signals based on the analysis of aniline and its alkoxy derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

  • Aromatic protons: A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The ortho-substitution will lead to a more complex splitting pattern compared to aniline.

  • -NH₂ protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. The chemical shift can be influenced by concentration and solvent.

  • -OCH₂- protons: A triplet around δ 3.9-4.1 ppm.

  • Aliphatic chain protons (-CH₂-)₇ and -CH₃: A series of multiplets in the range of δ 0.8-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

  • Aromatic carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the octyloxy group (-C-O) is expected to be significantly downfield.

  • Aliphatic carbons: Signals corresponding to the eight carbons of the octyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups.

  • N-H stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹, typical for a primary amine.[3][4]

  • C-N stretching: A band around 1250-1350 cm⁻¹.

  • C-O stretching (aromatic ether): A strong band in the region of 1200-1260 cm⁻¹.

  • C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221. Key fragmentation patterns would likely involve the loss of the octyl chain.

Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in the searched literature. However, a general and robust method for the synthesis of 2-alkoxyanilines is the Williamson ether synthesis, starting from 2-aminophenol and an appropriate octyl halide.

General Synthesis of this compound via Williamson Ether Synthesis

G reagents 2-Aminophenol + 1-Bromooctane + Base (e.g., K₂CO₃, NaH) + Solvent (e.g., DMF, Acetonitrile) reaction Reaction Mixture reagents->reaction Heat (e.g., 80-100 °C) workup Aqueous Workup (Extraction with organic solvent, washing with water and brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) is added.

  • Addition of Alkyl Halide: The mixture is stirred at room temperature for a short period, after which 1-bromooctane (1.0-1.2 eq) is added dropwise.

  • Reaction: The reaction mixture is heated to a temperature between 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Toxicology and Safety

Specific toxicological data for this compound are not available. However, based on the known hazards of aniline and its derivatives, the following precautions should be taken:

  • Toxicity: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[5] They can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.

  • Carcinogenicity: Aniline is classified as a probable human carcinogen.[5]

  • Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Development

While there is no specific information on the use of this compound in drug development, the 2-substituted aniline scaffold is a common motif in medicinal chemistry.

Aniline derivatives are present in a wide range of approved drugs and are explored for various therapeutic areas.[1][6] The introduction of an octyloxy group at the 2-position can serve several purposes in drug design:

  • Modulation of Lipophilicity: The long alkyl chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Structure-Activity Relationship (SAR) Studies: The 2-octyloxy group can be used to probe the steric and electronic requirements of a biological target.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.

The general workflow for incorporating a novel compound like this compound into a drug discovery program is outlined below.

G synthesis Synthesis of This compound Derivatives screening Biological Screening (Target-based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development (ADME, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery workflow for aniline derivatives.

Conclusion

This compound is a molecule with potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties can be reasonably predicted based on its structural analogs. The synthetic route via Williamson ether synthesis is a plausible and well-established method for its preparation. As with all aniline derivatives, appropriate safety precautions must be taken during handling. The incorporation of the 2-octyloxyaniline scaffold into drug discovery programs could offer a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further experimental investigation is required to fully elucidate the fundamental properties and potential applications of this compound.

References

In-Depth Technical Guide: 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 52464-52-5

This technical guide provides a comprehensive overview of 2-(Octyloxy)aniline, also known as 2-octoxyaniline or benzenamine, 2-(octyloxy)-. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is an organic compound featuring an aniline core substituted with an octyloxy group at the ortho position. This substitution significantly influences its physicochemical properties compared to unsubstituted aniline. A summary of its key quantitative data is presented below.

PropertyValueSource
CAS Number 52464-52-5N/A
Molecular Formula C₁₄H₂₃NON/A
Molecular Weight 221.34 g/mol N/A
Boiling Point 176-178 °C (at 8 Torr)N/A

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for ether synthesis, followed by functional group transformations if necessary. A common and effective route involves the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-nitrophenol and 1-bromooctane, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

  • Materials: 2-nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol in the chosen solvent.

    • Add an excess of potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group.

    • To the stirred suspension, add 1-bromooctane dropwise.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield pure 1-nitro-2-(octyloxy)benzene.

Step 2: Reduction of 1-Nitro-2-(octyloxy)benzene to this compound

  • Materials: 1-nitro-2-(octyloxy)benzene, a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).

  • Procedure (using SnCl₂/HCl):

    • Dissolve 1-nitro-2-(octyloxy)benzene in a suitable solvent like ethanol.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete.

    • Neutralize the reaction mixture with a base, such as a concentrated solution of sodium hydroxide (NaOH), until the solution is alkaline.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction 2-Nitrophenol 2-Nitrophenol Reaction1 Reflux 2-Nitrophenol->Reaction1 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction1 K2CO3_Solvent K2CO3, Solvent K2CO3_Solvent->Reaction1 1-Nitro-2-(octyloxy)benzene 1-Nitro-2-(octyloxy)benzene Reaction1->1-Nitro-2-(octyloxy)benzene Reaction2 Reduction 1-Nitro-2-(octyloxy)benzene->Reaction2 ReducingAgent Reducing Agent (e.g., SnCl2/HCl) ReducingAgent->Reaction2 This compound This compound Reaction2->this compound Aniline_Toxicity_Pathway Aniline_Metabolites Aniline Metabolites Oxidative_Stress Oxidative Stress (ROS Generation) Aniline_Metabolites->Oxidative_Stress IKK_Activation IKKα/β Phosphorylation Oxidative_Stress->IKK_Activation MAPK_Activation MAPK Phosphorylation (ERK, JNK, p38) Oxidative_Stress->MAPK_Activation NFkB_Activation NF-κB Activation IKK_Activation->NFkB_Activation AP1_Activation AP-1 Activation MAPK_Activation->AP1_Activation Cytokine_Upregulation Upregulation of Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB_Activation->Cytokine_Upregulation AP1_Activation->Cytokine_Upregulation Splenotoxicity Splenotoxicity / Fibrosis Cytokine_Upregulation->Splenotoxicity

Synthesis of 2-(Octyloxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of a primary synthesis route for 2-(Octyloxy)aniline, a valuable intermediate in pharmaceutical and materials science research. This document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents relevant data in a clear, structured format.

Introduction

This compound features a versatile chemical structure, incorporating both a primary aromatic amine and an octyloxy ether functional group. This unique combination makes it a key building block in the synthesis of a variety of target molecules, including but not limited to, novel pharmaceutical agents, liquid crystals, and specialized polymers. The strategic placement of the octyloxy group at the ortho position to the amine can significantly influence the physicochemical properties and biological activity of the final compounds. This guide focuses on a reliable and adaptable synthesis route for this compound.

Primary Synthesis Route: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In the context of synthesizing this compound, 2-aminophenol serves as the phenolic starting material, and an octyl halide, such as 1-bromooctane, acts as the alkylating agent.

A critical consideration in the synthesis of this compound is the potential for N-alkylation of the amino group as a competing side reaction. To ensure high selectivity for O-alkylation, a two-step approach involving the protection of the amine functionality is often employed.

Logical Workflow for Selective O-Alkylation:

G A 2-Aminophenol B Protection of Amino Group (e.g., with Benzaldehyde) A->B C N-Benzylidene-2-aminophenol B->C D O-Alkylation (1-Bromooctane, Base) C->D E Protected this compound D->E F Deprotection (Hydrolysis) E->F G This compound F->G

Caption: Workflow for the selective synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the general procedures for selective O-alkylation of aminophenols described by Wang and Xu (2010).

Protection of 2-Aminophenol (Formation of N-Benzylidene-2-aminophenol)

Objective: To selectively protect the amino group of 2-aminophenol to prevent N-alkylation in the subsequent step.

Reaction Scheme:

G cluster_0 2-Aminophenol 2-Aminophenol Benzaldehyde Benzaldehyde N-Benzylidene-2-aminophenol N-Benzylidene-2-aminophenol Benzaldehyde->N-Benzylidene-2-aminophenol Methanol, rt

Caption: Protection of 2-aminophenol with benzaldehyde.

Procedure:

  • To a stirred solution of 2-aminophenol (10.9 g, 0.1 mol) in methanol (250 mL), add benzaldehyde (10.6 g, 0.1 mol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent in vacuo.

  • Recrystallize the residue from ethanol to afford N-benzylidene-2-aminophenol as a solid.

Table 1: Reagents and Solvents for Protection Step

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
2-AminophenolC₆H₇NO109.1310.9 g0.1
BenzaldehydeC₇H₆O106.1210.6 g0.1
MethanolCH₄O32.04250 mL-
EthanolC₂H₆O46.07As needed-
O-Alkylation and Deprotection to Yield this compound

Objective: To introduce the octyl group onto the phenolic oxygen and subsequently remove the protecting group to yield the final product.

Reaction Scheme:

G cluster_0 N-Benzylidene-2-aminophenol N-Benzylidene-2-aminophenol 1-Bromooctane 1-Bromooctane This compound This compound 1-Bromooctane->this compound 1. K₂CO₃, Acetone, Reflux 2. HCl (aq), rt

Caption: O-Alkylation followed by deprotection.

Procedure:

  • To a stirred solution of N-benzylidene-2-aminophenol (19.7 g, 0.1 mol) in acetone (300 mL), add potassium carbonate (27.6 g, 0.2 mol) and 1-bromooctane (21.2 g, 0.11 mol).

  • Reflux the mixture for 20 hours.

  • After cooling to room temperature, filter off the inorganic precipitate through a Celite pad and concentrate the filtrate in vacuo.

  • To the resulting residue, add dichloromethane (100 mL) and 1N HCl (300 mL).

  • Stir the mixture vigorously for 1 hour at room temperature to effect hydrolysis of the imine.

  • Separate the aqueous layer using a separatory funnel and neutralize it with sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to afford this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Table 2: Reagents and Solvents for Alkylation and Deprotection

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
N-Benzylidene-2-aminophenolC₁₃H₁₁NO197.2319.7 g0.1
1-BromooctaneC₈H₁₇Br193.1221.2 g0.11
Potassium CarbonateK₂CO₃138.2127.6 g0.2
AcetoneC₃H₆O58.08300 mL-
DichloromethaneCH₂Cl₂84.93400 mL-
1N Hydrochloric AcidHCl36.46300 mL0.3
Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Quantitative Data

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound based on the described protocol. Actual yields may vary depending on experimental conditions and purification efficiency.

Table 3: Summary of Quantitative Data

ParameterValue
Yield of N-Benzylidene-2-aminophenol ~95%
Overall Yield of this compound 60-70%
Physical State Yellowish oil or low-melting solid
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Melting Point Not reported
Boiling Point Not reported

Characterization Data (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons (4H, multiplet, ~6.6-7.0 ppm) - NH₂ protons (2H, broad singlet, ~3.5-4.5 ppm) - O-CH₂ protons (2H, triplet, ~3.9-4.1 ppm) - Alkyl chain protons (15H, multiplets, ~0.8-1.8 ppm)
¹³C NMR - Aromatic carbons (~110-150 ppm) - O-CH₂ carbon (~68-70 ppm) - Alkyl chain carbons (~14-32 ppm)
IR (Infrared) Spectroscopy - N-H stretching (two bands, ~3300-3500 cm⁻¹) - C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹) - C=C stretching (aromatic, ~1450-1600 cm⁻¹) - C-O stretching (ether, ~1200-1250 cm⁻¹) - C-N stretching (~1250-1350 cm⁻¹)
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 221

Conclusion

The synthesis of this compound can be effectively achieved through a selective O-alkylation of 2-aminophenol. The protection of the amino group is a key step to ensure high yields of the desired product. The detailed protocol provided in this guide, adapted from established methodologies, offers a reliable starting point for researchers in various fields. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity. The predicted characterization data serves as a useful reference for the analysis of the synthesized compound.

Technical Guide: Solubility Profile of 2-(Octyloxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Octyloxy)aniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility in various organic solvents and presents a detailed experimental protocol for its precise quantitative determination.

Qualitative Solubility Profile of this compound

This compound is an aromatic amine with a significant nonpolar alkyl chain (octyloxy group). This structure dictates its solubility behavior, which can be predicted based on the "like dissolves like" principle. The molecule possesses a polar amino group (-NH2) capable of hydrogen bonding and a large, nonpolar octyloxy tail.

Predicted Solubility:

  • High Solubility is expected in:

    • Nonpolar and Moderately Polar Aprotic Solvents: The long alkyl chain suggests good solubility in solvents such as toluene, benzene, diethyl ether, chloroform, and ethyl acetate.[1][2]

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are likely to be effective due to their ability to interact with the aromatic ring and the amino group.

  • Moderate to Low Solubility is expected in:

    • Polar Protic Solvents: Lower alcohols such as methanol and ethanol may dissolve this compound, but its solubility is likely to decrease with the increasing polarity of the alcohol and the long nonpolar tail of the solute.[1]

  • Insolubility is expected in:

    • Water: The hydrophobic nature of the octyl group and the benzene ring will significantly limit its solubility in water.[1]

It is important to note that the solubility of aniline and its derivatives can be significantly influenced by pH. In acidic conditions, the amino group can be protonated to form a more soluble salt.[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Toluene25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
N,N-Dimethylformamide25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol: Determination of Equilibrium Solubility using the Isothermal Saturation Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent. This method is widely accepted and provides reliable results.[3][4][5][6]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Centrifuge (optional)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium (typically 24-72 hours).[5]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[5] Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Replicates:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is crucial for various applications in research and development, including formulation, reaction optimization, and purification processes.

References

In-depth Technical Guide to the Thermal Properties of 2-(Octyloxy)aniline and Related Alkoxyanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal properties of alkoxyanilines, with a specific focus on providing estimated values for 2-(octyloxy)aniline. Due to a lack of available experimental data for this compound, this guide leverages data from structurally similar compounds, namely its isomers and shorter-chain 2-alkoxyanilines, to provide a robust framework for understanding its expected thermal behavior. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to enable researchers to determine the precise thermal characteristics of this compound. This document is intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this and related compounds.

Introduction

This compound is an organic compound belonging to the alkoxyaniline family. Its molecular structure, featuring a long octyloxy chain attached to an aniline ring, suggests its potential use in various applications, including as a precursor for liquid crystals, in the synthesis of pharmaceuticals, and in materials science. The thermal properties of such compounds are critical for determining their stability, processing parameters, and suitability for various applications.

This guide addresses the current gap in publicly available data on the thermal properties of this compound. By compiling and analyzing data from its isomers and shorter-chain homologues, we can infer a likely range for its key thermal parameters. Furthermore, this document provides detailed, adaptable experimental protocols for researchers to determine these properties with high accuracy.

Thermal Properties of Alkoxyanilines

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
4-(Octyloxy)aniline 39905-45-8C₁₄H₂₃NO35-39[1]336[1]
2-Ethoxyaniline 94-70-2C₈H₁₁NO< -4231-233[2]
2-Propoxyaniline 4469-78-7C₉H₁₃NO-249.3[3]
4-Butoxyaniline 4344-55-2C₁₀H₁₅NO-148-149 (at 13 mmHg)
5-Nitro-2-propoxyaniline 553-79-7C₉H₁₂N₂O₃49[4]367[4]

Note: The boiling point of 4-Butoxyaniline is provided at reduced pressure.

Based on the trends observed in this data, it is reasonable to expect the melting point of this compound to be in a similar range to its 4-isomer, and its boiling point to be substantial, likely over 300°C at atmospheric pressure. However, experimental verification is crucial.

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of this compound, the following experimental methodologies are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining transition temperatures such as melting point, glass transition, and crystallization, as well as the enthalpy of these transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Materials:

  • This compound sample (2-5 mg)

  • Aluminum or hermetically sealed sample pans and lids

  • Reference pan (empty)

  • Inert purge gas (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a sample pan. Crimp the lid to seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas flow rate (typically 20-50 mL/min).

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 0°C).

  • Thermal Program:

    • Heat the sample from the starting temperature to a temperature well above the expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • A second heating scan is often performed to obtain a cleaner thermal profile after erasing the sample's prior thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Materials:

  • This compound sample (5-10 mg)

  • TGA sample pan (e.g., alumina or platinum)

  • Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into the TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the desired purge gas and flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of weight loss indicates the beginning of decomposition. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of a compound like this compound using DSC and TGA.

G cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_results Results Sample This compound Sample Weigh Accurate Weighing (2-5 mg for DSC, 5-10 mg for TGA) Sample->Weigh Encapsulate Encapsulation in Pans (Al for DSC, Alumina/Pt for TGA) Weigh->Encapsulate DSC_Setup Instrument Setup (Purge Gas, Temp Program) Encapsulate->DSC_Setup DSC Sample TGA_Setup Instrument Setup (Purge Gas, Temp Program) Encapsulate->TGA_Setup TGA Sample DSC_Run Heating/Cooling Cycle DSC_Setup->DSC_Run DSC_Analysis Data Analysis (Melting Point, Enthalpy) DSC_Run->DSC_Analysis Thermal_Properties Comprehensive Thermal Profile DSC_Analysis->Thermal_Properties TGA_Run Heating Ramp TGA_Setup->TGA_Run TGA_Analysis Data Analysis (Decomposition Temp, Stability) TGA_Run->TGA_Analysis TGA_Analysis->Thermal_Properties

Caption: Workflow for Thermal Analysis of this compound.

Estimation of Thermal Properties through Analogy

This diagram illustrates the logical approach of using data from related compounds to estimate the thermal properties of this compound in the absence of direct experimental data.

G cluster_analogs Data from Analogous Compounds cluster_estimation Estimation & Hypothesis cluster_verification Experimental Verification Target Thermal Properties of This compound Isomers Isomers (e.g., 4-(Octyloxy)aniline) Trend_Analysis Trend Analysis (Effect of alkyl chain length and substitution position) Isomers->Trend_Analysis Homologues Shorter-Chain Homologues (e.g., 2-Ethoxyaniline, 2-Propoxyaniline) Homologues->Trend_Analysis Estimated_Properties Estimated Properties of This compound Trend_Analysis->Estimated_Properties Experimental_Data Experimental Data (DSC & TGA) Estimated_Properties->Experimental_Data Guides Experimentation Experimental_Data->Target Confirms/Refines

Caption: Logic for Estimating Thermal Properties via Analogy.

Conclusion

While direct experimental data on the thermal properties of this compound is currently lacking, this technical guide provides a solid foundation for researchers and professionals. By presenting data from analogous compounds, we offer a reasonable estimation of its thermal behavior. More importantly, the detailed experimental protocols for DSC and TGA outlined herein provide a clear path for the precise determination of its melting point, boiling point, and thermal stability. The provided workflows and logical diagrams serve as a valuable conceptual framework for the thermal characterization of this and other novel chemical entities. The experimental determination of these properties is strongly encouraged to ensure safe handling, effective processing, and successful application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of 2-(Octyloxy)aniline

This technical guide provides a comprehensive overview of the core electronic properties of this compound, a molecule of interest in the fields of organic electronics and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes theoretical data from computational studies on analogous alkoxy-anilines and outlines the standard experimental protocols required for its full characterization.

Introduction to the Electronic Properties of Alkoxy-Anilines

Aniline and its derivatives are fundamental building blocks in a wide array of organic functional materials. The introduction of an alkoxy substituent, such as the octyloxy group in this compound, significantly influences the electronic properties of the parent aniline molecule. The electron-donating nature of the alkoxy group tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby lowering the ionization potential.[1] This modification of the frontier molecular orbital energies has profound implications for the material's charge transport characteristics and its potential applications in electronic devices.[2][3]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the electronic structure of substituted anilines.[4][5] These theoretical investigations provide valuable insights into parameters such as HOMO and LUMO energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity, which are critical for designing and evaluating new organic semiconductor materials.

Tabulated Electronic Properties (Theoretical)

The following table summarizes key electronic properties for aniline and related alkoxy-substituted anilines based on computational studies. These values serve as a reasonable approximation for the expected electronic properties of this compound.

PropertyAniline (Theoretical)Methoxy-substituted Anilines (Theoretical Range)Expected Trend for this compound
HOMO Energy (eV) -5.77[6]-5.3 to -5.6[1]Higher (less negative) than aniline
LUMO Energy (eV) -0.1 to -0.5[6]-0.2 to -0.6Similar to or slightly lower than aniline
HOMO-LUMO Gap (eV) ~5.34.7 to 5.4Slightly smaller than aniline
Ionization Potential (eV) ~7.7 (Experimental)[7]Lower than anilineLower than aniline
Electron Affinity (eV) ~0.1Similar to anilineSimilar to aniline

Note: The exact values for this compound will be dependent on the specific computational method and basis set used, as well as experimental conditions.

Experimental Protocols for Electronic Characterization

A thorough experimental investigation is necessary to validate the theoretical predictions and fully elucidate the electronic properties of this compound. The following are standard experimental protocols employed for the characterization of organic semiconductor materials.

3.1 Synthesis and Purification

The synthesis of this compound would typically involve the Williamson ether synthesis, reacting 2-aminophenol with an octyl halide in the presence of a base. Subsequent purification, for instance by column chromatography, is crucial as impurities can significantly impact electronic measurements.

3.2 Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule in solution.

  • Methodology: A solution of this compound in an appropriate solvent with a supporting electrolyte is prepared. A three-electrode system (working, reference, and counter electrodes) is immersed in the solution. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

  • Data Analysis: The HOMO energy level can be estimated from the onset of the first oxidation peak, and the LUMO energy level can be estimated from the onset of the first reduction peak, relative to a reference compound with known energy levels (e.g., ferrocene/ferrocenium couple).[8]

3.3 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of the material.

  • Methodology: A dilute solution of this compound or a thin film deposited on a transparent substrate is placed in a UV-Vis spectrophotometer. The absorbance of the sample is measured as a function of wavelength.

  • Data Analysis: The optical bandgap (HOMO-LUMO gap) can be estimated from the onset of the lowest energy absorption peak in the UV-Vis spectrum using a Tauc plot.

3.4 Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique used to directly measure the ionization potential (and thus the HOMO energy level) of a material in the solid state.

  • Methodology: A thin film of this compound is deposited on a conductive substrate under ultra-high vacuum conditions. The sample is irradiated with a monochromatic beam of ultraviolet photons, causing photoemission of electrons. The kinetic energy of the emitted electrons is measured by an electron energy analyzer.

  • Data Analysis: The ionization potential is calculated by subtracting the width of the photoelectron spectrum from the energy of the incident photons.

3.5 Inverse Photoelectron Spectroscopy (IPES)

IPES is used to determine the electron affinity (and thus the LUMO energy level) of a material in the solid state.

  • Methodology: A thin film of the material is bombarded with a monoenergetic beam of electrons. When the electrons enter the material, they can occupy empty states and decay to lower energy states, emitting photons. The energy of the emitted photons is detected.

  • Data Analysis: The electron affinity is determined from the energy of the photons emitted when electrons enter the LUMO level.

3.6 Electrical Conductivity Measurements

The electrical conductivity of this compound can be measured for a thin film of the material.

  • Methodology: A thin film of the material is deposited onto a substrate with pre-patterned electrodes (e.g., interdigitated electrodes). A voltage is applied across the electrodes, and the resulting current is measured.[9] The measurements are often performed in a controlled atmosphere and as a function of temperature.

  • Data Analysis: The conductivity (σ) is calculated from the measured current (I) and voltage (V), and the dimensions of the electrodes (channel length L and width W) and the film thickness (d) using the formula: σ = (I/V) * (L/Wd).

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic properties of this compound.

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Electronic Property Characterization cluster_analysis Data Analysis and Modeling synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification cv Cyclic Voltammetry (Solution-state HOMO/LUMO) purification->cv uv_vis UV-Vis Spectroscopy (Optical Bandgap) purification->uv_vis ups Ultraviolet Photoelectron Spectroscopy (Solid-state HOMO) purification->ups ipes Inverse Photoelectron Spectroscopy (Solid-state LUMO) purification->ipes conductivity Conductivity Measurement (Thin Film) purification->conductivity data_analysis Data Analysis and Parameter Extraction cv->data_analysis uv_vis->data_analysis ups->data_analysis ipes->data_analysis conductivity->data_analysis dft DFT Calculations (Theoretical Validation) data_analysis->dft

Experimental workflow for electronic characterization.

Conclusion

References

2-(Octyloxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and experimental considerations for 2-(octyloxy)aniline, a valuable intermediate in various chemical syntheses.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. As an isomer of 3-(octyloxy)aniline and 4-(octyloxy)aniline, it shares the same molecular formula and weight.

PropertyValue
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
IUPAC Name This compound
Synonyms o-(Octyloxy)aniline, 2-Octoxyaniline

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary, well-established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis

This method is a classic and widely used procedure for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 reaction. For the synthesis of this compound, this would involve the reaction of 2-aminophenol with an octyl halide.

Detailed Methodology:

  • Deprotonation of 2-Aminophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium 2-aminophenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Alkylation:

    • To the solution of the sodium 2-aminophenoxide, add 1-bromooctane (or another suitable octyl halide) dropwise at room temperature.

    • Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1 to 8 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[1][2] In this context, 2-bromoaniline (or 2-iodoaniline) would be reacted with octanol in the presence of a copper catalyst and a base.

Detailed Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine 2-bromoaniline, an excess of octanol, a copper catalyst (e.g., copper(I) oxide or copper(I) iodide), and a suitable base (e.g., cesium carbonate or potassium carbonate).[3]

    • Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1] The use of a ligand, such as a diamine or an acetylacetonate, can accelerate the reaction.[1]

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature, often in excess of 150 °C, under an inert atmosphere.[1]

    • Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent.

    • Filter the mixture to remove the copper catalyst and any inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield pure this compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical progression of the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., 2-Aminophenol, 1-Bromooctane) Reaction Williamson Ether Synthesis or Ullmann Condensation Start->Reaction Reagents & Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Crude Crude Product Workup->Crude Solvent Removal Purification Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (NMR, MS, IR) Pure->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Williamson_vs_Ullmann cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation Title Synthetic Routes to this compound W_Reactants 2-Aminophenol + 1-Octyl Halide U_Reactants 2-Haloaniline + Octanol W_Conditions Strong Base (e.g., NaH) Polar Aprotic Solvent Product This compound W_Conditions->Product U_Conditions Copper Catalyst + Base High Temperature U_Conditions->Product

Caption: Comparison of Williamson and Ullmann synthetic routes.

References

An In-Depth Technical Guide to 2-(Octyloxy)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(octyloxy)aniline, a substituted aniline derivative. Due to the absence of a specific documented discovery and extensive historical record for this compound, this guide focuses on the practical aspects relevant to researchers. It outlines a probable synthetic route based on established organic chemistry principles, including a detailed experimental protocol. Furthermore, it presents predicted analytical and spectroscopic data, drawing comparisons with closely related and well-characterized analogs. Potential applications in drug discovery and materials science are also discussed, providing a valuable resource for professionals interested in the synthesis and utilization of this and similar molecules.

Introduction

Aniline and its derivatives are fundamental building blocks in modern organic and medicinal chemistry, forming the core of numerous pharmaceuticals, dyes, and advanced materials.[1][2] The introduction of an alkoxy group, such as an octyloxy group, onto the aniline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These modifications can, in turn, influence its biological activity and material properties.

This compound, with an eight-carbon alkyl chain at the ortho position to the amino group, is a lipophilic aromatic amine. While its specific history is not well-documented, its synthesis can be reliably achieved through established methodologies. This guide will detail a robust synthetic pathway, provide expected characterization data, and explore its potential utility in various research and development fields.

Synthesis of this compound

A highly probable and widely applicable method for the synthesis of this compound involves a two-step process:

  • Williamson Ether Synthesis: This classic reaction is used to form the ether linkage by reacting 2-nitrophenol with an octyl halide.[3]

  • Reduction of the Nitro Group: The nitro group of the resulting 1-nitro-2-(octyloxy)benzene is then reduced to an amine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

  • Materials: 2-Nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), acetone (or DMF), reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or dimethylformamide (DMF).

    • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide salt.

    • Add 1-bromooctane (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude product in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 1-nitro-2-(octyloxy)benzene, which can be purified by column chromatography if necessary.[4][5]

Step 2: Synthesis of this compound

  • Materials: 1-Nitro-2-(octyloxy)benzene, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C), ethanol, hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate, separatory funnel, rotary evaporator.

  • Procedure (Using Tin(II) Chloride):

    • Dissolve 1-nitro-2-(octyloxy)benzene (1.0 eq) in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate (4-5 eq) to the solution.

    • Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic (pH > 10).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • The product can be further purified by column chromatography or distillation under reduced pressure.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction 2-Nitrophenol 2-Nitrophenol Reaction_Mixture_1 Reaction_Mixture_1 2-Nitrophenol->Reaction_Mixture_1 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction_Mixture_1 K2CO3 K2CO3 K2CO3->Reaction_Mixture_1 Acetone_Reflux Acetone, Reflux 1-Nitro-2-(octyloxy)benzene 1-Nitro-2-(octyloxy)benzene Acetone_Reflux->1-Nitro-2-(octyloxy)benzene Reaction_Mixture_2 Reaction_Mixture_2 1-Nitro-2-(octyloxy)benzene->Reaction_Mixture_2 1-Nitro-2-(octyloxy)benzene->Reaction_Mixture_2 Reaction_Mixture_1->Acetone_Reflux SnCl2_HCl SnCl2 / HCl SnCl2_HCl->Reaction_Mixture_2 Ethanol_Reflux Ethanol, Reflux This compound This compound Ethanol_Reflux->this compound Reaction_Mixture_2->Ethanol_Reflux

Caption: Synthetic pathway for this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for this compound, based on the known data of its lower alkyl chain analogs, 2-methoxyaniline and 2-ethoxyaniline.[1][6][7][8][9]

Physicochemical Properties
PropertyPredicted Value for this compoundData for 2-Methoxyaniline[1]Data for 2-Ethoxyaniline[8]
Molecular Formula C₁₄H₂₃NOC₇H₉NOC₈H₁₁NO
Molecular Weight 221.34 g/mol 123.15 g/mol 137.18 g/mol
Appearance Colorless to yellowish liquid or low melting solidYellowish to reddish-brown liquidOily liquid
Boiling Point > 300 °C (estimated)225 °C231-233 °C
Melting Point < 25 °C (estimated)3-6 °CNot specified
Density ~0.96 g/mL (estimated)1.092 g/mL1.051 g/mL
Predicted Spectroscopic Data
SpectroscopyPredicted Data for this compound
¹H NMR δ ~6.7-7.0 (m, 4H, Ar-H), ~3.9-4.1 (t, 2H, O-CH₂), ~3.5-4.0 (br s, 2H, NH₂), ~1.7-1.9 (m, 2H, O-CH₂-CH₂), ~1.2-1.5 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) ppm.
¹³C NMR δ ~147 (Ar-C-O), ~138 (Ar-C-NH₂), ~121, ~118, ~115, ~111 (Ar-C-H), ~69 (O-CH₂), ~32, ~29, ~29, ~26, ~23, ~14 (Alkyl-C) ppm.
IR (Infrared) ~3450-3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Alkyl C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (Ar-O stretch).
Mass Spec (EI) Expected m/z: 221 (M⁺), fragments corresponding to loss of the octyl chain and other characteristic fragmentations.

Potential Applications and Biological Significance

While specific research on this compound is limited, the applications of related ortho-alkoxy anilines suggest several promising areas of investigation.

Drug Discovery and Medicinal Chemistry

Aniline derivatives are prevalent in pharmaceuticals. The introduction of a long alkyl chain at the ortho position can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability of a drug candidate.

  • Antimicrobial Agents: Alkoxy aniline derivatives have been investigated for their antimicrobial properties. The lipophilic nature of the octyloxy group could facilitate interaction with bacterial cell membranes.[10]

  • Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate an aniline scaffold. The ortho-alkoxy group can influence the conformation and binding affinity of the molecule to its biological target.[11]

  • Signaling Pathway Modulation: The aniline moiety is a common feature in molecules designed to interact with various biological signaling pathways. The specific substitution pattern of this compound could be explored for its potential to modulate pathways involved in inflammation or cell proliferation.

SignalingPathway 2-(Octyloxy)aniline_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, Receptor) 2-(Octyloxy)aniline_Derivative->Target_Protein Binding Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Potential role in signaling pathway modulation.

Materials Science

Alkoxy-substituted anilines are also valuable precursors in materials science.

  • Liquid Crystals: Long-chain alkoxy anilines are known to be components of liquid crystalline materials. The octyloxy group in this compound could impart mesogenic properties.

  • Polymers and Dyes: As a functionalized aniline, it can be used in the synthesis of specialized polymers and dyes, where the octyloxy group can tune properties such as solubility and color.

Conclusion

This compound is a readily accessible aromatic amine with potential applications in both medicinal chemistry and materials science. While a detailed historical account of its discovery is not available, its synthesis is straightforward using established methods like the Williamson ether synthesis followed by nitro group reduction. The predicted physicochemical and spectroscopic data provided in this guide offer a valuable reference for its characterization. The exploration of its biological activities and material properties, guided by the known applications of related alkoxy anilines, presents a promising avenue for future research and development.

References

Potential Research Areas for 2-(Octyloxy)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Octyloxy)aniline is a substituted aniline derivative with a long alkoxy chain at the ortho position. While specific research on this particular isomer is limited, the broader class of alkoxy aniline derivatives has demonstrated significant potential across various scientific disciplines. This technical guide aims to explore the prospective research avenues for this compound by drawing parallels with its isomers and related compounds. The guide will cover potential physicochemical properties, plausible synthetic routes, and promising applications in medicinal chemistry and materials science. Detailed experimental protocols and visual representations of synthetic and biological pathways are provided to facilitate further investigation into this intriguing molecule.

Physicochemical Properties

PropertyPredicted Value for this compoundData from Related Compounds
Molecular Formula C₁₄H₂₃NO4-(Octyloxy)aniline: C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol 4-(Octyloxy)aniline: 221.34 g/mol [1]
Appearance Colorless to yellowish liquid or low melting solidAniline is a colorless to brownish oily liquid.[2]
Melting Point < 25 °C4-(Octyloxy)aniline: 35-39 °C[1]
Boiling Point > 300 °C4-(Octyloxy)aniline: 336 °C[1]
Solubility Sparingly soluble in water, soluble in organic solventsAniline is slightly soluble in water and highly soluble in most organic solvents.[2]
pKa ~4.5 (of the anilinium ion)Aniline pKa: 4.6[3]

Synthesis of this compound

The synthesis of this compound can be approached through established methods for the preparation of alkoxy anilines. The Williamson ether synthesis and the Ullmann condensation are two of the most common and effective strategies.

Experimental Protocol: Williamson Ether Synthesis

This method involves the reaction of 2-aminophenol with an octyl halide in the presence of a base.[4][5]

Materials:

  • 2-Aminophenol

  • 1-Bromooctane (or 1-iodooctane)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminophenol (1 equivalent) in DMF, add a base such as powdered NaOH or K₂CO₃ (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Williamson_Ether_Synthesis aminophenol 2-Aminophenol reaction Reaction (80-100 °C) aminophenol->reaction + bromooctane 1-Bromooctane bromooctane->reaction + base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is another viable method, particularly useful for coupling an alcohol with an aryl halide using a copper catalyst.[6][7]

Materials:

  • 2-Bromoaniline or 2-Iodoaniline

  • Octan-1-ol

  • Copper(I) iodide (CuI)

  • A ligand such as 1,10-phenanthroline or L-proline

  • A base such as Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A high-boiling solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Toluene

  • Ammonium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, combine 2-bromoaniline (1 equivalent), octan-1-ol (1.5 equivalents), CuI (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2 equivalents) in the solvent.

  • De-gas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) to 110-130 °C.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Potential Research Areas

The unique structural features of this compound, namely the electron-donating amino group and the long, flexible octyloxy chain on the aromatic ring, suggest several promising areas for research.

Medicinal Chemistry

Aniline and its derivatives are prevalent scaffolds in many biologically active compounds.[8][9]

  • Anticancer Agents: Quinoline, an aniline-fused heterocyclic system, is a well-known pharmacophore in cancer therapy.[10][11][12] The alkoxy-substituted aniline moiety could serve as a key intermediate for the synthesis of novel quinoline derivatives. These compounds could potentially act as inhibitors of protein kinases, topoisomerases, or disrupt tubulin polymerization, all of which are validated mechanisms in cancer treatment.[13][14] Further research could involve synthesizing a library of this compound-based quinolines and screening them against various cancer cell lines.

Anticancer_Mechanism compound This compound Derivative kinase Protein Kinase compound->kinase Inhibition tubulin Tubulin compound->tubulin Disruption of Polymerization topoisomerase Topoisomerase compound->topoisomerase Inhibition cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis topoisomerase->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential anticancer mechanisms of this compound derivatives.

  • Antimicrobial Agents: Aniline derivatives have been reported to possess antibacterial and antifungal properties. The lipophilic octyloxy chain in this compound could enhance its ability to penetrate microbial cell membranes. Potential mechanisms of action include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8] Research in this area would involve synthesizing derivatives and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Materials Science

The molecular shape and electronic properties of alkoxy anilines make them attractive candidates for applications in materials science.

  • Liquid Crystals: Long-chain alkoxy-substituted anilines are known to be precursors for liquid crystalline materials.[2][15] The combination of a rigid aromatic core and a flexible aliphatic chain in this compound is a key feature for mesophase formation. By incorporating this molecule into larger structures, such as Schiff bases or azoxybenzenes, it is possible to design new liquid crystals with specific properties for use in displays, sensors, and other optical applications.

Conclusion

While direct experimental data on this compound is scarce, this in-depth guide highlights its significant research potential based on the well-established chemistry and applications of its structural analogs. The synthetic protocols provided offer a clear path to obtaining this compound, and the outlined research areas in medicinal chemistry and materials science present exciting opportunities for innovation. Further investigation into this compound and its derivatives is warranted and could lead to the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Health and Safety of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the potential health and safety hazards associated with 2-(Octyloxy)aniline. Due to the absence of direct experimental data for this specific compound, this guide extrapolates information from well-characterized analogous compounds, primarily aniline and its derivatives. The core aniline structure suggests potential for significant toxicity, including acute toxicity, skin and eye irritation, sensitization, and long-term effects such as carcinogenicity and organ damage. All quantitative data from related compounds are presented in tabular format for clarity. Standard experimental protocols relevant to assessing the key toxicological endpoints are described. Additionally, logical relationships and procedural workflows are visualized using diagrams to aid in risk assessment and management.

Chemical Identification and Physical Properties

This compound is an aromatic amine. The octyloxy group attached to the aniline ring is expected to influence its physical properties, such as increasing its lipophilicity compared to aniline. This may, in turn, affect its absorption and distribution in biological systems.

Table 1: Physical and Chemical Properties of Aniline and a Related Compound

PropertyAniline4-(Octyloxy)aniline
CAS Number 62-53-339905-45-8
Molecular Formula C6H7NC14H23NO[1][2]
Molecular Weight 93.13 g/mol [3]221.34 g/mol [1]
Appearance Colorless to brown, oily liquid[4]White to brown solid[1]
Odor Aromatic, amine-like, musty fishy odor[3][4]Not specified
Boiling Point 184.1°C[3]336°C (lit.)[1][2]
Melting Point -6°C[3]35-39°C (lit.)[1][2]
Flash Point 70°C (closed cup)[3]230°F (approx. 110°C)[1]
Density 1.0216 g/cm³[3]0.9568 g/cm³ (estimate)[1][2]
Solubility Slightly soluble in water; soluble in methanol, diethyl ether[3][4]Not specified, but the long alkyl chain suggests low water solubility.
Vapor Density 3.22 (Air = 1)[3]Not specified
log Pow (Octanol/Water Partition Coefficient) 0.91Not specified

Logical Relationship of Aniline Derivatives

G cluster_aniline Aniline Core Structure cluster_derivatives Derivatives Aniline Aniline This compound This compound Aniline->this compound Core Structure Of 4-(Octyloxy)aniline 4-(Octyloxy)aniline Aniline->4-(Octyloxy)aniline Core Structure Of Other Aniline Derivatives Other Aniline Derivatives Aniline->Other Aniline Derivatives Core Structure Of Data Extrapolation Data Extrapolation This compound->Data Extrapolation Informs Hazard Assessment 4-(Octyloxy)aniline->Data Extrapolation Informs Hazard Assessment Other Aniline Derivatives->Data Extrapolation Informs Hazard Assessment

Caption: Structural relationship between Aniline and its derivatives.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, aniline is classified as a highly hazardous substance. It is anticipated that this compound would carry similar, if not identical, hazard classifications.

Table 2: GHS Hazard Classification for Aniline

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed[5]
Acute Toxicity, Dermal 3H311: Toxic in contact with skin[5][6]
Acute Toxicity, Inhalation 3H331: Toxic if inhaled[5][6]
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage[5]
Skin Sensitization 1H317: May cause an allergic skin reaction[5][6]
Germ Cell Mutagenicity 2H341: Suspected of causing genetic defects[5]
Carcinogenicity 2H351: Suspected of causing cancer[5]
Specific Target Organ Toxicity (Repeated Exposure) 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure[5]
Hazardous to the Aquatic Environment, Acute Hazard 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment, Long-term Hazard 1H410: Very toxic to aquatic life with long lasting effects[5]
Flammable Liquids 4H227: Combustible liquid[5]

Signal Word: Danger[5][7]

Hazard Pictograms:

  • Skull and Crossbones

  • Corrosion

  • Health Hazard

  • Environment

Toxicological Data

The primary toxicological concern with aniline and its derivatives is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[8][9]

Table 3: Acute Toxicity Data for Aniline

RouteSpeciesValueReference
Oral LD50 Rat250 mg/kg[3][7]
Mouse464 mg/kg[3]
Dermal LD50 Rabbit820 mg/kg[3][7]
Rat1400 mg/kg[3]
Inhalation LC50 Mouse248 ppm (4 h)[7]

Summary of Toxicological Effects:

  • Acute Effects: Inhalation of high concentrations can lead to respiratory tract irritation, coughing, and wheezing.[9] High-level exposure through any route can cause methemoglobinemia, leading to symptoms like headache, dizziness, fatigue, and cyanosis (blue discoloration of the skin and lips).[9] Severe overexposure may result in respiratory distress, collapse, and death.[9]

  • Chronic Effects: Prolonged or repeated exposure may lead to anemia and damage to the liver, kidneys, and spleen.[7][9] There is evidence that aniline is a probable human carcinogen, with animal studies showing an increase in spleen tumors.[9][10][11]

  • Skin and Eye Contact: Aniline can cause skin irritation and may lead to an allergic skin reaction.[7][9] It is classified as causing serious eye damage.[5][6][7] Aniline is readily absorbed through the skin, which can contribute significantly to systemic toxicity.[4][12]

Aniline-Induced Methemoglobinemia Pathway

Aniline_Absorption Aniline Absorption (Inhalation, Dermal, Oral) Metabolism Metabolism in Liver (e.g., to Phenylhydroxylamine) Aniline_Absorption->Metabolism Hemoglobin Hemoglobin (Fe2+) in Red Blood Cells Metabolism->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin Oxidation Oxygen_Transport Oxygen Transport to Tissues Methemoglobin->Oxygen_Transport Cannot Bind O2 Hypoxia Tissue Hypoxia Oxygen_Transport->Hypoxia Reduced Symptoms Clinical Symptoms (Cyanosis, Headache, Dizziness) Hypoxia->Symptoms

Caption: Simplified pathway of aniline-induced methemoglobinemia.

Experimental Protocols

While specific experimental data for this compound is lacking, the following standard protocols would be employed to determine its toxicological profile.

a) Acute Oral Toxicity (OECD TG 423)

  • Objective: To determine the acute oral toxicity (LD50) of the substance.

  • Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered by gavage. The starting dose is selected based on available information. The outcome of the first dose group determines the next dose (higher or lower). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. A necropsy is performed on all animals at the end of the study.

b) Skin Irritation/Corrosion (OECD TG 404)

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single experimental animal (typically a rabbit). The patch is covered with a gauze dressing for a specified period (usually 4 hours). Skin reactions (erythema and edema) are scored at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

c) Eye Irritation/Corrosion (OECD TG 405)

  • Objective: To determine the potential of a substance to cause serious eye damage or irritation.

  • Methodology: A small, measured amount of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated as a control. The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals after application.

Safe Handling and Exposure Controls

Given the high presumed toxicity, stringent safety measures are mandatory when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][13] Emergency eyewash stations and safety showers must be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[5]

    • Clothing: Wear a lab coat or chemical-resistant apron.[5] Contaminated clothing should be removed immediately and laundered before reuse.[5][7]

    • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a suitable respirator.[7][13]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in areas where the chemical is handled.[5][7] Wash hands thoroughly after handling.[5][7]

Chemical Handling and Risk Assessment Workflow

Start Start Info Gather Information (SDS, Literature) Start->Info Assess Assess Hazards (Toxicity, Reactivity, Physical) Info->Assess Controls Determine Controls (Engineering, PPE, Admin) Assess->Controls Procedure Write Standard Operating Procedure (SOP) Controls->Procedure Train Train Personnel Procedure->Train Experiment Perform Experiment Train->Experiment Waste Manage Waste Experiment->Waste Review Review and Update Waste->Review Review->Info As needed

Caption: A typical workflow for chemical risk assessment.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15-30 minutes. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink sips of water. Seek immediate medical attention.[7]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][13][14] Keep away from heat, sparks, and open flames.[5][7] Protect from light and moisture.[5] Store in a locked, secure area accessible only to authorized personnel.[5][6]

  • Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. This material is considered hazardous waste.[14]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection.[5][7] Ensure adequate ventilation.[5][7] Remove all sources of ignition.[5][13]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5][7]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5][7] Collect the absorbed material into a suitable container for disposal.[5] Wash the spill area thoroughly.

This guide is intended for informational purposes for qualified scientific professionals. It is not a substitute for a formal risk assessment. Always consult the most current safety data sheets for any chemical before use.

References

Theoretical Exploration of 2-(Octyloxy)aniline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)aniline, an aromatic amine with a bulky alkoxy substituent at the ortho position, presents a molecule of interest for various applications, including as a building block in the synthesis of pharmaceuticals and functional materials. Understanding its molecular structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity, stability, and potential biological activity. Due to the limited availability of experimental data on this specific compound, theoretical and computational studies serve as a powerful tool to elucidate its fundamental characteristics. This whitepaper provides an in-depth guide to the theoretical investigation of this compound, drawing upon established computational methodologies and data from analogous aniline derivatives.

Computational Methodologies

The theoretical study of aniline derivatives is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.

Experimental Protocols: A Typical Computational Workflow

A standard theoretical investigation of a molecule like this compound involves the following steps:

  • Molecular Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its most stable conformation (the lowest energy state). This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d) or higher.[1][2] The optimization process adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[2][3]

  • Electronic Property Calculation: Various electronic properties are then calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment. These calculations are often performed using a larger basis set, such as 6-311++G(d,p), for greater accuracy.[3][4][5]

The following Graphviz diagram illustrates this typical computational workflow.

computational_workflow start Initial Molecular Structure (this compound) opt Geometry Optimization (DFT/B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Analysis opt->freq confirm Confirmation of Energy Minimum freq->confirm electronic Electronic Property Calculation (DFT/B3LYP/6-311++G(d,p)) confirm->electronic No imaginary frequencies end Theoretical Data (Geometries, Frequencies, Electronic Properties) electronic->end substituent_effect substituent Ortho-Octyloxy Group (Electron-Donating) inductive Inductive Effect (-I, weak) substituent->inductive resonance Resonance Effect (+R, strong) substituent->resonance steric Steric Hindrance substituent->steric electron_density Increased Electron Density on the Aromatic Ring inductive->electron_density resonance->electron_density reactivity Modified Chemical Reactivity steric->reactivity homo_lumo Altered HOMO-LUMO Gap electron_density->homo_lumo homo_lumo->reactivity

References

Methodological & Application

Application Notes and Protocols: Synthesis and Potential Applications of 2-(Octyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2-(octyloxy)aniline and its derivatives, outlining a robust experimental protocol. Furthermore, potential applications for this class of compounds in drug discovery and scientific research are discussed, based on the known biological activities of related aniline derivatives.

Introduction

Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of an octyloxy group at the 2-position of the aniline scaffold can significantly modulate the molecule's lipophilicity, membrane permeability, and protein-binding characteristics. These modifications can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This document details a synthetic route to this compound and provides a framework for the investigation of its derivatives as potential therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the selective O-alkylation of 2-aminophenol. To prevent the undesired N-alkylation, a protection-alkylation-deprotection strategy is employed. Benzaldehyde is an economical and efficient choice for the protection of the amino group.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection p1 2-Aminophenol + Benzaldehyde p2 N-benzylidene-2-aminophenol p1->p2 Methanol, rt a1 N-benzylidene-2-aminophenol + 1-Bromooctane p1->a1 Intermediate a2 N-benzylidene-2-(octyloxy)aniline a1->a2 K2CO3, Acetone, Reflux d1 N-benzylidene-2-(octyloxy)aniline a1->d1 Intermediate d2 This compound d1->d2 HCl, Water, THF

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-benzylidene-2-aminophenol (Protection)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.9 g (100 mmol) of 2-aminophenol in 150 mL of methanol.

  • Reagent Addition: To the stirred solution, add 10.6 g (100 mmol) of benzaldehyde dropwise at room temperature.

  • Reaction: Stir the resulting solution for 1 hour at room temperature.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethanol to yield N-benzylidene-2-aminophenol as a solid.

Protocol 2: Synthesis of N-benzylidene-2-(octyloxy)aniline (O-Alkylation)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the N-benzylidene-2-aminophenol (from Protocol 1), 27.6 g (200 mmol) of potassium carbonate (K₂CO₃), and 150 mL of acetone.

  • Reagent Addition: Add 19.3 g (100 mmol) of 1-bromooctane to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Synthesis of this compound (Deprotection)
  • Reaction Setup: Dissolve the purified N-benzylidene-2-(octyloxy)aniline in a mixture of 100 mL of tetrahydrofuran (THF) and 50 mL of 2M hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data

The following table summarizes the expected yields for each step of the synthesis, based on literature reports for similar selective alkylations of aminophenols.[1][2]

StepProductStarting MaterialReagentsTypical Yield (%)
1N-benzylidene-2-aminophenol2-AminophenolBenzaldehyde, Methanol90-98
2N-benzylidene-2-(octyloxy)anilineN-benzylidene-2-aminophenol1-Bromooctane, K₂CO₃, Acetone60-75
3This compoundN-benzylidene-2-(octyloxy)anilineHCl, THF/Water>95 (hydrolysis)

Characterization Data (Expected)

  • ¹H NMR (CDCl₃): δ 6.7-7.2 (m, 4H, Ar-H), 4.0 (t, 2H, O-CH₂), 3.8 (br s, 2H, NH₂), 1.8 (m, 2H, O-CH₂-CH₂), 1.2-1.5 (m, 10H, -(CH₂)₅-), 0.9 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 145.8, 136.5, 121.5, 118.9, 115.2, 111.8, 68.5, 31.8, 29.4, 29.3, 26.1, 22.7, 14.1.

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2920, 2850 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 1240 (C-O stretch).

  • Mass Spectrometry (EI): m/z 221 [M]⁺.

Application Notes: Potential of this compound Derivatives

Derivatives of this compound are of significant interest to researchers in drug discovery due to the versatile biological activities exhibited by the broader class of aniline compounds.

Anticancer Drug Development

Aniline and its derivatives are prevalent scaffolds in the design of anticancer agents. They have been incorporated into molecules that act as kinase inhibitors, tubulin polymerization inhibitors, and agents that induce apoptosis in cancer cells.[3][4][5][6] The octyloxy side chain can enhance the interaction of these derivatives with hydrophobic pockets in target proteins, potentially leading to increased potency and selectivity. For example, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers.[6]

Enzyme Inhibition

The aniline moiety can serve as a crucial pharmacophore for enzyme inhibitors. For instance, substituted anilines have been investigated as inhibitors of H+/K+ ATPase.[7] The introduction of an octyloxy group could be explored to optimize the binding of these derivatives to the enzyme's active site.

Modulators of Signaling Pathways

While a specific signaling pathway for this compound is not yet defined, aniline derivatives are known to modulate various cellular signaling pathways involved in cell proliferation, survival, and migration. For example, some aniline-based compounds have been shown to suppress the NF-κB pathway.[8] Further research into this compound derivatives could uncover novel modulators of key signaling cascades implicated in disease.

Workflow for Screening Bioactive Derivatives

The following workflow outlines a general approach for the synthesis and subsequent biological evaluation of novel this compound derivatives.

Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis of this compound s2 Derivatization (e.g., Amide Coupling, Sulfonylation) s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 b1 In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) s3->b1 Compound Library b2 Cell-based Assays (e.g., Proliferation, Apoptosis) b1->b2 b3 Hit Identification b2->b3 o1 Structure-Activity Relationship (SAR) Studies b3->o1 Identified Hits o2 In vivo Studies (Animal Models) o1->o2 o3 ADMET Profiling o2->o3

Caption: General workflow for synthesis and screening.

Conclusion

The synthetic protocol detailed herein provides a reliable method for the preparation of this compound, a versatile building block for the development of novel bioactive molecules. The application notes highlight the potential of its derivatives in various therapeutic areas, particularly in oncology. The provided workflows for synthesis and screening offer a strategic framework for researchers to explore the chemical space and biological potential of this promising class of compounds.

References

Application Notes and Protocols: 2-(Octyloxy)aniline as a Precursor for Thermotropic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of thermotropic liquid crystals derived from 2-(Octyloxy)aniline. The protocols outlined below are intended to serve as a guide for the synthesis of Schiff base liquid crystals, which are known for their rich mesomorphic behavior and potential applications in optical devices and sensors.[1]

Introduction to this compound in Liquid Crystal Synthesis

This compound is a valuable precursor in the synthesis of calamitic (rod-like) liquid crystals.[2][3] Its molecular structure, featuring a rigid aromatic core and a flexible octyloxy chain, promotes the formation of various liquid crystalline phases (mesophases) such as nematic and smectic phases upon heating.[4][5] The most common application of this compound in this context is its use in the formation of Schiff bases (imines) through condensation with various benzaldehyde derivatives.[1][6][7] The resulting molecules exhibit liquid crystalline properties that are influenced by the nature of the terminal substituents.[6]

Synthesis of Schiff Base Liquid Crystals

The general method for synthesizing Schiff base liquid crystals from this compound involves a condensation reaction with a substituted benzaldehyde in an appropriate solvent, typically absolute ethanol.[1][8]

Experimental Workflow: Synthesis of (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline

SynthesisWorkflow start Start reactants Mix this compound and 4-(Benzyloxy)benzaldehyde in absolute ethanol start->reactants reflux Reflux the mixture for 2 hours reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter the crude product cool->filter wash Wash with absolute ethanol filter->wash dry Dry the purified product wash->dry end End dry->end

Caption: General workflow for the synthesis of a Schiff base liquid crystal.

Detailed Protocol: Synthesis of (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I8)

This protocol is adapted from the synthesis of similar Schiff base liquid crystals.[1][8]

Materials:

  • This compound (0.01 mol)

  • 4-(Benzyloxy)benzaldehyde (0.01 mol)

  • Absolute Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a stirred solution of 4-(benzyloxy)benzaldehyde (0.01 mol) in 10 mL of absolute ethanol in a round-bottom flask, add this compound (0.01 mol).[8]

  • Heat the mixture to reflux and maintain for two hours.[8]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the crude product by filtration.[8]

  • Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.[8]

  • Dry the purified product, (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I8), which should be obtained as colorless crystals.[1][8]

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically investigated using a combination of Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[1][7][9]

Characterization Workflow

CharacterizationWorkflow start Synthesized Compound dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarizing Optical Microscopy (POM) start->pom phase_id Identify Phase Transition Temperatures and Enthalpies dsc->phase_id texture_obs Observe Optical Textures of Mesophases pom->texture_obs data_analysis Correlate DSC data with POM observations phase_id->data_analysis texture_obs->data_analysis end Characterized Liquid Crystal data_analysis->end

Caption: Workflow for the characterization of liquid crystalline properties.

Experimental Protocols

Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small sample (typically 2-5 mg) of the synthesized compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic liquid phase).

  • Cool the sample at the same controlled rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • Analyze the resulting thermogram to determine the temperatures and enthalpies of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).[10]

Polarizing Optical Microscopy (POM):

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample slowly while observing the changes in texture through the crossed polarizers.

  • Note the temperatures at which changes in the optical texture occur, which correspond to phase transitions.

  • Cool the sample slowly from the isotropic liquid phase and observe the formation of liquid crystalline textures (e.g., focal conic, schlieren), which are characteristic of different mesophases.[1]

Quantitative Data

The following table summarizes the thermal properties of a Schiff base liquid crystal derived from an octyloxy aniline precursor.

CompoundStructureMelting Point (°C)TransitionTemperature (°C)ΔH (kJ/mol)MesophaseReference
I8 (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline128SmA - Iso129.05.7Smectic A (SmA)[1]

Structure-Property Relationships

The mesomorphic properties of liquid crystals derived from this compound are highly dependent on the molecular structure.

Logical Relationship Diagram

StructureProperty aniline This compound (Precursor) schiff_base Schiff Base Liquid Crystal aniline->schiff_base aldehyde Substituted Benzaldehyde aldehyde->schiff_base mesophase Mesophase Behavior (Nematic, Smectic) schiff_base->mesophase transition_temp Phase Transition Temperatures schiff_base->transition_temp alkoxy_chain Length of Alkoxy Chain on Aniline alkoxy_chain->mesophase alkoxy_chain->transition_temp terminal_sub Terminal Substituent on Benzaldehyde terminal_sub->mesophase terminal_sub->transition_temp

Caption: Factors influencing the properties of liquid crystals derived from this compound.

The length of the alkoxy chain on the aniline moiety and the nature of the terminal substituent on the benzaldehyde ring significantly influence the type of mesophase formed and the phase transition temperatures.[1][6][11] For instance, longer alkoxy chains tend to favor the formation of more ordered smectic phases.[1] The polarity and size of the terminal group on the benzaldehyde can also stabilize or destabilize certain mesophases.[6]

Conclusion

This compound is a versatile precursor for the synthesis of thermotropic liquid crystals, particularly Schiff bases. The straightforward synthesis and the ability to tune the liquid crystalline properties by modifying the molecular structure make these compounds attractive for research and development in materials science. The protocols and data presented here provide a foundation for the exploration of novel liquid crystalline materials with tailored properties for various applications.

References

Application Note: Synthesis of 2-(Octyloxy)aniline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-(octyloxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 2-aminophenol with 1-bromooctane in the presence of a suitable base. Detailed procedures for the reaction setup, workup, and purification of the final product are provided. Additionally, a summary of expected quantitative data and characterization parameters is presented in a tabular format for easy reference. A logical workflow diagram of the experimental process is also included.

Introduction

This compound and its derivatives are important building blocks in the development of novel therapeutic agents and functional materials. The introduction of an octyloxy group to the aniline scaffold can significantly modify its physicochemical properties, such as lipophilicity and molecular interactions, which is a key consideration in drug design. The Williamson ether synthesis is a straightforward and efficient method for the preparation of such aryl ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] This protocol details a reliable procedure for the synthesis of this compound from commercially available starting materials.

Experimental Protocol

Materials:

  • 2-Aminophenol

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetone to the flask to create a stirrable suspension (approximately 5-10 mL per gram of 2-aminophenol).

    • Begin stirring the mixture at room temperature.

  • Addition of Alkyl Halide:

    • To the stirred suspension, add 1-bromooctane (1.2 eq) dropwise at room temperature.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1 v/v). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[5]

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions containing the desired product, as identified by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound.

Data Presentation

ParameterExpected Value
Reactants
2-Aminophenol (MW: 109.13 g/mol )1.0 eq
1-Bromooctane (MW: 193.13 g/mol )1.2 eq
Potassium Carbonate (MW: 138.21 g/mol )2.0 eq
Reaction Conditions
SolventAnhydrous Acetone
TemperatureReflux (~56°C)
Reaction Time12-24 hours
Product
This compound (MW: 221.34 g/mol )
Yield 70-85% (typical)
Characterization
AppearanceYellowish to brown oil or low melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.7-7.0 (m, 4H, Ar-H), 4.0 (t, 2H, O-CH₂), 3.8 (br s, 2H, NH₂), 1.8 (m, 2H, O-CH₂-CH₂), 1.2-1.5 (m, 10H, -(CH₂)₅-), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 146.0, 136.0, 121.0, 118.5, 115.0, 112.0, 68.5, 31.8, 29.4, 29.3, 26.1, 22.7, 14.1
IR (KBr, cm⁻¹) ν: 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1610, 1500 (C=C stretch), 1240 (C-O stretch)

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Mix 2-Aminophenol and K₂CO₃ in Acetone B 2. Add 1-Bromooctane A->B C 3. Reflux Reaction Mixture B->C D 4. Cool and Filter C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Dissolve in EtOAc E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Characterize Product (NMR, IR) I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)aniline is an aromatic amine with potential applications in pharmaceutical and materials science research. As with any compound intended for these applications, comprehensive characterization is crucial to determine its identity, purity, and physicochemical properties. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the characterization of this compound.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity and elucidate the chemical structure, along with thermal analysis to determine its physical properties.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for purity analysis and structural confirmation through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting point and to assess thermal stability.

Quantitative Data Summary

The following tables present expected or typical data for this compound based on the analysis of similar compounds. It is critical to note that these values are estimates and must be confirmed through experimental analysis of a purified sample of this compound.

Table 1: Chromatographic Data (Predicted)

ParameterTechniqueExpected Value
Retention Time (t R )HPLCTo be determined experimentally
Retention Index (RI)GCTo be determined experimentally
Molecular Ion (m/z)MS221.1779 [M]+
Major Fragments (m/z)MSTo be determined experimentally

Table 2: Spectroscopic Data (Predicted)

ParameterTechniqueExpected Chemical Shifts (δ) / Peaks (cm-1)
1H NMR400 MHz, CDCl3Aromatic protons: ~6.7-7.2 ppm; -OCH2-: ~3.9-4.1 ppm; -NH2: ~3.5-4.5 ppm (broad); Alkyl chain: ~0.8-1.8 ppm
13C NMR100 MHz, CDCl3Aromatic carbons: ~110-150 ppm; -OCH2-: ~68-70 ppm; Alkyl chain: ~14-32 ppm
FTIRKBr Pellet~3400-3500 cm-1 (N-H stretch); ~3000-3100 cm-1 (Ar C-H stretch); ~2850-2950 cm-1 (Alkyl C-H stretch); ~1600-1620 cm-1 (N-H bend); ~1500 cm-1 (Ar C=C stretch); ~1230-1260 cm-1 (Ar-O stretch)

Table 3: Thermal Analysis Data (Reference)

ParameterTechniqueReference Value (4-(Octyloxy)aniline)[1]
Melting PointDSC35-39 °C[1]
Boiling Point-336 °C[1]

Note: The melting and boiling points provided are for the isomeric compound 4-(Octyloxy)aniline and should be used as a rough estimate for this compound.

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shape improvement)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). If needed, add 0.1% TFA or formic acid to both solvents to improve peak symmetry. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 240 nm and 280 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Processing: Integrate the peaks and calculate the purity of this compound based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and purity assessment of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze the fragmentation pattern to confirm the structure. Calculate purity based on the peak area percentage in the TIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides the methodology for the structural elucidation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl3 in a clean, dry NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl3 in ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the identification of functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press)

Reagents:

  • Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)

  • This compound sample

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Differential Scanning Calorimetry (DSC)

This protocol is to determine the melting point and assess the thermal stability of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

Reagents:

  • High-purity indium (for calibration)

  • Nitrogen (purge gas)

  • This compound sample

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

  • Data Processing: Analyze the resulting thermogram to determine the onset and peak temperatures of the melting endotherm.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR DSC DSC Sample->DSC Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Elucidation GCMS->Structure NMR->Structure FTIR->Structure Properties Physicochemical Properties DSC->Properties

Caption: Overall workflow for the analytical characterization of this compound.

Logical Relationship of Spectroscopic Data

spectroscopic_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound Structure NMR_node NMR (¹H, ¹³C) Molecule->NMR_node probes FTIR_node FTIR Molecule->FTIR_node probes MS_node Mass Spectrometry Molecule->MS_node probes Connectivity Atom Connectivity (C-H Framework) NMR_node->Connectivity provides Functional_Groups Functional Groups (-NH₂, -O-, Ar) FTIR_node->Functional_Groups provides Molecular_Weight Molecular Weight & Fragmentation MS_node->Molecular_Weight provides Connectivity->Molecule confirms Functional_Groups->Molecule confirms Molecular_Weight->Molecule confirms

Caption: Relationship between spectroscopic techniques and structural information.

References

Application Notes and Protocols: 2-(Octyloxy)aniline and its Isomers in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Aniline Derivatives as Precursors for Hole-Transporting Materials

Audience: Researchers, scientists, and drug development professionals.

Note: Direct applications of 2-(Octyloxy)aniline in organic electronics are not extensively documented in current scientific literature. This document therefore focuses on the applications of a closely related isomer, 4-(Octyloxy)aniline, and its derivatives, which serve as precursors for synthesizing materials used in organic electronic devices. The protocols and data presented are based on analogous aniline-based compounds to provide relevant and practical insights.

Introduction: Aniline Derivatives in Organic Electronics

Aniline and its derivatives are a versatile class of organic compounds that serve as fundamental building blocks for the synthesis of a wide range of materials used in organic electronics. Their electron-rich nature and propensity for polymerization make them excellent candidates for creating hole-transporting layers (HTLs) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The introduction of long alkyl chains, such as an octyloxy group, can enhance the solubility and processability of these materials, which is crucial for device fabrication.

While this compound itself is not widely cited in the context of organic electronics, its structural isomer, 4-(Octyloxy)aniline, and similar alkoxy-substituted anilines are utilized in the synthesis of conjugated polymers for these applications. This document provides an overview of the synthesis and application of a representative polymer derived from a related precursor, poly(1-methoxy-4-octyloxy)-para-phenylene vinylene (MO-p-PPV), to illustrate the potential utility of such compounds.

Synthesis of a Representative Polymer: Poly(1-methoxy-4-octyloxy)-para-phenylene vinylene (MO-p-PPV)

This section details the synthesis of MO-p-PPV, a conjugated polymer with applications in light-emitting diodes. The synthesis is based on the Gilch polymerization mechanism, starting from 4-methoxyphenol, a compound structurally similar to 4-(octyloxy)aniline in its alkoxy-benzene moiety.[1][2]

Experimental Protocol: Synthesis of MO-p-PPV[1][2]

Materials:

  • 4-methoxyphenol

  • 1-bromooctane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Paraformaldehyde

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium tert-butoxide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Isopropyl alcohol

  • Hexane

Procedure:

  • Synthesis of 1-methoxy-4-octyloxybenzene: Dissolve 10.0 g (0.083 mol) of 4-methoxyphenol in 100 ml of ethanol. Add 6.0 g (0.12 mol) of KOH and 22.4 g (0.12 mol) of 1-bromooctane. Stir the mixture at 70°C for 24 hours. After the reaction, collect the precipitate by filtration and wash it with ethanol to obtain 1-methoxy-4-octyloxybenzene as a white crystalline solid.

  • Chloromethylation of 1-methoxy-4-octyloxybenzene: Prepare a mixture of paraformaldehyde, glacial acetic acid, and concentrated H₂SO₄. Add the 1-methoxy-4-octyloxybenzene from the previous step to this mixture to introduce chloromethyl groups. The precise conditions for this step would follow established procedures for chloromethylation of alkoxybenzenes.

  • Gilch Polymerization: The resulting bis(chloromethyl) monomer is then polymerized using potassium tert-butoxide in THF. A typical procedure involves dissolving the monomer in anhydrous THF and adding a 1 M solution of potassium tert-butoxide dropwise under an inert atmosphere. The reaction is typically carried out at room temperature and stirred for several hours.

  • Purification: The resulting polymer (MO-p-PPV) is purified by multiple precipitations from different solvents such as methanol, THF, isopropyl alcohol, and hexane to remove unreacted monomers and oligomers. The final product is dried under vacuum to yield a red solid.

Characterization Data

The synthesized MO-p-PPV polymer can be characterized using various spectroscopic techniques.

PropertyValueReference
UV-Vis Absorption (λmax) 491 nm (in THF)[1][2]
Fluorescence Emission (λmax) 540 nm (in THF)[1][2]
Solubility Soluble in common organic solvents[1][2]

Application in Organic Light-Emitting Diodes (OLEDs)

The synthesized MO-p-PPV can be used as the emissive layer in an OLED. The device is fabricated by sequentially depositing different layers onto a substrate.

Experimental Workflow for OLED Fabrication

OLED_Fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_cathode Cathode Deposition cluster_encapsulation Encapsulation ITO_Substrate ITO-coated Glass Substrate Cleaning Cleaning (Sonication in Acetone, IPA, DI water) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (e.g., PEDOT:PSS) UV_Ozone->HTL EML Emissive Layer (MO-p-PPV in Toluene) HTL->EML ETL Electron Transport Layer (e.g., TPD) EML->ETL Cathode Cathode Deposition (e.g., LiF/Al via Thermal Evaporation) ETL->Cathode Encapsulation Device Encapsulation (Glass lid and UV-curable epoxy) Cathode->Encapsulation

Caption: Experimental workflow for the fabrication of an OLED device using a synthesized polymer emissive layer.

Device Performance

The performance of an OLED is evaluated based on several key parameters. While specific performance data for a device using MO-p-PPV is not detailed in the provided search results, a related study on new hole transporting materials reported the following performance for a device with a similar structure (ITO/PEDOT:PSS/HTL/Alq3/LiF/Al).[3]

ParameterValue
Luminance Efficiency 4.62 cd/A
External Quantum Efficiency (EQE) 1.56 %

Signaling Pathways and Logical Relationships

The function of an OLED is based on the injection of charge carriers (holes and electrons) from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to produce light.

OLED_Function cluster_recombination Anode Anode (ITO) HTL Hole Transport Layer (e.g., PEDOT:PSS) Anode->HTL Hole Injection EML Emissive Layer (MO-p-PPV) HTL->EML Hole Transport Recombination Hole-Electron Recombination EML->Recombination ETL Electron Transport Layer (e.g., TPD) ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection Light_Emission Light Emission (Electroluminescence) Recombination->Light_Emission

Caption: Charge transport and recombination processes in a multilayer OLED.

Conclusion

While direct applications of this compound in organic electronics remain to be explored, the synthesis and application of related aniline derivatives demonstrate their significant potential as precursors for functional materials. The octyloxy substituent can be strategically employed to enhance the processability of these materials, making them suitable for solution-based fabrication techniques. The provided protocols for the synthesis of a representative polymer and the fabrication of an OLED device serve as a valuable guide for researchers interested in developing novel organic electronic materials based on alkoxy-substituted anilines. Further investigation into the properties and device performance of polymers derived directly from this compound and 4-(Octyloxy)aniline is warranted to fully assess their utility in this field.

References

Application Notes and Protocols: 2-(Octyloxy)aniline as a Monomer in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Octyloxy)aniline is an aniline derivative featuring a long alkoxy chain at the ortho position. This structural characteristic imparts unique properties to its corresponding polymer, poly(this compound), influencing its solubility, processability, and electrochemical behavior. While polyaniline itself is often intractable and insoluble, the introduction of the octyloxy group is expected to enhance its solubility in common organic solvents, a crucial factor for various applications.[1] This document provides an overview of the potential applications, synthesis protocols, and expected properties of poly(this compound) based on established principles of polyaniline chemistry.

Potential Applications

The unique properties of poly(this compound) make it a candidate for several advanced applications:

  • Organic Electronics: The enhanced solubility could allow for the fabrication of thin films for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.

  • Corrosion Protection: Polyaniline-based coatings are known for their anti-corrosive properties. The increased solubility of poly(this compound) could facilitate the application of uniform and effective protective coatings on various metal surfaces.

  • Drug Delivery: The polymer matrix could potentially be used for the controlled release of therapeutic agents. The biocompatibility of such a polymer would, however, require thorough investigation.

  • Sensors: The conductivity of polyaniline is sensitive to its environment. This property can be harnessed to develop chemical sensors for various analytes.[2]

Properties of Poly(alkoxy-aniline)s

The properties of polyaniline derivatives are significantly influenced by the nature and position of substituents on the aniline ring. For poly(alkoxy-aniline)s, a general trend is observed.

PropertyInfluence of Increasing Alkoxy Chain LengthExpected Properties of Poly(this compound)
Solubility IncreasesHigh solubility in common organic solvents (e.g., chloroform, toluene, NMP).
Conductivity DecreasesLower than unsubstituted polyaniline, but potentially tunable through doping.[1]
Processability IncreasesGood film-forming properties from solution casting or spin coating.
Molecular Weight VariableDependent on polymerization conditions.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of poly(this compound). These are based on established methods for other aniline derivatives and should be optimized for the specific monomer.

Monomer Synthesis: this compound

A common route for the synthesis of alkoxy-anilines involves the Williamson ether synthesis starting from the corresponding nitrophenol, followed by reduction of the nitro group.

Materials:

  • 2-Nitrophenol

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Iron powder (or other reducing agent like SnCl₂/HCl)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Etherification:

    • In a round-bottom flask, dissolve 2-nitrophenol in acetone.

    • Add an excess of potassium carbonate and 1-bromooctane.

    • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

    • After completion, filter the mixture to remove the inorganic salts and evaporate the acetone.

    • Purify the resulting 1-nitro-2-(octyloxy)benzene by column chromatography.

  • Reduction:

    • Suspend the purified 1-nitro-2-(octyloxy)benzene in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of hydrochloric acid.

    • Heat the reaction to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction and make it basic with a sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

    • Purify the monomer by vacuum distillation or column chromatography.

Chemical Oxidative Polymerization of this compound

This is a common and straightforward method for synthesizing polyanilines.

Materials:

  • This compound monomer

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Acetone

Procedure:

  • Dissolve a specific amount of this compound monomer in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve ammonium persulfate (oxidant) in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter to optimize, typically starting at 1:1.[3]

  • Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture should gradually change color, indicating polymerization.

  • Continue stirring the reaction at 0-5 °C for 24 hours.[3]

  • After 24 hours, stop the reaction by adding a large volume of methanol to precipitate the polymer.

  • Filter the precipitate and wash it extensively with 1 M HCl, followed by methanol and acetone to remove unreacted monomer, oxidant, and oligomers.[4]

  • Dry the resulting dark green or black polymer powder under vacuum at room temperature for 48 hours.[3]

Characterization of Poly(this compound)

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational bands of the benzenoid and quinoid rings.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer structure, though peak broadening is common in polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer.

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.[2]

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer films.

Visualizations

Polymerization_Workflow cluster_Monomer Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification cluster_Characterization Characterization Monomer This compound Dissolve Dissolve Monomer in 1M HCl Monomer->Dissolve Cool Cool to 0-5 °C Dissolve->Cool AddOxidant Add Oxidant Dropwise Cool->AddOxidant Oxidant Prepare Oxidant ((NH₄)₂S₂O₈ in 1M HCl) Oxidant->AddOxidant React Stir for 24h AddOxidant->React Precipitate Precipitate with Methanol React->Precipitate Filter Filter Precipitate->Filter Wash Wash with HCl, Methanol, Acetone Filter->Wash Dry Dry under Vacuum Wash->Dry Polymer Poly(this compound) Dry->Polymer FTIR FTIR Polymer->FTIR UVVis UV-Vis Polymer->UVVis NMR NMR Polymer->NMR GPC GPC Polymer->GPC SEM SEM Polymer->SEM Conductivity Conductivity Polymer->Conductivity

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Polymer_Structure_Properties cluster_Monomer Monomer Structure cluster_Polymer Polymer Properties Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Solubility Increased Solubility Polymer->Solubility Processability Enhanced Processability Polymer->Processability Conductivity Decreased Conductivity Polymer->Conductivity

Caption: Relationship between monomer structure and key polymer properties.

References

Application Notes and Protocols for the Electrochemical Polymerization of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 2-(octyloxy)aniline. Due to the limited availability of specific data for this compound in the current literature, this document presents a generalized protocol based on established methods for the electropolymerization of other 2-alkoxyanilines. The provided data and methodologies are intended to serve as a foundational guide for researchers to develop and optimize their specific experimental conditions.

Introduction

Electrochemical polymerization is a versatile technique for the synthesis of conductive polymers, offering precise control over film thickness, morphology, and properties. Poly(this compound), a derivative of polyaniline, is of interest for various applications, including sensors, corrosion protection, and drug delivery systems, owing to the influence of the long alkoxy chain on its solubility and electrochemical characteristics. The octyloxy group is expected to enhance the polymer's processability in organic solvents while potentially modifying its electronic and electrochemical behavior compared to unsubstituted polyaniline.

Experimental Protocols

The following protocols are representative examples for the electrochemical polymerization of 2-alkoxyanilines and can be adapted for this compound.

Materials and Reagents
  • Monomer: this compound

  • Solvent: Acetonitrile (CH₃CN) or an aqueous acidic solution (e.g., 1 M HClO₄ or 1 M H₂SO₄). The choice of solvent will influence the polymer's properties.

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) for non-aqueous systems or the acid itself in aqueous systems.

  • Working Electrode: Indium tin oxide (ITO) coated glass, platinum (Pt), or glassy carbon electrode (GCE).

  • Counter Electrode: Platinum wire or foil.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

Electrochemical Polymerization Procedure (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a common potentiodynamic method used for electropolymerization.

  • Preparation of the Electrolyte Solution:

    • For a non-aqueous solution, dissolve 0.1 M this compound and 0.1 M LiClO₄ in acetonitrile.

    • For an aqueous solution, dissolve 0.1 M this compound in 1 M HClO₄.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

    • Ensure the working electrode surface is clean and polished before use.

  • Polymerization:

    • Connect the electrodes to a potentiostat.

    • Apply a potential sweep typically in the range of -0.2 V to 1.2 V (vs. Ag/AgCl). The exact potential range should be determined based on the oxidation potential of the monomer.

    • Cycle the potential for a set number of scans (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. A progressive increase in the peak currents of the redox waves in the cyclic voltammogram indicates polymer film growth on the electrode surface.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with the pure solvent (acetonitrile or water) to remove any unreacted monomer and electrolyte.

    • The film can then be dried under a stream of nitrogen or in a vacuum oven.

Potentiostatic and Galvanostatic Polymerization

Alternatively, polymerization can be carried out under potentiostatic (constant potential) or galvanostatic (constant current) conditions.

  • Potentiostatic Method: Apply a constant potential, typically just above the oxidation potential of the monomer, for a defined period.

  • Galvanostatic Method: Apply a constant current density (e.g., 0.1-1 mA/cm²) for a specific duration.

Data Presentation

The following table summarizes typical experimental parameters and resulting properties for the electrochemical polymerization of various 2-alkoxyanilines. This data can be used as a reference for designing experiments with this compound.

MonomerSolvent/ElectrolytePolymerization MethodPotential Range / Current DensityResulting Polymer PropertiesReference
2-Methoxyaniline1 M HClO₄Cyclic VoltammetryNot specifiedInsertion of phenazinic units at low monomer concentrations[1]
2-MethoxyanilineAcetonitrile / LiClO₄Not specifiedNot specifiedRedox properties similar to "ordinary" polyaniline[2]
2-EthoxyanilineNot specifiedNot specifiedNot specifiedUsed for corrosion protection on copper[3]
2,5-DimethoxyanilineOxalic AcidElectrochemical PolymerizationNot specifiedStudied for its electrochromic properties[2]
Aniline (for comparison)1 M H₂SO₄Cyclic Voltammetry-0.2 to 1.2 V vs Ag/AgClConductivity: ~2.17 x 10⁻³ S/cm (in a composite)[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical polymerization of this compound.

G cluster_prep Preparation cluster_electrochem Electrochemical Polymerization cluster_characterization Characterization Monomer This compound Solution Prepare Electrolyte Solution Monomer->Solution Solvent Acetonitrile or Aqueous Acid Solvent->Solution Electrolyte LiClO4 or Acid Electrolyte->Solution Cell Assemble 3-Electrode Cell Solution->Cell Polymerize Apply Potential/ Current Cell->Polymerize Rinse Rinse Electrode Polymerize->Rinse Dry Dry Polymer Film Rinse->Dry CV_char Cyclic Voltammetry Dry->CV_char FTIR FTIR Spectroscopy Dry->FTIR SEM Scanning Electron Microscopy Dry->SEM Conductivity Conductivity Measurement Dry->Conductivity G cluster_mechanism Polymerization Mechanism Monomer Monomer (2-Alkoxyaniline) Radical Radical Cation Formation (-e⁻) Monomer->Radical Oxidation at Electrode Dimer Dimerization Radical->Dimer Coupling Oligomer Oligomerization Dimer->Oligomer Chain Propagation Polymer Polymer Chain (Poly(2-alkoxyaniline)) Oligomer->Polymer

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes utilizing 2-(octyloxy)aniline as a precursor. Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a conjugated system responsible for their vibrant colors. The inclusion of a long-chain alkoxyl group, such as the octyloxy group, can impart unique solubility characteristics and potential for molecular interactions, making these dyes interesting candidates for applications in drug development, diagnostics, and material science.

Introduction to Azo Dye Synthesis

The synthesis of azo dyes from primary aromatic amines like this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C). The resulting diazonium salt is a reactive intermediate.[1]

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.[2]

The choice of the coupling component is crucial as it significantly influences the final color and properties of the dye.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of azo dyes from substituted anilines, particularly 2-alkoxyanilines.[3] Researchers should exercise appropriate safety precautions when handling all chemicals.

Protocol 1: Synthesis of a 2-(Octyloxy)phenyl Azo Dye with 2-Naphthol

This protocol describes the synthesis of an azo dye by coupling diazotized this compound with 2-naphthol, a common coupling agent known to produce reddish-orange dyes.[4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Step 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the this compound solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified product in a desiccator.

Characterization:

The synthesized azo dye should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak, around 1450-1500 cm⁻¹) and O-H stretch (if a phenol was used as the coupling agent).[5]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye.[3]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.[6]

Quantitative Data

Starting AmineCoupling ComponentSolvent for λmaxλmax (nm)Reference
2-MethoxyanilineGuanineDMSO469[3]
2-Methoxy-5-nitroaniline1-HydroxynaphthaleneVariousNot specified[7]
Aniline2-NaphtholNot specifiedNot specified
Sulfanilic AcidAcetylacetoneMethanolNot specified

Signaling Pathways and Applications in Drug Development

Azo compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The azo linkage can be cleaved by azoreductase enzymes present in the gut microbiota, leading to the release of two aromatic amine metabolites. This property has been exploited for the colon-specific delivery of drugs.

Furthermore, the structural features of azo dyes, including their planarity and ability to intercalate with biomolecules, have led to investigations into their potential as:

  • Antimicrobial agents: Some azo dyes have shown activity against various bacterial and fungal strains.[8]

  • Anticancer agents: Certain azo compounds have been evaluated for their cytotoxic effects on cancer cell lines.

  • Diagnostic agents and probes: The chromophoric nature of azo dyes makes them suitable for use as indicators and probes in biological systems.

The introduction of a long lipophilic octyloxy chain in this compound-derived azo dyes may influence their pharmacokinetic properties, such as membrane permeability and protein binding, which are critical parameters in drug design.

Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_analysis Analysis This compound This compound NaNO2_HCl NaNO2 / HCl 0-5 °C This compound->NaNO2_HCl Diazonium_Salt 2-(Octyloxy)phenyl Diazonium Salt NaNO2_HCl->Diazonium_Salt NaOH NaOH (aq) 0-5 °C Diazonium_Salt->NaOH Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->NaOH Azo_Dye Azo Dye Product NaOH->Azo_Dye Characterization Characterization (FTIR, NMR, UV-Vis) Azo_Dye->Characterization

Caption: General workflow for the synthesis of an azo dye from this compound.

Logical Relationship in Azo Dye Synthesis

LogicalRelationship Primary_Aromatic_Amine Primary Aromatic Amine (this compound) Diazotization Diazotization (Nitrous Acid, Low Temp) Primary_Aromatic_Amine->Diazotization Diazonium_Salt Electrophilic Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Electrophilic Aromatic Substitution) Diazonium_Salt->Azo_Coupling Coupling_Component Electron-Rich Coupling Component Coupling_Component->Azo_Coupling Azo_Dye Stable Azo Dye Azo_Coupling->Azo_Dye

Caption: Key components and reactions in the synthesis of azo dyes.

References

Application Notes and Protocols: Functionalization of 2-(Octyloxy)aniline for Sensor Applications

Author: BenchChem Technical Support Team. Date: November 2025

This document, therefore, provides a generalized framework based on the well-established principles of aniline functionalization and polyaniline-based sensor development. The methodologies described are extrapolated from studies on similar ortho-substituted aniline derivatives and are intended to serve as a foundational guide for researchers and drug development professionals initiating projects in this area. It is crucial to note that the following protocols are templates that will require significant optimization and validation for the specific target analyte and sensor configuration.

General Principles of 2-(Octyloxy)aniline Functionalization for Sensing

The utility of this compound as a sensor component primarily stems from its electroactive amino group and the influence of the ortho-positioned octyloxy group. The long alkyl chain of the octyloxy group can enhance solubility in organic solvents, which is advantageous for solution-based processing and film deposition. Functionalization strategies for sensor development can be broadly categorized into two main approaches:

  • Polymerization: Oxidative polymerization of this compound to form poly(this compound), a conducting polymer. The electrical and optical properties of this polymer can be modulated by the presence of analytes.

  • Molecular Recognition Element (MRE) Conjugation: Covalent or non-covalent attachment of specific MREs to the this compound monomer or its polymer. These MREs can include enzymes, antibodies, aptamers, or specific chelating agents that provide selectivity towards a target analyte.

Hypothetical Sensor Design and Signaling Pathway

A common application for functionalized anilines is in the development of electrochemical and optical sensors. The following diagram illustrates a hypothetical signaling pathway for an electrochemical sensor based on poly(this compound).

SignalPathway Analyte Target Analyte Receptor Functionalized Poly(this compound) Analyte->Receptor Binding/ Interaction Transducer Electrode Receptor->Transducer Modulates Electron Transfer Signal Change in Electrical Signal (Current/Potential) Transducer->Signal Generates Readout Sensor Readout Signal->Readout Processed

Caption: Hypothetical signaling pathway for a poly(this compound)-based electrochemical sensor.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be adapted and optimized for specific applications using this compound.

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a chemical oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant)

  • Methanol

  • Ammonium hydroxide

  • Deionized (DI) water

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

  • Filter paper and funnel

Procedure:

  • Dissolve a specific molar concentration of this compound in a 1 M HCl solution in a beaker.

  • Cool the solution to 0-5 °C in an ice bath while stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in a 1 M HCl solution and cool it to 0-5 °C.

  • Slowly add the APS solution dropwise to the stirred monomer solution.

  • Continue stirring the reaction mixture for a predetermined time (e.g., 24 hours) at 0-5 °C. The solution should gradually change color, indicating polymerization.

  • Filter the resulting precipitate (the polymer) and wash it sequentially with 1 M HCl, methanol, and DI water to remove unreacted monomer, oxidant, and oligomers.

  • To obtain the undoped form (emeraldine base), treat the polymer powder with a 0.1 M ammonium hydroxide solution for several hours.

  • Filter, wash with DI water until the filtrate is neutral, and then dry the final poly(this compound) powder under vacuum at a controlled temperature (e.g., 60 °C).

PolymerizationWorkflow Start Start DissolveMonomer Dissolve this compound in 1M HCl Start->DissolveMonomer PrepareOxidant Prepare APS solution in 1M HCl Start->PrepareOxidant Cool1 Cool to 0-5 °C DissolveMonomer->Cool1 Mix Add APS solution to Monomer solution Cool1->Mix Cool2 Cool to 0-5 °C PrepareOxidant->Cool2 Cool2->Mix React Stir for 24h at 0-5 °C Mix->React FilterWash Filter and Wash with HCl, Methanol, DI Water React->FilterWash Dedope Treat with NH4OH FilterWash->Dedope FinalWashDry Filter, Wash with DI Water, and Dry Dedope->FinalWashDry End End FinalWashDry->End

Caption: Workflow for the chemical oxidative polymerization of this compound.

Protocol 2: Fabrication of a Poly(this compound)-based Electrochemical Sensor

This protocol outlines the steps to fabricate a simple electrochemical sensor by depositing the synthesized polymer onto an electrode.

Materials:

  • Poly(this compound) powder

  • N-Methyl-2-pyrrolidone (NMP) or other suitable organic solvent

  • Working electrode (e.g., glassy carbon electrode, screen-printed electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat/Galvanostat

  • Ultrasonic bath

  • Nitrogen gas source

Procedure:

  • Prepare a dispersion of poly(this compound) in NMP by ultrasonication for a specified time (e.g., 1-2 hours) to achieve a homogeneous ink.

  • Clean the working electrode surface meticulously. For a glassy carbon electrode, this typically involves polishing with alumina slurry, followed by sonication in DI water and ethanol, and finally drying under a stream of nitrogen.

  • Drop-cast a small, precise volume of the polymer ink onto the cleaned electrode surface.

  • Allow the solvent to evaporate completely in a controlled environment, possibly a low-temperature oven, to form a uniform polymer film.

  • The modified electrode is now ready for electrochemical characterization and sensing experiments.

  • Set up a three-electrode electrochemical cell with the modified working electrode, a reference electrode, and a counter electrode in a buffer solution containing the target analyte.

  • Perform electrochemical measurements such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to detect the analyte.

Quantitative Data Presentation (Hypothetical)

As no specific quantitative data for this compound sensors is available, the following table is a template illustrating how such data could be presented.

Sensor ConfigurationTarget AnalyteLinear RangeLimit of Detection (LOD)SensitivityResponse Time
Poly(this compound)/GCEAnalyte X1 µM - 100 µM0.5 µM1.2 µA/µM·cm²< 10 s
Enzyme-Functionalized Poly(this compound)Analyte Y10 nM - 500 nM5 nM5.8 nA/nM·cm²< 30 s

Conclusion and Future Directions

The functionalization of this compound holds potential for the development of novel sensors due to the combined properties of the aniline backbone and the octyloxy substituent. However, the lack of specific research in this area necessitates foundational studies to explore its synthesis, characterization, and sensing capabilities. Future research should focus on:

  • Systematic investigation of the polymerization conditions for this compound and characterization of the resulting polymer.

  • Exploration of various functionalization strategies to introduce selectivity for specific analytes.

  • Fabrication and rigorous testing of sensor prototypes based on functionalized this compound.

  • Detailed investigation of the sensing mechanisms and signaling pathways involved.

The protocols and frameworks provided herein offer a starting point for researchers to venture into this unexplored area of sensor development.

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)aniline is an important intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a hydrophilic aniline head and a lipophilic octyloxy tail, imparts unique properties that are leveraged in the design of bioactive compounds and functional materials. This document provides a detailed protocol for the scale-up synthesis of this compound via the Williamson ether synthesis, a robust and widely used method for the formation of ethers. The protocol is designed to be a representative method based on established chemical principles, suitable for adaptation to various laboratory and pilot plant scales.

Reaction Principle

The synthesis of this compound is achieved through the O-alkylation of 2-aminophenol with 1-bromooctane. This reaction, a classic example of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the phenoxide ion of 2-aminophenol, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion and forming the desired ether linkage.

Materials and Methods

Materials
Reagent/SolventCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Aminophenol95-55-6109.13>98%Sigma-Aldrich
1-Bromooctane111-83-1193.13>98%Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7138.21>99%Sigma-Aldrich
Acetone67-64-158.08ACS gradeFisher Scientific
Ethyl acetate141-78-688.11ACS gradeFisher Scientific
Hexane110-54-386.18ACS gradeFisher Scientific
Deionized Water7732-18-518.02--
Brine (saturated NaCl solution)7647-14-558.44--
Anhydrous Sodium Sulfate7757-82-6142.04-Fisher Scientific
Equipment
  • Three-necked round-bottom flask (appropriate size for the intended scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Experimental Protocol

A Representative Scale-Up Procedure (100 g scale)

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-aminophenol (109.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol).

  • Solvent Addition: Add 1 L of acetone to the flask.

  • Initiation of Reaction: Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add 1-bromooctane (212.4 g, 1.1 mol) dropwise to the stirred suspension over a period of 1 hour.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain it under reflux for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent. The disappearance of the 2-aminophenol spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 100 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting crude oil in ethyl acetate (500 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 250 mL) and then with brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.

    • For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioQuantity (g)Moles (mol)
2-AminophenolC₆H₇NO109.131.0109.11.0
1-BromooctaneC₈H₁₇Br193.131.1212.41.1
Potassium CarbonateK₂CO₃138.211.5207.31.5
This compoundC₁₄H₂₃NO221.34-Theoretical: 221.31.0

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Reaction TemperatureReflux (approx. 56 °C in acetone)
Reaction Time24 hours
Expected Yield75-90%
Appearance of ProductPale yellow to brown oil
Purity (by GC-MS)>95% (after purification)

Safety Considerations

Always perform a thorough risk assessment before starting any chemical synthesis.

  • 2-Aminophenol: Harmful if swallowed or inhaled.[1][2] Suspected of causing genetic defects.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] Handle in a well-ventilated fume hood.[1]

  • 1-Bromooctane: Combustible liquid.[3][4] Causes skin and serious eye irritation.[4] Very toxic to aquatic life with long-lasting effects.[4][5] Wear appropriate PPE and handle in a fume hood.[3]

  • Potassium Carbonate: Causes serious eye irritation.[6][7] May cause respiratory irritation.[8] Avoid creating dust. Wear appropriate PPE.

  • Acetone: Highly flammable liquid and vapor.[9][10] Causes serious eye irritation.[9][10] May cause drowsiness or dizziness.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use in a well-ventilated area and ground/bond all equipment to prevent static discharge.[11]

Mandatory Visualizations

Synthesis_Pathway 2-Aminophenol 2-Aminophenol Reaction Williamson Ether Synthesis (SN2) 2-Aminophenol->Reaction 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction Potassium_Carbonate K2CO3 (Base) Potassium_Carbonate->Reaction_Conditions Acetone Acetone (Solvent) Acetone->Reaction_Conditions Product This compound Byproduct KBr + KHCO3 Reaction->Product Reaction->Byproduct Reaction_Conditions->Reaction Reflux, 24h

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup 1. Assemble Flask, Stirrer, Condenser, Dropping Funnel Charge 2. Add 2-Aminophenol, K2CO3, and Acetone Setup->Charge Addition 3. Add 1-Bromooctane dropwise Charge->Addition Reflux 4. Heat to Reflux for 24 hours Addition->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Filter 7. Filter Solids Cool->Filter Concentrate1 8. Concentrate Filtrate Filter->Concentrate1 Dissolve 9. Dissolve in Ethyl Acetate Concentrate1->Dissolve Wash 10. Wash with Water and Brine Dissolve->Wash Dry 11. Dry with Na2SO4 Wash->Dry Filter_Dry 12. Filter Drying Agent Dry->Filter_Dry Concentrate2 13. Concentrate to obtain Crude Product Filter_Dry->Concentrate2 Purify 14. Purify by Vacuum Distillation or Chromatography Concentrate2->Purify Analyze 15. Characterize Product (GC-MS, NMR, IR) Purify->Analyze

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 2-(Octyloxy)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)aniline is a valuable bifunctional organic building block, featuring both a primary aromatic amine and an octyloxy ether group. This unique combination of functional groups allows for its versatile application in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds and functional dyes. The long octyloxy chain imparts increased lipophilicity to the resulting molecules, a desirable property in many pharmaceutical and materials science applications. These notes provide an overview of the potential applications of this compound in organic synthesis, including detailed general protocols for the synthesis of quinolines, azo dyes, and Schiff bases.

Synthesis of Quinolines via Doebner-von Miller Reaction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Doebner-von Miller reaction is a classic and versatile method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3][4]

Logical Workflow for Doebner-von Miller Quinoline Synthesis

G Aniline This compound ReactionMixture Reaction Mixture Aniline->ReactionMixture UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsaturatedCarbonyl->ReactionMixture AcidCatalyst Acid Catalyst (e.g., HCl, H2SO4) AcidCatalyst->ReactionMixture Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->ReactionMixture Heating Heating ReactionMixture->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 8-Octyloxy-2-methylquinoline Purification->Product

Caption: General workflow for the Doebner-von Miller synthesis of an 8-octyloxyquinoline derivative.

Experimental Protocol (General)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).

  • Addition of Reagents: Carefully add a strong acid, such as hydrochloric acid or sulfuric acid (2.0-3.0 eq.), followed by an oxidizing agent, like nitrobenzene or arsenic acid (1.1 eq.).

  • Reactant Addition: To this stirred mixture, slowly add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq.). The addition is often exothermic and may require external cooling to control the reaction rate.

  • Heating: After the initial reaction subsides, heat the mixture to reflux for several hours (typically 3-6 hours) to ensure the completion of the cyclization and oxidation steps.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as concentrated sodium hydroxide solution, until the solution is alkaline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding 8-octyloxyquinoline derivative.

Reagent/ParameterMolar Ratio/ConditionPurpose
This compound1.0 eq.Starting material
α,β-Unsaturated Carbonyl1.2 eq.Forms the pyridine ring
Strong Acid (e.g., HCl)2.0-3.0 eq.Catalyst
Oxidizing Agent1.1 eq.Aromatization of the dihydroquinoline intermediate
TemperatureRefluxTo drive the reaction to completion
Reaction Time3-6 hoursVaries with substrate

Synthesis of Azo Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, printing, and food industries. The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.[5][6]

Logical Workflow for Azo Dye Synthesis

G Aniline This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization DiazoniumSalt 2-(Octyloxy)phenyldiazonium Chloride Diazotization->DiazoniumSalt CouplingReaction Azo Coupling (Alkaline conditions) DiazoniumSalt->CouplingReaction CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->CouplingReaction Workup Filtration & Washing CouplingReaction->Workup Product Azo Dye Workup->Product

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol (General)
  • Diazotization:

    • Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for another 30 minutes.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Reagent/ParameterMolar Ratio/ConditionPurpose
This compound1.0 eq.Starting material for diazonium salt
Sodium Nitrite1.0 eq.Diazotizing agent
Hydrochloric AcidExcessTo form nitrous acid and salt of the amine
Temperature (Diazotization)0-5 °CTo stabilize the diazonium salt
Coupling Component1.0 eq.Electron-rich species for coupling
Sodium HydroxideTo dissolve coupling agentProvides alkaline medium for coupling
Temperature (Coupling)0-5 °CTo control the coupling reaction

Synthesis of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized by the condensation of a primary amine with an aldehyde or a ketone. Schiff bases are important intermediates in organic synthesis and many exhibit a range of biological activities, including antimicrobial and anticancer properties.[7][8][9]

Logical Workflow for Schiff Base Synthesis

G Aniline This compound ReactionMixture Reaction Mixture Aniline->ReactionMixture Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->ReactionMixture Reflux Reflux ReactionMixture->Reflux Crystallization Cooling & Crystallization Reflux->Crystallization Isolation Filtration & Washing Crystallization->Isolation Product Schiff Base Isolation->Product

Caption: General workflow for the synthesis of a Schiff base from this compound.

Experimental Protocol (General)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount of an aldehyde (e.g., benzaldehyde, 1.0 eq.).

  • Catalyst: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the condensation.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. The product can be further purified by recrystallization.

Reagent/ParameterMolar Ratio/ConditionPurpose
This compound1.0 eq.Amine component
Aldehyde/Ketone1.0 eq.Carbonyl component
Solvent (e.g., Ethanol)-Reaction medium
Acid CatalystCatalytic amountTo facilitate the condensation
TemperatureRefluxTo drive the reaction to completion
Reaction Time2-4 hoursVaries with substrate

Potential Applications in Drug Development and Materials Science

The derivatives synthesized from this compound hold potential in various fields. Quinolines are core structures in numerous pharmaceuticals. The octyloxy group can enhance the lipophilicity of these molecules, potentially improving their pharmacokinetic properties. Azo dyes derived from this compound could find applications as lipophilic colorants in materials science. Schiff bases are not only synthetic intermediates but also exhibit a range of biological activities. The introduction of the long alkyl chain from this compound could modulate these activities. Further research into the biological evaluation of these derivatives is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Octyloxy)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis, which involves the O-alkylation of 2-aminophenol with an octyl halide, typically 1-bromooctane, in the presence of a base.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include low yield, and the formation of side products, particularly the N-alkylated isomer (N-octyl-2-aminophenol) and dialkylated products.[1] The hydroxyl group of 2-aminophenol is less acidic than the amino group is nucleophilic, which can lead to competitive N-alkylation.

Q3: How can I improve the selectivity for O-alkylation over N-alkylation?

A3: To enhance O-alkylation selectivity, the amino group of 2-aminophenol can be protected before the alkylation step. A common method involves the formation of a Schiff base by reacting 2-aminophenol with benzaldehyde. Following O-alkylation, the protecting group is removed by hydrolysis to yield the desired this compound.[1][2]

Q4: What are the typical reaction conditions for the direct synthesis of this compound?

A4: Typical conditions for the direct Williamson ether synthesis involve reacting 2-aminophenol with 1-bromooctane in a polar aprotic solvent like acetone, acetonitrile, or DMF, using a moderately strong base such as potassium carbonate (K₂CO₃). The reaction is often heated to reflux to increase the reaction rate.

Q5: What are the common side products in this synthesis?

A5: Besides the N-alkylated isomer, other potential side products include:

  • 2-(Octyloxy)-N-octylaniline (N,O-dialkylated product): Formed if the reaction is pushed too hard or if an excess of the alkylating agent is used.

  • Octene: Can be formed via an E2 elimination side reaction, especially with stronger bases or higher temperatures.

  • Unreacted starting materials: 2-aminophenol and 1-bromooctane.

Q6: How can I purify the final product?

A6: Purification is typically achieved through column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate is commonly used to separate the desired O-alkylated product from the starting materials and side products.[1][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature. Refluxing the reaction mixture is often necessary.
Suboptimal base - Use a stronger base to ensure complete deprotonation of the phenolic hydroxyl group. However, very strong bases may promote elimination side reactions. Potassium carbonate (K₂CO₃) is a commonly used base.[2]
Poor choice of solvent - Use a polar aprotic solvent such as acetone, acetonitrile, or DMF to facilitate the Sₙ2 reaction.
Side reactions - The primary cause of low yield is often the formation of the N-alkylated isomer. To minimize this, consider using the amino-protection strategy outlined in the experimental protocols below.
Loss during workup/purification - Ensure proper extraction techniques and careful separation during column chromatography.
Problem 2: Presence of N-alkylated Side Product
Possible Cause Suggested Solution
Direct alkylation without protection - The amino group is a competing nucleophile. The most effective way to prevent N-alkylation is to protect the amino group before the alkylation step.[1][2]
Reaction conditions favoring N-alkylation - While less effective than protection, adjusting reaction conditions can influence selectivity. Using a less polar solvent may slightly favor O-alkylation.
Problem 3: Formation of Elimination Product (Octene)
Possible Cause Suggested Solution
Use of a strong, sterically hindered base - Avoid strong, bulky bases like potassium tert-butoxide, which favor elimination. Use a weaker base like potassium carbonate.
High reaction temperature - While heating is often necessary, excessively high temperatures can promote elimination. Optimize the temperature to balance reaction rate and side product formation.

Quantitative Data

The following table summarizes yields for the selective O-alkylation of 2-aminophenol with various alkyl halides using the amino-protection strategy. While data for 1-bromooctane is not explicitly available, the trend with other long-chain alkyl bromides suggests a satisfactory yield can be expected.

Alkyl HalideProductYield (%)
Benzyl Bromide2-(Benzyloxy)aniline93.5
Allyl Bromide2-(Allyloxy)aniline82.2
Methyl Iodide2-Methoxyaniline53.8
n-Pentyl Bromide2-(Pentyloxy)aniline62.8
n-Dodecyl Bromide2-(Dodecyloxy)aniline67.4

Data adapted from Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[1]

Experimental Protocols

Protocol 1: Selective O-Alkylation of 2-Aminophenol via Amino Group Protection

This protocol is adapted from the work of Wang and Xu and is recommended for achieving high selectivity and yield.[1][2]

Step 1: Protection of the Amino Group (Schiff Base Formation)

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to obtain N-benzylidene-2-aminophenol.

Step 2: O-Alkylation

  • To a stirred solution of N-benzylidene-2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add 1-bromooctane (1 equivalent) to the mixture.

  • Reflux the mixture for 20 hours.

  • After cooling, filter the inorganic precipitate.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection (Hydrolysis of the Schiff Base)

  • To the residue from Step 2, add dichloromethane and 1N HCl.

  • Stir the mixture vigorously for 1 hour.

  • Separate the aqueous layer and neutralize it with sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield this compound.

Protocol 2: Direct O-Alkylation of 2-Aminophenol (Williamson Ether Synthesis)

This protocol is a more direct approach but may result in lower yields and the formation of the N-alkylated side product.

  • In a round-bottom flask, combine 2-aminophenol (1 equivalent), 1-bromooctane (1-1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add a suitable solvent such as acetone or acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_selective Selective O-Alkylation cluster_direct Direct O-Alkylation A 2-Aminophenol B Protection (Benzaldehyde, MeOH) A->B C N-Benzylidene- 2-aminophenol B->C D O-Alkylation (1-Bromooctane, K2CO3, Acetone) C->D E Protected Product D->E F Deprotection (HCl, H2O) E->F G This compound F->G H 2-Aminophenol I Direct Alkylation (1-Bromooctane, K2CO3, Acetone) H->I J Crude Product Mixture I->J K Purification (Column Chromatography) J->K L This compound K->L

Caption: Experimental workflows for selective and direct synthesis of this compound.

troubleshooting_logic Start Low Yield of this compound Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes N_Alkylation N-Alkylation is likely Check_Side_Products->N_Alkylation Yes, polar spot Elimination Elimination (octene) is possible Check_Side_Products->Elimination Yes, non-polar spot Optimize_Workup Optimize purification steps Check_Side_Products->Optimize_Workup No significant side products Use_Protection Use amino protection strategy N_Alkylation->Use_Protection Change_Base Use a weaker base (e.g., K2CO3) Elimination->Change_Base

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(octyloxy)aniline. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound from 2-aminophenol and 1-bromooctane?

A1: The most prevalent side reaction is the N-alkylation of 2-aminophenol, which leads to the formation of N-octyl-2-aminophenol. Since 2-aminophenol possesses two nucleophilic sites (the amino group and the hydroxyl group), direct alkylation often results in a mixture of O-alkylated and N-alkylated products, as well as di-alkylated byproducts.[1][2] Separating these isomers can be a difficult and time-consuming process.[1][2]

Q2: How can I selectively synthesize the O-alkylated product, this compound?

A2: To achieve selective O-alkylation, it is highly recommended to protect the amino group of 2-aminophenol before introducing the octyl bromide.[1][2] A common and effective method involves the condensation of 2-aminophenol with benzaldehyde to form an imine (a Schiff base), which protects the amino group. Following the O-alkylation of the hydroxyl group, the imine can be easily hydrolyzed to regenerate the free amino group, yielding the desired this compound with high selectivity.[1][2]

Q3: Besides N-alkylation, what other side reactions should I be aware of?

A3: Other potential side reactions include:

  • N,O-dialkylation: If an excess of 1-bromooctane is used, a second alkylation can occur on the nitrogen atom after the initial O-alkylation, leading to the formation of N-octyl-2-(octyloxy)aniline.

  • Elimination: The alkylating agent, 1-bromooctane, can undergo an E2 elimination reaction to form 1-octene, especially in the presence of a strong, sterically hindered base or at elevated temperatures.

  • C-alkylation: Although less common, alkylation can occur on the aromatic ring of the phenoxide intermediate.

Q4: What are the recommended reaction conditions for the selective synthesis of this compound?

A4: Based on established protocols for selective O-alkylation of aminophenols, the following conditions are recommended:

  • Protection: React 2-aminophenol with benzaldehyde in methanol at room temperature to form the N-benzylidene-2-aminophenol intermediate.[1][2]

  • Alkylation: Use potassium carbonate (K2CO3) as the base and acetone as the solvent. The reaction with 1-bromooctane should be carried out under reflux.[1][2]

  • Deprotection: The imine protecting group can be removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl), followed by neutralization to yield the final product.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Competing N-alkylation. 3. Loss of product during work-up and purification.1. Monitor the reaction by TLC to ensure completion. Increase reaction time if necessary. 2. Implement the amino-protection strategy using benzaldehyde. 3. Optimize extraction and chromatography conditions.
Presence of multiple spots on TLC after reaction 1. Formation of N-alkylated and/or di-alkylated side products. 2. Unreacted starting materials. 3. Formation of 1-octene via elimination.1. Use a protection strategy for the amino group. 2. Ensure appropriate stoichiometry of reactants and monitor the reaction to completion. 3. Use a milder base and avoid excessive heating.
Product is a dark, tarry substance 1. Oxidation of 2-aminophenol starting material. 2. High reaction temperatures leading to decomposition.1. Use purified, fresh 2-aminophenol. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain the recommended reaction temperature and avoid overheating.
Difficulty in separating the product from byproducts The polarity of O-alkylated and N-alkylated isomers can be very similar.Employing the amino-protection strategy will significantly reduce the formation of the hard-to-separate N-alkylated isomer, simplifying purification.[1][2]

Quantitative Data

The following table summarizes the yields of selective O-alkylation of various aminophenols using the benzaldehyde protection method with different primary alkyl halides. This data provides an expected yield range for similar long-chain alkylations.

EntryAminophenolAlkyl Halide (R'-X)ProductYield (%)
12-AminophenolBenzyl bromide2-(Benzyloxy)aniline93.5
22-AminophenolAllyl bromide2-(Allyloxy)aniline82.2
32-AminophenolMethyl iodide2-Methoxyaniline53.8
42-Aminophenoln-Pentyl bromide2-(Pentyloxy)aniline62.8
52-Aminophenoln-Dodecyl bromide2-(Dodecyloxy)aniline67.4

Data adapted from Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.[2]

Experimental Protocols

Key Experiment: Selective O-Alkylation of 2-Aminophenol with an Octyl Halide

This protocol is adapted from the selective alkylation of aminophenols using a protection strategy.[1][2]

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude N-benzylidene-2-aminophenol. This intermediate can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: O-Alkylation

  • To a stirred solution of N-benzylidene-2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Add 1-bromooctane (1 equivalent) to the mixture.

  • Heat the mixture to reflux and maintain for approximately 20 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure to yield the crude protected product.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF or ethanol).

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture. The hydrolysis can be monitored by TLC.

  • Once the hydrolysis is complete, neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthesis of this compound - Main Reaction vs. Side Reaction

cluster_main Desired O-Alkylation cluster_side Competing N-Alkylation aminophenol 2-Aminophenol main_product This compound (Desired Product) aminophenol->main_product + Base, Solvent side_product N-Octyl-2-aminophenol (Side Product) aminophenol->side_product + Base, Solvent bromooctane 1-Bromooctane bromooctane->main_product bromooctane->side_product

Caption: Competing O-alkylation and N-alkylation pathways.

Diagram 2: Experimental Workflow for Selective O-Alkylation

start 2-Aminophenol protection Step 1: Protection (+ Benzaldehyde) start->protection intermediate N-Benzylidene-2-aminophenol protection->intermediate alkylation Step 2: O-Alkylation (+ 1-Bromooctane, K2CO3) intermediate->alkylation protected_product Protected Product alkylation->protected_product deprotection Step 3: Hydrolysis (+ aq. HCl) protected_product->deprotection end_product This compound deprotection->end_product

Caption: Workflow for selective synthesis via amino-protection.

References

Technical Support Center: Purification of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Octyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: this compound is typically synthesized via a Williamson ether synthesis, reacting 2-aminophenol with an octyl halide (e.g., 1-bromooctane) in the presence of a base. Potential impurities include:

  • Unreacted starting materials: 2-aminophenol and the octyl halide.

  • Over-alkylation product: N,O-dioctyl-2-aminophenol.

  • Byproducts from the base: Salts formed from the base and the halide.

  • Oxidation products: Anilines are susceptible to air oxidation, which can lead to colored impurities.[1]

Q2: My crude this compound is a dark oil/solid. What causes the color and how can I remove it?

A2: The dark color is likely due to the formation of colored oxidation products, a common issue with anilines.[1] Purification by column chromatography is often effective at removing these colored impurities. In some cases, a charcoal treatment during recrystallization may also help decolorize the product.

Q3: What is the physical state of this compound at room temperature?

Troubleshooting Guides

Recrystallization Issues

Problem: I am having trouble finding a suitable solvent for the recrystallization of this compound.

Solution: A systematic solvent screening is recommended. The long octyl chain makes the molecule quite non-polar, but the aniline group adds some polarity. A solvent pair system is often effective for such molecules.

Experimental Protocol: Solvent Screening for Recrystallization

  • Initial Screening (Single Solvents):

    • Place a small amount of crude this compound (10-20 mg) into several test tubes.

    • Add a small amount (0.5-1 mL) of different solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water).

    • Observe the solubility at room temperature. A good single solvent for recrystallization should show low solubility at room temperature.

    • Gently heat the test tubes with the insoluble samples. An ideal solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a potentially suitable solvent.

  • Solvent Pair Screening:

    • If no single solvent is ideal, try a solvent pair. A good pair consists of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.

    • Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

    • Add the "bad" solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity (cloudiness) persists.

    • Add a drop or two of the "good" solvent back to the hot solution to redissolve the precipitate.

    • Allow the solution to cool slowly.

Table 1: Suggested Solvents for Screening

Solvent CategoryExamples
Non-polarHexane, Heptane, Cyclohexane
AromaticToluene
EstersEthyl Acetate
AlcoholsMethanol, Ethanol, Isopropanol
Solvent PairsEthanol/Water, Ethyl Acetate/Hexane

Problem: My product is "oiling out" during recrystallization instead of forming crystals.

Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to prevent this:

  • Use a larger volume of solvent: This keeps the concentration of the solute lower as it cools.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.

  • Change the solvent system: The initial solvent may not be appropriate. Re-screen for a more suitable solvent or solvent pair.

Column Chromatography Issues

Problem: My compound is streaking on the TLC plate and the column.

Solution: The basic amino group of anilines can interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small amount of a basic modifier to the mobile phase can resolve this.

Experimental Protocol: TLC and Column Chromatography

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a non-polar eluent system, such as hexane/ethyl acetate. Start with a ratio of 9:1 and gradually increase the polarity.

    • To prevent streaking, add a small amount of triethylamine (Et3N) to the eluent (e.g., 0.5-1%).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The ideal solvent system should give a good separation of the product from impurities with an Rf value for the product of around 0.3-0.4.

  • Column Chromatography:

    • Pack a silica gel column with the chosen eluent system (containing triethylamine).

    • Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane).

    • Load the sample onto the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Mobile Phases for Column Chromatography

Mobile Phase SystemRatio (v/v) (starting point)Modifier
Hexane / Ethyl Acetate95:5 to 80:200.5% Triethylamine
Dichloromethane / Hexane10:90 to 50:500.5% Triethylamine

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound tlc TLC Analysis synthesis->tlc Initial Purity Check column Column Chromatography tlc->column Optimize Separation pure_product Pure this compound column->pure_product Isolate Product recrystallization Recrystallization recrystallization->pure_product pure_product->recrystallization Further Purification (Optional) nmr NMR Spectroscopy pure_product->nmr Structure Confirmation ms Mass Spectrometry pure_product->ms Molecular Weight Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Crude Product Impure? color_issue Is the product colored? start->color_issue Yes end_pure Pure Product start->end_pure No streaking_issue Streaking on TLC/Column? color_issue->streaking_issue No column_chrom Use Column Chromatography color_issue->column_chrom Yes recrystallization_fail Recrystallization fails? streaking_issue->recrystallization_fail No add_tea Add Triethylamine to Eluent streaking_issue->add_tea Yes solvent_screen Perform Solvent Screening recrystallization_fail->solvent_screen Yes end_impure Further Analysis Needed recrystallization_fail->end_impure No column_chrom->streaking_issue add_tea->end_pure oiling_out Product oils out? solvent_screen->oiling_out adjust_cooling Adjust Cooling Rate / Solvent Volume oiling_out->adjust_cooling Yes oiling_out->end_pure No adjust_cooling->end_pure

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Octyloxy)aniline Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the chemical oxidative polymerization of 2-(octyloxy)aniline. As specific literature on this monomer is limited, the following recommendations are based on established principles for the polymerization of aniline and its alkoxy-substituted derivatives.[1][2][3] The presence of the ortho-octyloxy group is expected to significantly influence the monomer's reactivity and the resulting polymer's properties, primarily by increasing solubility in organic solvents and potentially introducing steric effects.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the polymerization of substituted anilines, with special considerations for this compound.

Q1: My polymerization yield is very low. What are the likely causes and solutions?

A1: Low yield is a frequent issue in aniline polymerization.[5] Several factors can contribute:

  • Incomplete Monomer Conversion: The molar ratio of oxidant to monomer is critical. An insufficient amount of oxidant will result in incomplete conversion of the aniline monomer.[6] For aniline derivatives, an oxidant-to-monomer ratio of 1:1 to 1.25:1 is a common starting point.

  • Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization reaction. It is crucial to distill the monomer at low pressure before use.[4]

  • Reaction Temperature: The polymerization of aniline is highly exothermic.[7] Temperatures that are too high can lead to the formation of low-molecular-weight oligomers, which may be lost during the washing and purification steps, thus reducing the final yield.[8] Conducting the reaction at a lower temperature (e.g., 0-5 °C) is often recommended.

  • Acid Concentration: While polymerization requires an acidic medium, excessively high acid concentrations can lead to the hydrolysis of the growing polymer chains, which decreases the yield.[6]

Q2: The resulting poly(this compound) has poor solubility, even in organic solvents. How can I improve this?

A2: The octyloxy side chain is specifically intended to improve solubility over unsubstituted polyaniline.[2][3][4] If you are still facing solubility issues, consider the following:

  • Over-oxidation: Excessive amounts of oxidant or prolonged reaction times can lead to over-oxidation, creating cross-linked or branched polymer chains that are less soluble.[5][9] Try reducing the oxidant-to-monomer ratio or shortening the reaction time.

  • Reaction Conditions: The choice of acid and solvent can impact the final polymer structure. Using a mixture of an aqueous acid solution and an organic solvent like acetonitrile may improve solubility during synthesis for substituted anilines.[1]

  • Doping Level: The solubility of polyaniline derivatives is highly dependent on their doping (protonation) state. The fully doped (emeraldine salt) form is often more soluble than the undoped (emeraldine base) form in certain solvents. Ensure you are testing solubility with the appropriate form of the polymer.

Q3: The molecular weight of my polymer is consistently low. What factors influence chain growth?

A3: Achieving high molecular weight is essential for optimal material properties.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions and chain termination, leading to shorter polymer chains.[8] Maintaining a low and stable temperature is critical.

  • Rate of Oxidant Addition: A rapid addition of the oxidant can create a high concentration of radical cations, leading to rapid nucleation but premature termination of chain growth. A slow, dropwise addition of the oxidant solution is recommended to promote steady chain propagation.

  • Monomer and Oxidant Concentration: Very low concentrations of reactants may not favor high polymer formation. Conversely, excessively high concentrations can lead to uncontrolled, rapid polymerization and degradation.[10] A monomer concentration in the range of 0.1–0.2 M is a typical starting point.[7][10]

Q4: The electrical conductivity of my polymer samples is inconsistent. How can I achieve reproducible results?

A4: The conductivity of polyaniline is highly sensitive to its structure, morphology, and doping level.

  • Acidity (pH): The type and concentration of the acid used as a dopant have the most significant effect on the final conductivity.[6] Ensure the pH of the reaction and the final doped polymer is consistent across batches.

  • Chain Structure: The electrical conductivity relies on a well-developed poly-conjugated system, which requires linear, "head-to-tail" coupling of monomer units.[1] Reaction conditions that favor side reactions or ortho-coupling can disrupt this conjugation and lower conductivity.[9]

  • Morphology: The physical arrangement of the polymer chains (e.g., nanofibers, nanoparticles) impacts bulk conductivity.[6] Stirring speed, temperature, and the rate of polymerization can all influence the final morphology.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the general effects of key reaction parameters on the properties of polyaniline and its derivatives, providing a starting point for the optimization of this compound polymerization.

Table 1: Effect of Reaction Temperature

TemperatureEffect on YieldEffect on Molecular WeightEffect on Conductivity
Low (0-5 °C) Generally higherHigher, promotes linear chain growthOften higher and more ordered
Room (~25 °C) Optimal for some systems[8]ModerateModerate
High (>40 °C) Decreases due to oligomer formation[8]Lower, side reactions increase[8]Decreases due to chain degradation

Table 2: Effect of Oxidant to Monomer (O/M) Molar Ratio

O/M RatioEffect on YieldEffect on Molecular WeightEffect on Polymer Structure
< 1.0 Low, incomplete monomer conversion[5]Lower-
1.0 - 1.25 Generally optimalHigherPromotes linear emeraldine form
> 1.25 May decreaseCan decrease due to chain scissionRisk of over-oxidation to pernigraniline[5][9]

Table 3: Effect of Acid Medium

ParameterEffect on YieldEffect on ConductivityNotes
Acid Type Significant effect[6]Strong influence on doping level[6]HCl, H₂SO₄ are common. The counter-ion size affects properties.
Concentration Decreases at very high concentrations[6]Optimal range existsHigh acidity can cause polymer hydrolysis.[6]

Experimental Workflow & Troubleshooting Diagrams

The following diagrams illustrate a logical workflow for optimizing polymerization and a troubleshooting guide for common issues.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Polymerization cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Characterization & Optimization Monomer Purify this compound (e.g., vacuum distillation) Reagents Prepare Solutions: - Monomer in Acid - Oxidant (APS) in Acid Monomer->Reagents Setup Set up Reactor (Cool to 0-5 °C) Reagents->Setup Addition Slowly Add Oxidant Solution to Monomer Setup->Addition React Allow Reaction to Proceed (e.g., 4-24 hours) Addition->React Filter Filter Precipitate React->Filter Wash Wash with Acid, Water, and Methanol Filter->Wash Dry Dry Polymer Under Vacuum Wash->Dry Analysis Analyze Properties: - Yield - Solubility - MW (GPC) - Structure (FTIR) - Conductivity Dry->Analysis Decision Properties Meet Target? Analysis->Decision End Process Complete Decision->End Yes Optimize Adjust Parameters: - Temp, Time - O/M Ratio - Acid Conc. Decision->Optimize No Optimize->Setup

Caption: Experimental workflow for optimizing this compound polymerization.

G Problem Problem Identified: Low Molecular Weight Cause1 Potential Cause 1: Reaction Temp Too High Problem->Cause1 Cause2 Potential Cause 2: Rapid Oxidant Addition Problem->Cause2 Cause3 Potential Cause 3: Incorrect Stoichiometry Problem->Cause3 Solution1 Solution: - Conduct reaction at 0-5 °C - Use an ice/salt bath for cooling Cause1->Solution1 Verify & Correct Solution2 Solution: - Add oxidant solution dropwise over 30-60 minutes - Ensure vigorous stirring Cause2->Solution2 Verify & Correct Solution3 Solution: - Recalculate O/M ratio (start at 1.1:1) - Check purity of monomer and oxidant Cause3->Solution3 Verify & Correct

Caption: Troubleshooting flowchart for low molecular weight polymer.

Detailed Experimental Protocol: Chemical Oxidative Polymerization

This protocol provides a general method for the synthesis of poly(this compound). Researchers should treat this as a starting point and optimize conditions based on their results.

1. Materials & Reagents:

  • This compound monomer (vacuum distilled before use)

  • Ammonium peroxydisulfate (APS), (NH₄)₂S₂O₈ (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized (DI) water

2. Procedure:

  • Monomer Solution: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2.21 g (10 mmol) of this compound in 100 mL of 1 M HCl.

    • Note for this compound: Due to the hydrophobic octyloxy chain, the monomer may not fully dissolve in the aqueous acid. Gentle warming or the addition of a co-solvent like acetonitrile might be necessary to achieve a homogeneous solution or fine emulsion.[1]

  • Cooling: Place the flask in an ice/salt bath and cool the solution to 0-5 °C while stirring.

  • Oxidant Solution: Separately, dissolve 2.51 g (11 mmol, 1.1 equivalents) of ammonium peroxydisulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of approximately 30-60 minutes. Use a dropping funnel to maintain a slow and steady addition rate. The reaction mixture will gradually turn dark green/black, indicating polymer formation.

  • Reaction: After the addition is complete, leave the reaction to stir in the ice bath for an additional 4 to 24 hours to ensure completion.

  • Isolation: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the precipitate on the filter with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.

    • Wash with DI water until the filtrate becomes colorless and the pH is neutral.

    • Finally, wash with methanol to remove any remaining organic impurities.

  • Drying: Dry the resulting dark green/black polymer powder in a vacuum oven at 50-60 °C for 24 hours. This yields the doped emeraldine salt form of poly(this compound).

  • (Optional) Dedoping: To obtain the emeraldine base, the polymer salt can be stirred in a 0.1 M ammonium hydroxide solution for 2-3 hours, followed by filtration, washing with DI water, and drying. The color will change from dark green to dark blue/purple.

References

Technical Support Center: Degradation of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(Octyloxy)aniline. The information is based on established principles of aniline derivative degradation, offering insights into potential experimental challenges and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on studies of aniline and its derivatives, this compound is expected to degrade through several primary pathways, including biodegradation, advanced oxidation processes (AOPs), and photolysis. A common initial step in aerobic biodegradation involves the oxidation of the aniline ring to form catechol-like intermediates.[1][2][3] The octyloxy group may also be cleaved. In anaerobic conditions, different intermediates may be formed.[4] Advanced oxidation processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to mineralization.

Q2: What are the expected major intermediate and final degradation products?

A2: Key intermediates likely include hydroxylated derivatives of this compound and potentially 2-aminophenol following the cleavage of the octyl group. A central intermediate in the biodegradation of many aniline compounds is catechol.[1][2] Further degradation of catechol typically proceeds via ortho- or meta-cleavage of the aromatic ring, leading to the formation of aliphatic acids such as cis,cis-muconic acid, which are then metabolized to compounds of the Krebs cycle and ultimately mineralized to CO2 and water.[1][2] Under certain abiotic degradation conditions, polymerization to form polyaniline-like structures can also occur.[5]

Q3: My analytical instrument (HPLC/GC-MS) is showing poor peak shape and resolution for this compound. What could be the cause?

A3: Poor peak shape for a hydrophobic compound like this compound can be due to several factors. In HPLC, ensure your mobile phase has sufficient organic solvent content to prevent adsorption to the column. A gradient elution might be necessary. For GC-MS, the compound might be adsorbing to active sites in the injector or column. Consider using a derivatizing agent to improve volatility and reduce tailing. Also, check for and clean any contamination in the injector port and column.

Q4: I am observing inconsistent degradation rates in my microbial degradation experiment. What are the potential reasons?

A4: Inconsistent microbial degradation rates can stem from variability in the inoculum, such as differences in microbial density or community composition.[1] Ensure your microbial culture is well-acclimated to the substrate. Other factors include fluctuations in experimental conditions like pH, temperature, and dissolved oxygen levels, all of which can significantly impact microbial activity.[6] The presence of inhibiting co-contaminants could also play a role.

Q5: How can I confirm the identity of suspected degradation intermediates?

A5: The most reliable method for identifying unknown intermediates is high-resolution mass spectrometry (e.g., LC-QTOF-MS or GC-TOF-MS) to obtain accurate mass measurements and elemental compositions. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. If authentic standards of suspected intermediates are available, comparison of retention times and mass spectra is the gold standard for confirmation.

Troubleshooting Guides

Issue 1: Low or No Degradation Observed
Possible Cause Troubleshooting Step
Inappropriate microbial consortium Use an enriched culture from a site with a history of aniline contamination.[2][6] Consider bioaugmentation with known aniline-degrading strains.
Substrate toxicity High concentrations of this compound may be toxic to microorganisms.[7] Perform a dose-response experiment to determine the optimal substrate concentration.
Incorrect pH or temperature Optimize the pH and temperature of your experimental setup. Most aniline-degrading microorganisms prefer a neutral pH and mesophilic temperatures (25-37°C).[6]
Insufficient oxidant in AOPs In Fenton or persulfate-based AOPs, ensure the oxidant-to-substrate ratio is optimized.[8][9]
Low UV lamp intensity in photolysis Check the age and output of your UV lamp. Ensure the reaction vessel is made of UV-transparent material (e.g., quartz).
Issue 2: Mass Balance Issues in Quantitative Analysis
Possible Cause Troubleshooting Step
Adsorption to labware This compound is hydrophobic and may adsorb to plastic or glass surfaces. Use silanized glassware and minimize the use of plastics. Rinse all transfer vessels with a suitable organic solvent to recover adsorbed compound.
Volatilization of parent compound or intermediates Ensure your reaction vessels are well-sealed, especially if operating at elevated temperatures.
Formation of non-extractable residues The compound or its intermediates may bind to organic matter in environmental samples (e.g., soil, sludge).[1] Use exhaustive extraction methods or radiolabeled compounds to track the formation of bound residues.
Incomplete extraction Optimize your liquid-liquid or solid-phase extraction method. Test different solvents and pH conditions to ensure quantitative recovery of the analyte and its expected products.

Quantitative Data Summary

The following tables present illustrative data for the degradation of this compound. Actual experimental results may vary.

Table 1: Illustrative Biodegradation of this compound (100 mg/L) by an Enriched Microbial Consortium

Time (hours)This compound (mg/L)2-Aminophenol (mg/L)Catechol (mg/L)% Mineralization (as CO2)
0100000
24651258
4832251522
721018845
96<15268

Table 2: Illustrative Photodegradation of this compound (50 mg/L) under UV Irradiation

Time (minutes)This compound (mg/L)Quantum Yield (Φ)Key Photoproducts
050--
30380.035Hydroxylated anilines, Polymerized products
60250.038Hydroxylated anilines, Polymerized products
90150.040Hydroxylated anilines, Polymerized products
12080.041Hydroxylated anilines, Polymerized products

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study
  • Inoculum Preparation : Acclimatize an activated sludge microbial consortium to this compound by gradual exposure in a mineral salts medium over two weeks.

  • Experimental Setup : In 250 mL Erlenmeyer flasks, combine 100 mL of mineral salts medium with the acclimated inoculum (to an OD600 of 0.1). Spike with this compound from a stock solution in a minimal amount of a suitable solvent (e.g., methanol) to a final concentration of 50 mg/L. Include sterile controls (no inoculum) and inoculum controls (no substrate).

  • Incubation : Incubate the flasks on an orbital shaker at 150 rpm and 30°C in the dark.

  • Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Sample Preparation : For each aliquot, centrifuge to remove biomass. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic phases and evaporate to a small volume under a gentle stream of nitrogen. Reconstitute in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

  • Analysis : Analyze the parent compound and degradation products using a validated HPLC-UV or GC-MS method.[10]

Protocol 2: Analysis of Degradation Products by HPLC
  • Instrumentation : High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. For example, start with 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection : Monitor at multiple wavelengths, such as 230 nm and 280 nm, to detect both the parent compound and potential aromatic intermediates.

  • Quantification : Create a calibration curve using authentic standards of this compound and any available suspected intermediates.

Visualizations

DegradationPathways Aniline This compound Hydroxylated Hydroxylated Intermediates Aniline->Hydroxylated Hydroxylation Dealkylated 2-Aminophenol Aniline->Dealkylated O-Dealkylation Polymers Polymerization Products Aniline->Polymers Abiotic Oxidation Catechol Catechol Hydroxylated->Catechol Further Oxidation Dealkylated->Catechol Hydroxylation RingCleavage Ring Cleavage Products (e.g., cis,cis-muconic acid) Catechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO2 + H2O TCA->Mineralization

Caption: Inferred biodegradation pathways of this compound.

ExperimentalWorkflow Setup 1. Experimental Setup (Microcosm/Reactor) Sampling 2. Time-Point Sampling Setup->Sampling Extraction 3. Sample Preparation (Extraction/Concentration) Sampling->Extraction Analysis 4. Instrumental Analysis (HPLC/GC-MS) Extraction->Analysis Data 5. Data Processing (Quantification & Identification) Analysis->Data Report 6. Reporting & Interpretation Data->Report

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Spectroscopic Analysis of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Octyloxy)aniline. The information is designed to help resolve common issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during spectroscopic analysis, categorized by technique.

General Issues

Question: My analytical results are inconsistent with the expected structure of this compound. What is the first step? Answer: The most common source of error is sample impurity.[1] Before questioning instrumental error, verify the purity of your sample using a secondary method, such as chromatography (TLC, GC, or HPLC). If impurities are detected, purify the sample via recrystallization or column chromatography and repeat the analysis.

Question: How can I tell if my sample is wet? Answer: In FT-IR spectroscopy, the presence of water often manifests as a very broad absorption band in the 3200–3600 cm⁻¹ region, which can obscure the N-H stretches of the aniline.[2] In ¹H NMR, water appears as a broad singlet whose chemical shift can vary depending on the solvent.

¹H and ¹³C NMR Spectroscopy

Question: The N-H protons in my ¹H NMR spectrum appear as a broad singlet, or I can't see them at all. Is this normal? Answer: Yes, this is common for amine protons. The N-H signal is often broad due to quadrupole broadening and chemical exchange with trace amounts of water or acidic impurities in the solvent. To confirm the N-H peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing the peak to disappear.[3]

Question: The integration of my aromatic region in the ¹H NMR spectrum is incorrect or the splitting pattern is uninterpretable. What could be the cause? Answer: This can be due to several factors:

  • Impurities: Aromatic impurities can add extra signals, complicating the spectrum. Check the sample's purity.

  • Poor Shimming: An improperly shimmed magnet will result in broad, distorted peaks. Re-shim the instrument.

  • Solvent Peak Overlap: The residual solvent peak may be overlapping with one of your aromatic signals. Check the known chemical shifts for your deuterated solvent. For instance, the residual peak for CDCl₃ appears at ~7.26 ppm.

Question: Why are there more than the expected number of signals in my ¹³C NMR spectrum? Answer: The presence of unexpected signals strongly suggests your sample is impure. Each unique carbon atom in this compound should produce a single peak. Additional peaks indicate the presence of other carbon-containing compounds, such as residual solvents or synthesis byproducts.

FT-IR Spectroscopy

Question: I see two sharp peaks around 3300-3500 cm⁻¹ and also a very broad peak in the same region. How do I interpret this? Answer: The two sharp peaks are characteristic of the symmetric and asymmetric N-H stretching of a primary amine (-NH₂).[2] The accompanying broad peak is likely due to O-H stretching from water contamination in your sample or the KBr matrix.

Question: My FT-IR spectrum does not show a strong, sharp peak for the C-O ether bond. Did I misinterpret the spectrum? Answer: The C-O stretching vibration for an aryl-alkyl ether typically appears in the fingerprint region, between 1200 cm⁻¹ and 1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). These signals are often of medium intensity and can be obscured by other peaks in this complex region, making them less diagnostic than functional groups like carbonyls or hydroxyls.[2]

Mass Spectrometry

Question: I am not observing the molecular ion peak (M⁺) at m/z = 221.34. Is my experiment failing? Answer: Not necessarily. The molecular ion of some compounds, especially those with functional groups like amines and ethers, can be unstable and may not be abundant or even visible.[4][5] Instead, look for characteristic fragment ions. The presence of nitrogen means the molecular ion peak should have an odd-numbered mass, which is consistent with 221.[5]

Question: What are the expected major fragments for this compound in mass spectrometry? Answer: The most likely fragmentation pathways involve cleavage of the ether bond or the alkyl chain:

  • Alpha-cleavage: Loss of the octyl radical (•C₈H₁₇) leading to a fragment at m/z = 108.

  • Benzylic cleavage: Cleavage of the C-O bond to form a C₈H₁₇⁺ cation (m/z = 113) and a 2-aminophenoxy radical.

  • Alkyl chain fragmentation: A series of peaks separated by 14 mass units (CH₂) due to the fragmentation of the octyl group.[4]

UV-Vis Spectroscopy

Question: My absorbance value is greater than 2.0. How can I get an accurate reading? Answer: An absorbance value above 2.0 indicates that your sample is too concentrated, leading to inaccurate measurements due to stray light and detector non-linearity.[6] You must dilute your sample with the appropriate solvent and re-run the analysis to bring the absorbance into the optimal range (typically 0.1 - 1.5).

Question: The wavelength of maximum absorbance (λ_max) I measured is different from a literature value. Why? Answer: A shift in λ_max can be caused by:

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions, causing a shift in λ_max (solvatochromism). Ensure you are using the same solvent as the reference.

  • pH Changes: The protonation state of the aniline nitrogen can significantly alter the electronic structure and thus the UV-Vis spectrum. Check and buffer the pH if necessary.

  • Impurities: Impurities with strong UV absorbance can overlap with your sample's spectrum and shift the apparent λ_max.[1]

Reference Spectroscopic Data

The following tables summarize the expected spectroscopic data for pure this compound for reference.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.7-6.9 m 4H Aromatic protons (C₆H₄ )
~3.95 t 2H -O-CH₂ -CH₂-
~3.60 br s 2H -NH₂
~1.75 p 2H -O-CH₂-CH₂ -
~1.2-1.5 m 10H -(CH₂)₅-CH₃

| ~0.90 | t | 3H | -CH₂-CH₃ |

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment
~146.5 C -O (Aromatic)
~136.0 C -NH₂ (Aromatic)
~120.0 Aromatic CH
~115.5 Aromatic CH
~114.8 Aromatic CH
~112.0 Aromatic CH
~68.5 -O-C H₂-
~31.8 Alkyl CH₂
~29.4 Alkyl CH₂
~29.3 Alkyl CH₂
~26.1 Alkyl CH₂
~22.7 Alkyl CH₂

| ~14.1 | -C H₃ |

Table 3: Expected FT-IR Data (cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment
3450 & 3360 Medium, Sharp N-H Asymmetric & Symmetric Stretch (Primary Amine)
3050-3020 Medium Aromatic C-H Stretch
2925 & 2855 Strong, Sharp Aliphatic C-H Asymmetric & Symmetric Stretch
~1610, 1510 Medium-Strong Aromatic C=C Bending
~1240 Strong Aryl-O Asymmetric Stretch

| ~1040 | Medium | Alkyl-O Symmetric Stretch |

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z Interpretation
221 Molecular Ion [M]⁺
113 [C₈H₁₇]⁺ Fragment
108 [M - C₈H₁₇]⁺ Fragment

| 93 | [C₆H₅NH₂]⁺ Fragment (Aniline) |

Standard Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution into a standard 5 mm NMR tube.

  • Cap the tube and carefully place it in the NMR spectrometer's autosampler or magnet.

Protocol 2: Sample Preparation for FT-IR Spectroscopy (Thin Film)

  • If the sample is a liquid or low-melting solid, place one drop onto the surface of a salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top and press to create a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

  • Clean the plates thoroughly with an appropriate dry solvent (e.g., dichloromethane or acetone) after analysis.

Protocol 3: Sample Preparation for Mass Spectrometry (Direct Infusion)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Load the diluted solution into a syringe and place it in a syringe pump connected to the mass spectrometer's ESI or APCI source.

  • Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum.

Protocol 4: Sample Preparation for UV-Vis Spectroscopy

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Perform serial dilutions to create a sample with an expected absorbance below 1.5 at the λ_max. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Use a matched pair of cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

  • Fill the second cuvette with the diluted sample solution.

  • Place the blank in the spectrometer and run a baseline correction.

  • Replace the blank with the sample cuvette and measure the absorbance spectrum.

Visual Guides and Workflows

The following diagrams illustrate key workflows and logical relationships for troubleshooting and analysis.

G start Unexpected Spectroscopic Result check_purity 1. Check Sample Purity (TLC, GC, HPLC) start->check_purity check_instrument 2. Verify Instrument Settings & Calibration start->check_instrument check_protocol 3. Review Experimental Protocol start->check_protocol impure Impurity Detected check_purity->impure instrument_ok Instrument OK? check_instrument->instrument_ok protocol_ok Protocol Correct? check_protocol->protocol_ok impure->check_instrument No purify Purify Sample (Recrystallization, Chromatography) impure->purify Yes rerun Re-run Analysis purify->rerun end Problem Solved rerun->end instrument_ok->check_protocol Yes recalibrate Re-calibrate / Adjust Settings instrument_ok->recalibrate No recalibrate->rerun protocol_ok->rerun Yes correct_protocol Correct Protocol Error (e.g., wrong solvent, concentration) protocol_ok->correct_protocol No correct_protocol->rerun

Caption: General troubleshooting workflow for spectroscopic analysis.

G parent Parent Ion: this compound [C₁₄H₂₃NO]⁺˙ m/z = 221 frag1_loss - •C₈H₁₇ (113 Da) parent->frag1_loss frag2_loss - •OC₆H₄NH₂ (108 Da) parent->frag2_loss frag3_loss Rearrangement & Loss parent->frag3_loss frag1 Fragment 1 [C₆H₆NO]⁺ m/z = 108 frag1_loss->frag1 frag2 Fragment 2 [C₈H₁₇]⁺ m/z = 113 frag2_loss->frag2 frag3 Aniline Fragment [C₆H₇N]⁺˙ m/z = 93 frag3_loss->frag3

Caption: Common fragmentation pathways for this compound in MS.

G mol This compound -NH₂ Aromatic Ring -O-CH₂- -(CH₂)₆-CH₃ nh2_peak ¹H: ~3.6 ppm (br s) ¹³C: ~136 ppm (C-NH₂) mol:nh2->nh2_peak aro_peak ¹H: ~6.7-6.9 ppm (m) ¹³C: ~112-147 ppm mol:aro->aro_peak och2_peak ¹H: ~3.95 ppm (t) ¹³C: ~68.5 ppm mol:och2->och2_peak alkyl_peak ¹H: ~0.9-1.8 ppm (m) ¹³C: ~14-32 ppm mol:alkyl->alkyl_peak

References

Technical Support Center: 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Octyloxy)aniline, focusing on the prevention and management of its oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my colorless this compound sample turning yellow or brown over time?

Aromatic amines, including this compound, are susceptible to aerial oxidation. The primary cause of discoloration is the reaction of the amine group (-NH₂) with atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The initial oxidation products, such as nitroso and nitro compounds, can further react to form highly colored polymeric impurities, leading to the observed yellowing or browning of the sample.[1][2]

OxidationPathway cluster_input Reactants Aniline This compound (Colorless Liquid) Intermediates Oxidized Intermediates (e.g., Nitroso, Imines) Aniline->Intermediates Oxidants O₂, Light, Heat Polymers Colored Polymeric Impurities (Brown) Intermediates->Polymers Further Reaction/Polymerization

Caption: Simplified pathway of this compound aerial oxidation.

Q2: What are the best practices for storing this compound to minimize oxidation?

Proper storage is the most effective way to ensure the long-term stability of this compound. A multi-faceted approach is recommended to protect the compound from key environmental triggers.

  • Inert Atmosphere: Oxygen is the primary driver of oxidation. Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace air. For frequent use, consider using a bottle with a septa cap to allow for sample withdrawal via syringe under a positive pressure of inert gas.

  • Low Temperature: Chemical reactions, including oxidation, slow down at lower temperatures. Storing the compound in a refrigerator at 2-8°C is highly recommended. For long-term storage, freezing may be an option, but ensure the compound is stable to freeze-thaw cycles.

  • Light Protection: Photons can provide the activation energy needed to initiate oxidation. Always store the compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Container Sealing: Ensure the container is sealed tightly to prevent the ingress of atmospheric oxygen and moisture. For screw-cap vials, using caps with chemically resistant liners (e.g., PTFE) provides a more secure seal.

Q3: Can chemical stabilizers or antioxidants be added to prevent oxidation?

Yes, adding a small amount of a suitable antioxidant can significantly retard the degradation process, especially for solutions or bulk material that will be stored for extended periods or accessed frequently. The choice of antioxidant depends on the downstream application and solvent compatibility.

Table 1: Comparison of Common Antioxidants for Aromatic Amines
AntioxidantRecommended Concentration (w/w)Mechanism of ActionCompatibility & Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Radical scavenger; it donates a hydrogen atom to peroxide radicals, terminating the oxidation chain reaction.Highly soluble in organic solvents. May interfere with certain catalytic reactions.
Thiourea 0.1 - 0.5%Acts as a color stabilizer, likely by complexing with trace metal ions that can catalyze oxidation.[1]Soluble in polar solvents. Can act as a nucleophile in some reactions.
Phenolic Antioxidants 0.05 - 0.5%Inhibit photoinduced degradation by quenching triplet sensitizers and reacting with aniline radical cations to regenerate the parent aniline.[4][5]A broad class of compounds; compatibility must be tested. Examples include hydroquinone and propyl gallate.
Carbon Monoxide Atmosphere N/A (Gaseous)Enveloping the amine in a CO atmosphere has been shown to be a highly effective stabilizer, protecting all exposed surfaces.[6]Requires specialized storage and handling equipment (e.g., lecture bottle, Schlenk line). Not a chemical additive.

Q4: I suspect my sample is degraded. How can I test for oxidation and quantify the purity?

If you observe discoloration or suspect degradation, several analytical methods can confirm the presence of impurities. A logical troubleshooting workflow can help guide your assessment.

TroubleshootingWorkflow Start Sample Discoloration Observed CheckPurity Perform Purity Analysis (e.g., HPLC, GC-MS, TLC) Start->CheckPurity Decision Multiple Impurity Peaks Detected? CheckPurity->Decision Pure Sample is Likely Pure. Discoloration is minimal. Decision->Pure No Impure Sample is Oxidized. Decision->Impure Yes Action Consider Purification (Q5) or Use with Caution Impure->Action Prevent Implement Improved Storage and Antioxidant Strategy (Q2, Q3) Action->Prevent

Caption: Troubleshooting workflow for suspected sample oxidation.

Experimental Protocol for HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of this compound and detecting degradation products.[7][8]

  • Materials & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., 18 MΩ·cm)

    • Formic Acid or Trifluoroacetic Acid (TFA) (Optional mobile phase modifier)

    • This compound reference standard (highest available purity)

    • Sample of this compound to be tested

    • Volumetric flasks, pipettes, and autosampler vials

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water. A common starting point is 70:30 (v/v) Acetonitrile:Water.

    • A small amount of acidifier (e.g., 0.1% Formic Acid or 0.05% TFA) can be added to both solvents to improve peak shape by ensuring the aniline is protonated.

    • Filter and degas the mobile phase before use.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to create a 1 mg/mL stock solution. Further dilute as needed to create a working standard of ~100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same procedure.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV-Vis Detector set to a wavelength where the aniline absorbs strongly, typically around 240 nm or 285 nm. A photodiode array (PDA) detector is useful for identifying impurity peaks by their UV spectra.

    • Run Time: 15-20 minutes, or until all impurity peaks have eluted.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A pure sample will show a single, sharp peak at the expected retention time. Oxidized samples will display additional, often smaller, peaks, typically eluting at different times than the main compound.

Q5: My bulk supply of this compound is already discolored. Is it possible to purify it?

Yes, in many cases, oxidized anilines can be purified to remove colored impurities and restore their usability. The appropriate method depends on the scale and the nature of the impurities.

  • Vacuum Distillation: This is often the most effective method for purifying liquid anilines. The non-volatile polymeric impurities will remain in the distillation flask while the pure aniline distills over. Distilling under reduced pressure lowers the boiling point, preventing thermal degradation.[2][9]

  • Column Chromatography: Flash chromatography using silica gel can effectively separate the less polar this compound from the more polar, highly-colored oxidation products.[10] A solvent system such as hexane/ethyl acetate is a good starting point.

  • Acid-Base Extraction: This classic technique can remove non-basic impurities. Dissolve the impure aniline in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane), extract with dilute aqueous acid (e.g., 1M HCl). The protonated anilinium salt will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the pure aniline, which can then be extracted back into an organic solvent and dried.[2]

References

Technical Support Center: Stability of 2-(Octyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Octyloxy)aniline derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Troubleshooting Guides

Issue: Unexpected degradation of my this compound derivative during a reaction or in storage.

Question: What are the primary factors that can cause the degradation of my this compound derivative?

Answer: this compound and its derivatives are susceptible to degradation through several mechanisms:

  • Oxidation: The aniline moiety is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. This can lead to the formation of colored impurities, such as nitroso, nitro, and azoxy compounds, as well as polymeric materials.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of bonds and the formation of various degradation products.[1] Aniline derivatives are known to be light-sensitive.

  • Hydrolysis: While the ether linkage in this compound is generally stable, under strong acidic or basic conditions, it can be susceptible to hydrolysis, cleaving the octyloxy group. The aniline functional group itself can also participate in hydrolysis-mediated degradation pathways.

  • Thermal Stress: Elevated temperatures can accelerate the rates of oxidation and other degradation reactions.

Question: I've observed a color change in my sample, from colorless/pale yellow to brown/dark red. What could be the cause?

Answer: A color change is a common indicator of the oxidation of aniline derivatives. The formation of highly conjugated systems, such as azoxybenzenes or polymeric anilines, results in compounds that absorb visible light, appearing colored. This is often exacerbated by exposure to air and light.

Question: My compound shows new, unexpected peaks in the HPLC chromatogram after storage. How can I identify these degradation products?

Answer: The appearance of new peaks strongly suggests degradation. To identify these products, a forced degradation study coupled with LC-MS/MS analysis is the recommended approach.[2] By subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products in sufficient quantities for structural elucidation. The fragmentation patterns observed in the mass spectrometer will provide valuable information for identifying the chemical structures of the degradants.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my this compound derivatives to ensure their stability?

A1: To minimize degradation, this compound derivatives should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Use amber vials or store in the dark to protect from light.

  • Low Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation reactions.

  • Anhydrous Conditions: Protect from moisture to prevent hydrolysis.

Q2: What are the expected degradation products of this compound under oxidative stress?

A2: Under oxidative conditions, you can anticipate the formation of several products. The primary degradation pathway often involves the nitrogen atom of the aniline. Expected products include:

  • 2-(Octyloxy)nitrosobenzene

  • 2-(Octyloxy)nitrobenzene

  • Azoxybenzene derivatives formed from the condensation of the nitroso and aniline compounds.

Q3: How does the length of the alkoxy chain affect the stability of 2-alkoxyaniline derivatives?

A3: The length of the alkyl chain can influence the rate of degradation, although the effect is often secondary to the inherent reactivity of the aniline group. Longer alkyl chains, like the octyloxy group, can sterically hinder the approach of reactants to the amino group to a small extent. However, the primary degradation pathways (oxidation and photodegradation) are mainly governed by the electronic properties of the aromatic ring and the amino group. Studies on the hydrolysis of long-chain alkyl esters have shown that the rate can be influenced by the alkyl chain length, particularly at concentrations above the critical micelle concentration.[3] While not directly analogous to the ether linkage in this compound, it suggests that the hydrophobic chain can influence reaction kinetics in aqueous environments.

Quantitative Stability Data

Stress ConditionCompoundRate Constant (k)Half-life (t½)Reference/Comment
Alkaline Hydrolysis Carboxylic Acid Esters (general trend)Decreases with increasing alkyl chain length (>C8)Increases with increasing alkyl chain length (>C8)[4] Provides a potential analogy for the effect of a long alkyl chain on hydrolysis.
Oxidation (with OH radicals) Alkyl-substituted thiols (as a proxy for H-abstraction)Increases with increasing alkyl chain lengthDecreases with increasing alkyl chain lengthSuggests that longer alkyl chains may be more susceptible to certain oxidative pathways.
Photodegradation 2-ChloroanilineInitial Quantum Yield (Qi) varies with conditions (N2O, O2, air)-[1] Demonstrates the influence of the gaseous environment on photodegradation rates.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a this compound derivative.

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in a light-protected container at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • For identification of degradation products, analyze the stressed samples using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples to evaluate the separation.

  • Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of all peaks.

  • The UV detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow Diagrams

Many 2-aniline derivatives, particularly anilinoquinazolines, are investigated as kinase inhibitors.[5][6][7][8][9][10][11][12] These compounds often target the ATP-binding site of kinases like Src, a non-receptor tyrosine kinase involved in various cellular processes.[5][6][7][13][14][15][16][17]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Anilinoquinazoline 2-Anilinoquinazoline Derivative Anilinoquinazoline->Src Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Metastasis Metastasis STAT3->Metastasis

Caption: Src Kinase Signaling Pathway and Inhibition by 2-Anilinoquinazoline Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_stability Stability Assessment cluster_biological Biological Evaluation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Characterization->Forced_Degradation Kinase_Assay In Vitro Kinase Assay (e.g., Src Kinase) Characterization->Kinase_Assay HPLC_Method Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Method LCMS_Analysis Degradant Identification (LC-MS/MS) Forced_Degradation->LCMS_Analysis Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Based_Assay

Caption: Experimental Workflow for Stability and Biological Evaluation.

References

Technical Support Center: Enhancing the Solubility of Poly(2-(octyloxy)aniline)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution of poly(2-(octyloxy)aniline).

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the solubility of poly(this compound) important?

A1: Enhancing the solubility of poly(this compound) is crucial for its processing and application. Good solubility allows for the formation of uniform thin films, which is essential for the fabrication of electronic devices, sensors, and for its use in various drug development applications. Solution-based techniques like spin coating, printing, and casting are dependent on achieving a stable and homogenous polymer solution.

Q2: What are the general principles for dissolving substituted polyanilines?

A2: The solubility of substituted polyanilines, including poly(this compound), is governed by the "like dissolves like" principle. The long octyloxy side chains increase the polymer's affinity for organic solvents compared to unsubstituted polyaniline.[1] Polar aprotic solvents are generally effective at dissolving these polymers. The dissolution process involves solvent molecules penetrating the polymer matrix, causing it to swell and eventually disperse into individual polymer chains.[2]

Q3: Which solvents are recommended for dissolving poly(this compound)?

A3: Based on studies of alkoxy-substituted polyanilines, the following solvents are recommended:

  • Good Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).[1][3]

  • Moderate Solvents: Chloroform, Toluene.

  • Poor Solvents: Acetone, Ethanol, Water.[1][3]

Q4: How does the molecular weight of poly(this compound) affect its solubility?

A4: Generally, for a given solvent, the solubility of a polymer decreases as its molecular weight increases.[2] Higher molecular weight polymers have stronger intermolecular forces, making it more difficult for solvent molecules to separate the polymer chains.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Dissolution or Swelling Only Poor solvent choice: The solvent may not have the appropriate polarity to dissolve the polymer.Action: Switch to a more suitable solvent. Refer to the solvent compatibility table below.
Low temperature: The dissolution kinetics may be slow at room temperature.Action: Gently warm the mixture. A temperature of 40-60°C can significantly improve solubility. Use a sealed vial to prevent solvent evaporation.
High molecular weight: The polymer may have a very high molecular weight, making it difficult to dissolve.Action: Allow for longer dissolution times with continuous stirring. If the issue persists, consider using a polymer batch with a lower molecular weight if the application allows.
Formation of Aggregates or Gels in Solution Polymer chain aggregation: Polyaniline chains have a tendency to aggregate, especially in less optimal solvents or at higher concentrations.[1]Action: Add a salt like Lithium Chloride (LiCl) at a low concentration (e.g., 0.1-0.5 wt%) to the solvent.[4][5] This can help to break up aggregates. Sonication for short periods can also be effective.
Concentration is too high: Exceeding the solubility limit of the polymer in the chosen solvent.Action: Reduce the concentration of the polymer in the solution.
Solution is Hazy or Contains Particulates Incomplete dissolution: Some polymer particles may not have fully dissolved.Action: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved particles. This is particularly important for applications like spin coating.
Presence of impurities: The polymer sample may contain insoluble impurities from its synthesis.Action: Purify the polymer by re-precipitation before attempting to dissolve it.
Inconsistent Results Between Batches Variation in molecular weight and polydispersity: Different synthesis batches can result in polymers with varying molecular weights and distributions.Action: Characterize the molecular weight of each batch using techniques like Gel Permeation Chromatography (GPC) to understand potential solubility differences.

Data Presentation

Table 1: Qualitative Solubility of Poly(this compound) in Common Organic Solvents

SolventPolarity IndexSolubilityObservations
N-Methyl-2-pyrrolidone (NMP)6.7SolubleForms a clear, dark green or blue solution.
Dimethylformamide (DMF)6.4SolubleSimilar to NMP, forms a clear solution.[3]
Dimethyl sulfoxide (DMSO)7.2SolubleGood solvent, but its high boiling point can be a consideration for film casting.[1]
Tetrahydrofuran (THF)4.0SolubleA good solvent, often used for GPC analysis.[3]
Chloroform4.1Partially SolubleMay require longer stirring or warming.
Toluene2.4Partially SolubleSolubility may be limited, especially for higher molecular weight polymer.
Acetone5.1InsolublePolymer swells but does not dissolve.[3]
Ethanol5.2InsolublePolymer does not dissolve.
Water10.2InsolubleInsoluble due to the non-polar nature of the polymer backbone and side chains.

Note: The exact solubility can vary depending on the polymer's molecular weight, polydispersity, and the specific isomeric form of the octyloxy group.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(this compound)
  • Weighing: Accurately weigh the desired amount of poly(this compound) powder.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., NMP, DMF, or THF) to achieve the target concentration.

  • Mixing: Stir the mixture vigorously using a magnetic stirrer at room temperature.

  • Observation: Continue stirring until the polymer is fully dissolved, which may take several hours. The solution should be clear and free of visible particles.

  • Heating (Optional): If the polymer does not dissolve at room temperature, gently heat the solution to 40-60°C with continuous stirring. Ensure the container is sealed to prevent solvent loss.

  • Filtration: For applications requiring a particle-free solution (e.g., spin coating), filter the solution through a PTFE syringe filter (0.45 µm or smaller).

Protocol 2: Dissolution for Gel Permeation Chromatography (GPC) Analysis

This protocol is adapted from procedures for analyzing polyaniline samples and is designed to minimize aggregation.[4][5]

  • Solvent Preparation: Prepare a solution of NMP containing 0.5 wt% Lithium Chloride (LiCl).

  • Polymer Solution Preparation: Accurately weigh the poly(this compound) sample and dissolve it in the NMP/LiCl solvent to a concentration of approximately 0.05 wt%.[4]

  • Dissolution: Stir the mixture at room temperature until the polymer is completely dissolved. Gentle warming can be applied if necessary.

  • Filtration: Before injection into the GPC system, filter the solution through a 0.5 µm filter to remove any particulates.[4]

Visualizations

TroubleshootingWorkflow cluster_incomplete Troubleshooting Incomplete Dissolution cluster_aggregates Troubleshooting Aggregates cluster_hazy Troubleshooting Hazy Solution start Start: Dissolving Poly(this compound) issue Problem Encountered? start->issue incomplete Incomplete Dissolution / Swelling issue->incomplete Yes aggregates Aggregates / Gel Formation hazy Hazy Solution / Particulates success Successful Dissolution issue->success No change_solvent Change to a better solvent (e.g., NMP, DMF) incomplete->change_solvent add_salt Add LiCl (0.1-0.5 wt%) aggregates->add_salt filter_solution Filter through syringe filter (e.g., 0.45 µm) hazy->filter_solution heat Gently heat (40-60°C) with stirring change_solvent->heat extend_time Increase dissolution time heat->extend_time extend_time->issue sonicate Sonicate briefly add_salt->sonicate lower_conc Lower polymer concentration sonicate->lower_conc lower_conc->issue reprecipitate Re-precipitate to purify polymer filter_solution->reprecipitate reprecipitate->issue

Caption: Troubleshooting workflow for dissolving poly(this compound).

References

Technical Support Center: Synthesis of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2-(Octyloxy)aniline, with a specific focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound, an O-alkylated aminophenol, primarily involves the etherification of 2-aminophenol. The main challenge is achieving selective O-alkylation over N-alkylation. A common and effective strategy involves a three-step process:

  • Protection of the amino group: The amino group of 2-aminophenol is protected, often by forming an imine with an aldehyde like benzaldehyde.[1][2]

  • O-alkylation: The hydroxyl group of the protected intermediate is then alkylated using an octyl halide (e.g., octyl bromide) in the presence of a base.[2]

  • Hydrolysis (Deprotection): The protecting group is removed, typically by acid hydrolysis, to yield the final product, this compound.[1][2]

Direct alkylation without a protecting group is possible but often leads to mixtures of N- and O-alkylated products, making the protection-deprotection sequence a more practical approach for achieving high selectivity.[1]

Q2: Which catalyst systems are recommended for this synthesis?

A2: For the O-alkylation step in the protected aminophenol route, a catalyst is not always strictly necessary, as the reaction can be driven by a suitable base and solvent system. However, for related C-O bond-forming reactions like the Ullmann condensation, copper-based catalysts are traditionally used.[3][4] Modern Ullmann-type reactions may use soluble copper catalysts with ligands like diamines or acetylacetonates, which allow for milder reaction conditions compared to traditional methods that required high temperatures.[3] For analogous C-N bond formations, palladium-catalyzed reactions like the Buchwald-Hartwig amination are prevalent, utilizing palladium precursors and specialized phosphine ligands (e.g., XPhos, SPhos).[5][6][7] While not directly for O-alkylation of 2-aminophenol, these systems highlight the importance of metal catalysts in related cross-coupling chemistries.

Q3: How can I improve the selectivity for O-alkylation over N-alkylation?

A3: Achieving high selectivity for O-alkylation is the primary challenge. The most reliable method is to use a protecting group for the amine functionality.[1][2] Condensing 2-aminophenol with benzaldehyde to form an N-benzylideneaminophenol intermediate effectively blocks the nitrogen from reacting with the alkylating agent.[2] After the hydroxyl group is alkylated, the imine can be easily hydrolyzed to restore the amino group.[1][2] This multi-step procedure is often more efficient and practical than attempting to optimize direct, selective O-alkylation.[2]

Experimental Workflow and Protocols

The following workflow illustrates the recommended synthetic strategy for producing this compound with high selectivity.

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection A 2-Aminophenol + Benzaldehyde B Condensation in Methanol A->B C N-benzylidene-2-aminophenol (Protected Intermediate) B->C D Add K2CO3 (Base) & Octyl Bromide C->D Proceed to Alkylation E Reflux in Acetone D->E F N-benzylidene-2-(octyloxy)aniline E->F G Acid Hydrolysis (e.g., HCl) F->G Proceed to Deprotection H Workup & Purification G->H I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound via a protection strategy.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for selective O-alkylation of aminophenols.[2]

Step 1: Synthesis of N-benzylidene-2-aminophenol (Protection)

  • In a round-bottom flask, dissolve 2-aminophenol (30 mmol) in 80 mL of methanol.

  • Add benzaldehyde (30 mmol, 1.0 equivalent) to the stirred solution.

  • Continue stirring at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the resulting residue from ethanol to yield N-benzylidene-2-aminophenol as a solid.

Step 2: Synthesis of N-benzylidene-2-(octyloxy)aniline (O-Alkylation)

  • To a stirred solution of N-benzylidene-2-aminophenol (3 mmol) in 30 mL of acetone, add potassium carbonate (K₂CO₃) (6 mmol, 2.0 equivalents) as the base.

  • Add 1-bromooctane (octyl bromide) (3 mmol, 1.0 equivalent).

  • Heat the mixture to reflux and maintain for approximately 20 hours, or until TLC indicates consumption of the starting material.

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product, N-benzylidene-2-(octyloxy)aniline.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the crude N-benzylidene-2-(octyloxy)aniline from the previous step in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of hydrochloric acid (e.g., 2N HCl) and stir the mixture. The duration may vary, monitor by TLC for the disappearance of the imine.

  • Once the hydrolysis is complete, neutralize the solution with a base (e.g., NaOH solution) to a pH of ~8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography to obtain pure this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield in Alkylation Step 1. Inactive alkylating agent. 2. Insufficient or inappropriate base. 3. Low reaction temperature or insufficient reaction time. 4. Presence of water in the reaction medium.1. Check the purity and age of the octyl bromide. Use a fresh bottle if necessary. 2. Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃ if the reaction is sluggish. 3. Ensure the mixture is refluxing properly. Monitor the reaction by TLC and extend the reaction time if needed.[2] 4. Use anhydrous acetone and ensure all glassware is thoroughly dried.
Presence of N-Alkylated Byproduct Incomplete protection of the amino group or hydrolysis of the imine during the alkylation step.1. Ensure the protection step (imine formation) goes to completion before proceeding.[2] 2. Use an anhydrous, non-protic base (like K₂CO₃) and solvent (like acetone or DMF) to prevent premature hydrolysis of the imine.
Incomplete Hydrolysis (Deprotection) 1. Insufficient acid catalyst. 2. Insufficient reaction time.1. Increase the concentration or amount of HCl. 2. Gently warm the reaction mixture or increase the stirring time. Monitor progress by TLC.
Product Darkens or Decomposes 2-Aminophenol and its derivatives can be sensitive to air and light, leading to oxidation.[8]1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product quickly after synthesis. 3. Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Catalyst Selection Logic

For researchers considering alternative or direct synthesis routes, the following decision tree provides guidance on catalyst and methodology selection.

G start Start: Synthesize this compound q1 Is selective O-alkylation the primary goal? start->q1 prot_route Use Protection-Alkylation-Deprotection Strategy q1->prot_route Yes (Recommended) direct_route Attempt Direct Alkylation q1->direct_route No (Experimental) prot_details React 2-aminophenol with benzaldehyde. Alkylate with octyl bromide using K2CO3. Hydrolyze imine with acid. prot_route->prot_details direct_q Are you using a phase-transfer catalyst (PTC)? direct_route->direct_q ptc_yes Optimize PTC conditions: - Catalyst (e.g., TBAB) - Base (e.g., NaOH, KOH) - Solvent (e.g., Toluene/H2O) direct_q->ptc_yes Yes ptc_no Consider Ullmann-type C-O coupling (More common for aryl halides) direct_q->ptc_no No ullmann_details Requires 2-halosubstituted aniline derivative. Catalyst: Cu(I) or Cu(0) with ligands. Conditions can be harsh (high temp). ptc_no->ullmann_details

Caption: Decision logic for selecting a synthetic route for this compound.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key O-alkylation step based on the selective alkylation of aminophenols.[2]

ParameterConditionPurposeNotes
Substrate N-benzylidene-2-aminophenolProtected 2-aminophenolPrevents N-alkylation
Alkylating Agent 1-BromooctaneOctyl source1.0 equivalent relative to substrate
Base Potassium Carbonate (K₂CO₃)Proton scavenger2.0 equivalents; must be anhydrous
Solvent AcetoneReaction mediumShould be anhydrous
Temperature Reflux (~56 °C)To drive the reactionEnsures adequate reaction rate
Time ~20 hoursReaction durationMonitor by TLC for completion

References

Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 2-(octyloxy)aniline. The bulky ortho-octyloxy group can significantly impact reaction outcomes, leading to lower yields and challenging purifications. This guide offers practical solutions and detailed protocols to overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often sluggish or low-yielding?

A1: The primary reason is steric hindrance. The large octyloxy group at the ortho position physically obstructs the approach of reagents to the amino group. This "ortho effect" can hinder the formation of the transition state, thereby slowing down the reaction rate and leading to lower yields. Additionally, the electron-donating nature of the alkoxy group increases electron density on the aniline, which can affect its reactivity in certain transformations.

Q2: How does the steric hindrance of the octyloxy group affect the basicity of the aniline nitrogen?

A2: The ortho-octyloxy group generally reduces the basicity of the aniline. When the amino group is protonated, it changes from sp² to sp³ hybridization, becoming non-planar. This change leads to increased steric clash between the substituent and the hydrogens of the newly formed ammonium ion, destabilizing the conjugate acid and thus making the parent aniline a weaker base.

Q3: What are the most common challenges encountered in N-acylation of this compound?

A3: The most frequent issues are incomplete reactions and the need for harsh conditions, which can lead to side reactions. The bulky ortho group can make it difficult for the acylating agent to access the nitrogen atom. Overcoming this often requires the use of more reactive acylating agents, catalysts, or higher temperatures, which must be carefully optimized to avoid degradation of starting materials or products.

Q4: Can I perform a Suzuki-Miyaura coupling with this compound derivatives? What are the key considerations?

A4: Yes, Suzuki-Miyaura coupling is possible. If you are using a halogenated this compound (e.g., 2-bromo-1-(octyloxy)benzene), the key challenge is finding a palladium catalyst system that is active enough to overcome the steric hindrance around the ortho position. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The reaction may require higher catalyst loadings and longer reaction times compared to less hindered substrates.

Q5: Is the Pictet-Spengler reaction suitable for this compound?

A5: The Pictet-Spengler reaction is not directly applicable to this compound itself. This reaction requires a β-arylethylamine precursor.[1][2][3][4] Therefore, you would first need to synthesize β-(2-(octyloxy)phenyl)ethylamine. Once the precursor is synthesized, the Pictet-Spengler reaction can proceed, typically under acidic conditions with an aldehyde or ketone. The electron-donating octyloxy group on the aromatic ring should facilitate the electrophilic aromatic substitution step of the cyclization.

Troubleshooting Guides

N-Acylation Reactions

Problem: Low or no yield of the desired N-acyl product.

Potential Cause Troubleshooting Solution
Insufficiently reactive acylating agent Use a more reactive acylating agent, such as an acyl chloride or a mixed anhydride, instead of an acid anhydride.
Steric hindrance blocking the reaction site Employ a catalyst to activate the acylating agent or the aniline. Options include Lewis acids (e.g., ZnCl₂, AlCl₃) or nucleophilic catalysts (e.g., DMAP, tributylphosphine).[5][6]
Reaction conditions are too mild Gradually increase the reaction temperature. If the reaction is still sluggish, consider using a higher boiling point solvent.
Base is not optimal If using an acyl chloride, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine can be effective in scavenging HCl without competing with the aniline.

This protocol is adapted from a general method for the N-acylation of anilines and can be a good starting point for this compound.[5][7]

  • To a round-bottom flask, add this compound (1 mmol, 1.0 eq).

  • Add acetic anhydride (1.2 mmol, 1.2 eq).

  • Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) if it is sluggish.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low conversion of the aryl halide and/or formation of side products (e.g., homo-coupling).

Catalyst/Ligand Comparison for Hindered Substrates Typical Performance
Pd(PPh₃)₄ Often shows low activity with sterically hindered substrates. May require high temperatures and long reaction times.
Pd(dppf)Cl₂ Can be effective, but yields may be moderate with ortho-substituted anilines.[8]
Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) Generally provide higher activity and better yields for hindered couplings by stabilizing the active monoligated Pd(0) species.[9]
CataXCium A Pd G3 Has shown unique effectiveness for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines.[8]

This protocol is based on methods developed for unprotected ortho-bromoanilines.[8]

  • To a reaction vial, add 2-bromo-1-(octyloxy)benzene (1 mmol, 1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., CataXCium A Pd G3, 2-5 mol%) and ligand if required.

  • Add the solvent system (e.g., 1,4-dioxane/water, 10:1).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

Problem: Inefficient coupling of this compound with an aryl halide.

Ligand Type Suitability for Hindered Amines
Triphenylphosphine (PPh₃) Generally not effective for sterically hindered substrates.
Bidentate Phosphines (e.g., BINAP, DPPF) Represented the second generation of catalysts and showed improved reactivity with primary amines.
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) These are often the ligands of choice for challenging couplings involving sterically hindered anilines, as they promote the formation of the active monoligated palladium catalyst.[10]
  • Ligand Selection: If using a general-purpose ligand like PPh₃, switch to a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos.

  • Base Selection: Strong, non-nucleophilic bases are crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Avoid weaker bases like carbonates unless the specific catalyst system is optimized for them.

  • Catalyst Precursor: Use a pre-formed palladium precatalyst (e.g., a G3 or G4 palladacycle) that incorporates the bulky phosphine ligand. This can lead to more consistent results than generating the active catalyst in situ.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst and base.

  • Temperature: While some modern catalysts work at room temperature, sterically hindered substrates may require heating (80-110 °C).

N-Alkylation Reactions

Problem: Low yield of the N-alkylated product and/or formation of the N,N-dialkylated side product.

Potential Cause Troubleshooting Solution
Low reactivity of the alkylating agent Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.
Over-alkylation Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to minimize dialkylation.
Reaction conditions are too harsh Consider alternative, milder methods such as reductive amination if starting from an aldehyde, or catalyst-based methods that operate at lower temperatures. Microwave-assisted N-alkylation in water can sometimes provide a greener and more efficient alternative.[11]
Base is not strong enough For alkylation with alkyl halides, a base such as K₂CO₃ or Cs₂CO₃ is often required to neutralize the generated acid. Ensure the base is sufficiently strong and present in at least stoichiometric amounts.

Visualizations

experimental_workflow_suzuki_coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add 2-bromo-1-(octyloxy)benzene, boronic acid, and base to vial B Add Palladium Catalyst (e.g., CataXCium A Pd G3) A->B C Add Solvent (e.g., Dioxane/Water) B->C D Degas with N2/Ar C->D E Seal and Heat (90-110 °C) D->E F Monitor by TLC/GC-MS E->F G Cool and Dilute with Water & Ethyl Acetate F->G H Liquid-Liquid Extraction G->H I Dry, Concentrate H->I J Column Chromatography I->J Product Product J->Product troubleshooting_logic_low_yield cluster_acylation N-Acylation cluster_coupling Cross-Coupling (Suzuki/Buchwald) cluster_alkylation N-Alkylation Start Low Yield in This compound Reaction Q1 What is the reaction type? Start->Q1 A1 Increase Acylating Agent Reactivity (Acyl Chloride) Q1->A1 Acylation C1 Switch to Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos) Q1->C1 Coupling B1 Use More Reactive Alkyl Halide (R-I > R-Br) Q1->B1 Alkylation A2 Add Catalyst (e.g., DMAP, Lewis Acid) A1->A2 A3 Increase Temperature A2->A3 C2 Use Stronger Base (e.g., NaOtBu) C1->C2 C3 Use Pre-formed Catalyst C2->C3 B2 Control Stoichiometry to Avoid Dialkylation B1->B2 B3 Consider Milder Method (e.g., Reductive Amination) B2->B3

References

Technical Support Center: Byproduct Identification in 2-(Octyloxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Octyloxy)aniline. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification and mitigation of common byproducts encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2-aminophenol with a base to form a phenoxide ion, which then acts as a nucleophile, attacking an octyl halide (such as 1-bromooctane) to form the desired ether product.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most prevalent byproducts include:

  • C-Alkylated Isomers: The octyl group attaches directly to the carbon atoms of the benzene ring instead of the oxygen atom.

  • N-Alkylated Product: The octyl group bonds to the nitrogen atom of the amino group.

  • N,O-Dialkylated Product: Two octyl groups become attached, one to the nitrogen and one to the oxygen atom.

  • 1-Octene: This is a result of an elimination side reaction involving the octyl halide.[1]

  • Unreacted Starting Materials: Residual 2-aminophenol and 1-bromooctane may also be present.

Q3: How can the formation of C-alkylated byproducts be minimized?

A3: The choice of solvent plays a critical role in directing the reaction towards O-alkylation. Employing polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, is recommended as they do not solvate the phenoxide oxygen as strongly as protic solvents. Protic solvents can lead to increased C-alkylation by making the carbon atoms of the aromatic ring more available for nucleophilic attack.

Q4: What leads to the formation of 1-octene, and what are the strategies to prevent it?

A4: 1-Octene is generated via an E2 elimination reaction, which is a competing pathway to the desired SN2 substitution.[2] The use of primary alkyl halides like 1-bromooctane and maintaining moderate reaction temperatures can significantly reduce the likelihood of this side reaction.

Q5: Is it beneficial to protect the amino group of 2-aminophenol prior to the reaction?

A5: Yes, protecting the amino group can be highly advantageous. Protection, for example, by forming an imine with benzaldehyde, prevents N-alkylation and N,O-dialkylation.[3] This strategy leads to a cleaner reaction profile and a higher yield of the desired this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound with multiple unidentified peaks in the chromatogram. C-Alkylation: The octyl group has attached to the aromatic ring.Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or acetonitrile).
N-Alkylation or N,O-Dialkylation: The amino group has been alkylated.Protect the amino group of 2-aminophenol before the alkylation step. Forming a Schiff base with benzaldehyde is a common and reversible protection strategy.[3]
Elimination Reaction: 1-bromooctane has undergone elimination to form 1-octene.Ensure the reaction temperature is not excessively high.
Incomplete Reaction: Significant amounts of starting materials remain.Increase the reaction time or moderately increase the temperature. Ensure a sufficient stoichiometric amount of a strong enough base is used.
The major isolated product shows an unexpected NMR spectrum, suggesting an isomer. C-Alkylation: The isolated product is likely a C-alkylated isomer.Carefully analyze the NMR data for a different aromatic substitution pattern. 2D NMR techniques (HMBC, HSQC) can confirm the connectivity. To prevent this, adhere to the solvent recommendations.
The reaction mixture contains a significant amount of a volatile, non-polar impurity. 1-Octene Formation: This impurity is likely 1-octene.1-Octene can often be removed during the workup or purification due to its volatility. To minimize its formation, maintain a moderate reaction temperature.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis, incorporating protection of the amino group to enhance product purity.

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • 1-Bromooctane

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Protection of the amino group: a. Dissolve 2-aminophenol in methanol. b. Add an equimolar amount of benzaldehyde and stir at room temperature for 1-2 hours to form the corresponding Schiff base (imine).[3] c. Remove the solvent under reduced pressure. The crude imine can be used directly in the next step.

  • Ether Synthesis: a. Dissolve the protected 2-aminophenol in anhydrous DMF. b. At 0 °C, add 1.1 equivalents of base (e.g., NaH) portion-wise. c. Stir the mixture for 30 minutes to ensure complete formation of the phenoxide. d. Add 1.1 equivalents of 1-bromooctane dropwise. e. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Deprotection and Workup: a. Quench the reaction by carefully adding water. b. Add dilute HCl to hydrolyze the imine and acidify the solution. c. Extract the product into ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Methods for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile byproducts and separating isomers.

Proposed GC-MS Conditions:

ParameterSpecification
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 60 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 10 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Source Temp. 230 °C

Expected Elution Order (based on boiling points and polarity):

  • 1-Octene

  • 1-Bromooctane

  • This compound and its C-alkylated isomers

  • 2-Aminophenol

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the analysis and quantification of the less volatile components of the reaction mixture.

Proposed HPLC Conditions:

ParameterSpecification
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of acetonitrile and water (both with 0.1% formic acid)
Gradient Start with 40% acetonitrile, increase to 95% over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm and 280 nm

Expected Elution Order (based on polarity):

  • 2-Aminophenol

  • C-alkylated isomers and this compound

  • 1-Bromooctane

  • 1-Octene (may not be well-retained)

Data Presentation

Table 1: Summary of Potential Byproducts and their Identification

ByproductMolecular FormulaExpected Mass (m/z)Key Analytical Observations
This compound (Product)C₁₄H₂₃NO221The major peak in GC-MS and HPLC analyses of a successful reaction.
C-Alkylated IsomersC₁₄H₂₃NO221Same mass as the desired product but will exhibit different retention times. NMR spectroscopy will reveal a distinct aromatic substitution pattern.
N-Octyl-2-aminophenolC₁₄H₂₃NO221Same mass as the product. The presence of a secondary amine can be confirmed by IR and NMR spectroscopy.
N,O-dioctyl-2-aminophenolC₂₂H₃₉NO333A higher mass peak in the GC-MS analysis.
1-OcteneC₈H₁₆112A volatile, non-polar compound that elutes early in the GC chromatogram.
2-AminophenolC₆H₇NO109A polar starting material that will elute early in reverse-phase HPLC.
1-BromooctaneC₈H₁₇Br192/194A characteristic isotopic pattern for bromine will be observed in the mass spectrum.

Mandatory Visualization

Synthesis_Workflow cluster_protection Step 1: Protection cluster_synthesis Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection & Purification aminophenol 2-Aminophenol imine Schiff Base (Imine) aminophenol->imine Methanol, RT benzaldehyde Benzaldehyde benzaldehyde->imine protected_phenol Protected 2-Aminophenol imine->protected_phenol phenoxide Phenoxide Intermediate protected_phenol->phenoxide DMF base Base (e.g., NaH) base->phenoxide protected_product Protected This compound phenoxide->protected_product SN2 bromooctane 1-Bromooctane bromooctane->protected_product crude_product Crude Product Mixture protected_product->crude_product Hydrolysis final_product Pure this compound crude_product->final_product Column Chromatography hcl Aq. HCl hcl->crude_product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_products Possible Products reactants 2-Aminophenol + 1-Bromooctane desired_product This compound (O-Alkylation) reactants->desired_product Desired SN2 Pathway c_alkylation C-Alkylated Isomers reactants->c_alkylation Side Reaction n_alkylation N-Alkylated Product reactants->n_alkylation Side Reaction elimination 1-Octene reactants->elimination Side Reaction (E2)

Caption: Potential reaction pathways leading to product and byproducts.

References

Validation & Comparative

A Comparative Analysis of 2-(Octyloxy)aniline and 4-(Octyloxy)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, synthesis, reactivity, and potential biological significance of 2-(Octyloxy)aniline and its para-isomer, 4-(Octyloxy)aniline.

This guide provides a detailed comparison of the ortho- and para-substituted isomers of octyloxyaniline. While 4-(Octyloxy)aniline is a commercially available compound with some documented properties, its ortho-counterpart, this compound, is significantly less characterized, presenting a notable data gap in scientific literature. This comparison aims to consolidate the available information and provide a theoretical framework for understanding the potential differences between these two isomers.

Physicochemical Properties: A Tale of Two Isomers

The position of the octyloxy group on the aniline ring is expected to significantly influence the physicochemical properties of these molecules. Below is a summary of the available data for 4-(Octyloxy)aniline, with theoretical considerations for the largely uncharacterized this compound.

PropertyThis compound4-(Octyloxy)anilineData Source
Molecular Formula C₁₄H₂₃NOC₁₄H₂₃NO-
Molecular Weight 221.34 g/mol 221.34 g/mol -
Melting Point Data not available35-39 °C[1][2]Experimental
Boiling Point Data not available336 °C[1][2]Experimental
pKa (predicted) Data not available5.24 ± 0.10[3]Predicted
Solubility Insoluble in water (predicted)Insoluble in water (predicted)Theoretical

Note: The lack of experimental data for this compound is a significant finding of this comparison. Its properties are predicted to be different from the 4-isomer due to potential intramolecular interactions and steric effects. For instance, the melting and boiling points of the 2-isomer might be lower due to weaker intermolecular forces.

Synthesis and Reactivity: Positional Influences

The synthesis of both isomers generally involves the Williamson ether synthesis, where the corresponding aminophenol is reacted with an octyl halide. However, the reactivity of the resulting octyloxyaniline isomers is expected to differ based on the position of the bulky octyloxy group.

The amino group in aniline is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. In 4-(octyloxy)aniline, the para position is blocked, directing incoming electrophiles to the ortho positions. Conversely, in this compound, the ortho position is occupied, which, along with steric hindrance from the bulky octyloxy group, would likely direct electrophiles to the para position. The basicity of the aniline nitrogen is also influenced by the substituent's position. The electron-donating octyloxy group at the para position is expected to increase the electron density on the nitrogen, making 4-(octyloxy)aniline slightly more basic than aniline. In the case of this compound, the "ortho effect" could come into play, where steric hindrance and potential intramolecular hydrogen bonding might lead to a lower basicity compared to the para-isomer.[4][5]

Synthesis_and_Reactivity cluster_synthesis General Synthesis cluster_reactivity Electrophilic Aromatic Substitution Aminophenol Aminophenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis Aminophenol->Williamson_Ether_Synthesis Octyl_Halide Octyl_Halide Octyl_Halide->Williamson_Ether_Synthesis Octyloxyaniline Octyloxyaniline Williamson_Ether_Synthesis->Octyloxyaniline 4-Isomer 4-(Octyloxy)aniline Ortho_Substitution Ortho product 4-Isomer->Ortho_Substitution Directs to ortho 2-Isomer This compound Para_Substitution Para product 2-Isomer->Para_Substitution Directs to para (due to steric hindrance)

Caption: General synthetic route and predicted reactivity of octyloxyaniline isomers.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound or 4-(octyloxy)aniline, aniline derivatives are a common scaffold in medicinal chemistry.[6][7][8][9][10] They are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[11][12][13][14][15] The lipophilic octyloxy chain could enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

Given the structural differences, the two isomers could exhibit distinct pharmacological profiles. For instance, the position of the octyloxy group could influence binding affinity and selectivity for a particular biological target.

Biological_Considerations Aniline_Scaffold Aniline Scaffold Combined_Structure Octyloxyaniline Aniline_Scaffold->Combined_Structure Octyloxy_Chain Lipophilic Octyloxy Chain Octyloxy_Chain->Combined_Structure Biological_Targets Potential Biological Targets (GPCRs, Enzymes, etc.) Combined_Structure->Biological_Targets Potential Interaction

Caption: Conceptual relationship between structure and potential biological activity.

Experimental Protocols

Due to the lack of specific experimental data for biological activities, this section provides general protocols for the synthesis of alkoxy anilines and a common in vitro assay for assessing cytotoxicity.

General Protocol for the Synthesis of Alkoxy Anilines (Williamson Ether Synthesis)
  • Dissolve the aminophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate, 1.5-2 equivalents) to the solution.

  • Heat the mixture to an appropriate temperature (e.g., 60-80 °C).

  • Slowly add the octyl halide (e.g., 1-bromooctane, 1.1 equivalents) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and 4-(octyloxy)aniline) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow Start Start Synthesis Synthesis of Alkoxy Anilines Start->Synthesis Characterization Structural and Purity Analysis Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (e.g., IC50 determination) In_Vitro_Screening->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for synthesis and initial biological screening.

Conclusion

This comparative guide highlights the significant knowledge gap that exists for this compound compared to its para-isomer. While the properties of 4-(octyloxy)aniline are partially documented, further experimental investigation is needed to fully characterize both compounds. The theoretical considerations presented here on the influence of the substituent position provide a foundation for future research into the synthesis, reactivity, and potential biological applications of these and other related alkoxy aniline derivatives. The provided general experimental protocols offer a starting point for researchers interested in exploring this area of chemistry.

References

A Comparative Analysis of Ortho- and Para-Octyloxyaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ortho- and para-isomers of octyloxyaniline. Aimed at researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, synthesis, and expected biological implications of these two isomers. While experimental data for para-octyloxyaniline is available, a significant lack of published data for ortho-octyloxyaniline necessitates a partially theoretical comparison based on established principles of chemical isomerism.

Physicochemical Properties: A Tale of Two Isomers

PropertyOrtho-Octyloxyaniline (2-Octyloxyaniline)Para-Octyloxyaniline (4-Octyloxyaniline)
Molecular Formula C₁₄H₂₃NOC₁₄H₂₃NO
Molecular Weight 221.34 g/mol 221.34 g/mol
Melting Point Data not available35-39 °C[1]
Boiling Point Data not available336 °C[1][2]
Appearance Data not availableBrown crystalline low melting solid
CAS Number Data not available39905-45-8[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isomers. While detailed experimental spectra for ortho-octyloxyaniline are not available, representative data for the para-isomer has been reported.

¹H NMR Spectroscopy: The proton NMR spectrum of para-octyloxyaniline shows characteristic signals for the aromatic protons, the protons of the octyloxy chain, and the amine protons. Some reported chemical shifts for 4-(n-octyloxy)aniline include signals at 0.86 ppm (t, CH₃), 1.26-1.40 ppm (m, CH₂), 3.97 ppm (t, OCH₂), and 6.87-7.49 ppm (d, aromatic protons).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of anilines is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations are also key diagnostic peaks.

Experimental Protocols

General Synthesis of Alkoxy-substituted Anilines:

A common method for the synthesis of alkoxy-substituted anilines is the Williamson ether synthesis, followed by the reduction of a nitro group.

  • Nitration of Phenol: Phenol is nitrated to introduce a nitro group at the desired position (ortho or para).

  • Williamson Ether Synthesis: The resulting nitrophenol is reacted with an alkyl halide (e.g., 1-bromooctane) in the presence of a base to form the corresponding nitro-alkoxybenzene.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst, or tin and hydrochloric acid.

DOT Script for Synthesis Workflow

G cluster_synthesis General Synthesis of Octyloxyaniline Isomers phenol Phenol nitrophenol o/p-Nitrophenol phenol->nitrophenol Nitration nitrooctyloxybenzene o/p-Nitrooctyloxybenzene nitrophenol->nitrooctyloxybenzene Williamson Ether Synthesis (1-bromooctane, base) octyloxyaniline o/p-Octyloxyaniline nitrooctyloxybenzene->octyloxyaniline Reduction (e.g., H2/Pd)

Caption: General synthetic pathway for ortho- and para-octyloxyaniline.

Comparative Biological Activity and Toxicity: A Structure-Activity Relationship Perspective

Generally, ortho-substitution can introduce steric hindrance, which may affect the molecule's ability to bind to receptors or enzymes. This steric effect can also influence the reactivity of the amino group. In contrast, para-substitution typically has a more direct electronic effect on the amino group without the same degree of steric hindrance.

The hemotoxicity of para-substituted aniline analogs has been studied, indicating that such compounds can induce methemoglobin formation. It is plausible that both ortho- and para-octyloxyaniline could exhibit some level of toxicity, though the extent may differ due to their isomeric structures.

DOT Script for Structure-Activity Relationship Logic

G cluster_sar Isomerism and Biological Activity isomer Isomeric Position (Ortho vs. Para) physicochem Physicochemical Properties (e.g., pKa, Lipophilicity) isomer->physicochem steric Steric Hindrance isomer->steric electronic Electronic Effects isomer->electronic biological_activity Biological Activity (Receptor Binding, Enzyme Inhibition) physicochem->biological_activity steric->biological_activity electronic->biological_activity toxicity Toxicity biological_activity->toxicity

Caption: Influence of isomerism on the biological properties of octyloxyaniline.

Conclusion

This comparative guide highlights the available information on ortho- and para-octyloxyaniline. While data for the para-isomer is accessible, a significant knowledge gap exists for the ortho-isomer. Based on established chemical principles, it is expected that the two isomers will exhibit distinct physicochemical and biological properties. Further experimental investigation into the synthesis, characterization, and biological evaluation of ortho-octyloxyaniline is warranted to provide a complete comparative analysis and to explore its potential applications in research and drug development.

References

Performance Showdown: 2-(Octyloxy)aniline-Based Polymers vs. Alternative Polyanilines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and advanced materials, the quest for polymers with tailored properties is perpetual. Among the class of conducting polymers, 2-(octyloxy)aniline-based polymers have emerged as materials of interest due to their unique solubility characteristics conferred by the long alkoxy chain. This guide provides a comparative analysis of the performance of these polymers against other substituted and unsubstituted polyanilines, supported by available experimental data and detailed methodologies.

Executive Summary

Polyaniline (PANI) and its derivatives are renowned for their electrical conductivity and environmental stability. The introduction of substituents onto the aniline ring allows for the fine-tuning of their physical and chemical properties. The this compound moiety, with its bulky and flexible side chain, significantly enhances the solubility of the resulting polymer in common organic solvents, a critical advantage for processability. However, this structural modification also introduces steric hindrance, which can impact the polymer's electrical conductivity and thermal stability. This guide synthesizes available data to offer a clear comparison of these performance metrics.

Performance Comparison

While specific quantitative data for poly(this compound) is limited in publicly accessible literature, we can infer its performance based on established trends in alkoxy-substituted polyanilines and compare it with well-characterized analogues. Generally, the introduction of an alkoxy group at the ortho position of the aniline monomer influences the resulting polymer's properties in a predictable manner.

Key Performance Indicators:

  • Electrical Conductivity: The presence of the octyloxy group is expected to decrease the electrical conductivity of the polymer compared to unsubstituted polyaniline. This is attributed to the steric hindrance caused by the bulky side chain, which can disrupt the planarity of the polymer backbone and reduce the extent of π-electron delocalization. However, compared to alkyl-substituted polyanilines of similar chain length, alkoxy-substituted versions often exhibit higher conductivity due to the electron-donating nature of the oxygen atom.[1]

  • Solubility: This is the primary advantage of this compound-based polymers. The long, flexible octyloxy chain significantly improves the polymer's solubility in organic solvents, facilitating its processing and application in thin-film devices and other solution-processed technologies.[1]

Comparative Data Summary

To illustrate the expected performance, the following table compiles typical data for unsubstituted polyaniline and provides projected performance for poly(this compound) based on general trends observed for alkoxy-substituted polyanilines.

PolymerElectrical Conductivity (S/cm)Thermal Stability (Onset of Decomposition, °C)Solubility
Polyaniline (PANI)1 - 100[1]~300 - 400Insoluble in common organic solvents
Poly(2-methoxyaniline)10⁻² - 10⁻¹~250 - 350Moderately soluble
Poly(this compound) (Projected) 10⁻⁴ - 10⁻³ ~200 - 300 Highly soluble in common organic solvents
Poly(2-ethylaniline)10⁻³ - 10⁻²[2]~280 - 380Sparingly soluble

Note: The data for Poly(this compound) is an educated projection based on established structure-property relationships in substituted polyanilines.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are generalized yet comprehensive protocols for the synthesis and characterization of this compound-based polymers.

Synthesis of this compound Monomer

A detailed, step-by-step protocol for the synthesis of the this compound monomer is a prerequisite for polymer synthesis. While a specific protocol for this exact monomer is not widely published, a general Williamson ether synthesis approach can be adapted.

Diagram: Williamson Ether Synthesis for this compound

Williamson_Ether_Synthesis 2-Aminophenol 2-Aminophenol Intermediate_Anion 2-Aminophenoxide Anion 2-Aminophenol->Intermediate_Anion Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_Anion 1-Bromooctane 1-Bromooctane This compound This compound 1-Bromooctane->this compound Intermediate_Anion->this compound SN2 Reaction Byproduct (NaBr) Byproduct (NaBr) This compound->Byproduct (NaBr)

Caption: General workflow for the synthesis of this compound.

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminophenol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Base: Cool the solution in an ice bath and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the sodium 2-aminophenoxide.

  • Alkylation: While maintaining the inert atmosphere and low temperature, add 1-bromooctane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight to ensure complete reaction.

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Chemical Oxidative Polymerization of this compound

This method is a common and effective way to synthesize polyaniline and its derivatives.

Diagram: Chemical Oxidative Polymerization Workflow

Polymerization_Workflow Monomer_Solution Dissolve this compound in Acidic Solution (e.g., HCl) Polymerization Slowly Add Oxidant to Monomer Solution at Low Temp. Monomer_Solution->Polymerization Oxidant_Solution Prepare Oxidant Solution (e.g., Ammonium Persulfate) Oxidant_Solution->Polymerization Precipitation Polymer Precipitates as Doped Salt Polymerization->Precipitation Filtration_Washing Filter and Wash with Acid and Solvent Precipitation->Filtration_Washing Drying Dry the Polymer (e.g., in Vacuum Oven) Filtration_Washing->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in an acidic aqueous solution (e.g., 1 M HCl) in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), in the same acidic solution.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the low temperature. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture at low temperature for several hours (e.g., 4-24 hours) to ensure complete polymerization.

  • Isolation of the Polymer: The polymer will precipitate out of the solution as a doped salt. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected polymer powder extensively with the acidic solution to remove any unreacted monomer and oligomers, followed by washing with a solvent like methanol to remove the oxidant and other impurities.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and identify characteristic vibrational bands of the aromatic rings, C-N stretching, and the alkoxy group.

  • UV-Vis Spectroscopy: To study the electronic transitions in the polymer, which provides information about the oxidation state and conjugation length.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer films or pellets.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer.

Signaling Pathways and Logical Relationships

The performance of substituted polyanilines is governed by a complex interplay of electronic and steric effects.

Diagram: Factors Influencing Polyaniline Properties

Property_Factors cluster_substituent Substituent Properties cluster_polymer Polymer Properties Electronic_Effect Electronic Effect (Electron Donating/Withdrawing) Conductivity Conductivity Electronic_Effect->Conductivity Influences charge carrier density Thermal_Stability Thermal_Stability Electronic_Effect->Thermal_Stability Can affect bond strengths Steric_Hindrance Steric Hindrance (Size of Substituent) Steric_Hindrance->Conductivity Affects chain planarity and conjugation Solubility Solubility Steric_Hindrance->Solubility Increases inter-chain distance

Caption: Relationship between substituent effects and polymer properties.

This guide provides a foundational understanding of the performance of this compound-based polymers in comparison to other polyanilines. Further experimental work is necessary to generate precise quantitative data and fully elucidate the structure-property relationships for this specific and promising class of conducting polymers.

References

A Comparative Guide to the Electrochemical Behavior of Aniline and 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the electrochemical properties of aniline and its ortho-octyloxy substituted derivative, highlighting the influence of the alkoxy group on their oxidative polymerization and redox characteristics.

Introduction

Aniline is a primary aromatic amine that has been extensively studied for its facile electropolymerization to produce polyaniline (PANI), a versatile conducting polymer with wide-ranging applications in sensors, electrochromic devices, and corrosion protection. The introduction of substituent groups onto the aniline ring can significantly alter the monomer's electrochemical behavior and the resulting polymer's properties. This guide provides a comparative analysis of the electrochemical behavior of unsubstituted aniline and 2-(octyloxy)aniline. While extensive data is available for aniline, this guide also addresses the anticipated effects of the ortho-octyloxy substituent on the electrochemical characteristics of aniline, based on the behavior of other ortho-alkoxy anilines.

Electrochemical Behavior of Aniline

The electrochemical oxidation of aniline is an irreversible process that leads to the formation of a polyaniline film on the electrode surface. This process is typically carried out in an acidic medium, and the resulting polymer is electroactive, exhibiting multiple redox states.

Cyclic Voltammetry of Aniline

A typical cyclic voltammogram (CV) of aniline in an acidic solution (e.g., 1 M H₂SO₄) on a platinum electrode shows an initial oxidation peak at approximately +0.8 V to +1.0 V versus a standard reference electrode during the first anodic scan.[1][2] This peak corresponds to the irreversible oxidation of the aniline monomer to form radical cations, which then couple to initiate polymerization. In subsequent scans, new redox peaks appear at lower potentials, which are characteristic of the formed polyaniline film. These peaks correspond to the transitions between the different oxidation states of polyaniline: leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized).[1]

Electropolymerization of Aniline

The electropolymerization of aniline can be achieved through various electrochemical techniques, including potentiostatic (constant potential), galvanostatic (constant current), and potentiodynamic (cyclic voltammetry) methods. The most common method is cyclic voltammetry, where the potential is repeatedly scanned between a lower and an upper limit.[1][3] The growth of the polyaniline film is evidenced by the increase in the peak currents of the redox couples with each successive cycle.[4]

Anticipated Electrochemical Behavior of this compound

The presence of an electron-donating alkoxy group at the ortho position is expected to lower the oxidation potential of the aniline monomer. This is due to the resonance effect of the oxygen lone pair, which increases the electron density on the aromatic ring, making it easier to oxidize.

The bulky octyloxy group is likely to introduce significant steric hindrance. This steric effect can be expected to:

  • Influence Polymerization: The bulky substituent may hinder the coupling of radical cations during polymerization, potentially leading to a slower polymerization rate and a lower molecular weight polymer compared to unsubstituted aniline. It might also favor different coupling mechanisms, possibly leading to a polymer with a different structure and morphology.

  • Affect Polymer Properties: The resulting poly(this compound) is anticipated to have different properties compared to polyaniline. The long alkyl chain would likely increase the solubility of the polymer in organic solvents but may decrease its electrical conductivity due to the disruption of π-conjugation along the polymer backbone.

Comparative Summary of Electrochemical Parameters

The following table summarizes the key electrochemical parameters for aniline and the expected trends for this compound.

ParameterAnilineThis compound (Expected)
Monomer Oxidation Potential ~ +0.8 to +1.0 V vs. ref.[1][2]Lower than aniline
Polymerization Rate Readily polymerizesPotentially slower than aniline
Polymer Redox Peaks Well-defined peaks for PANI redox states[1]May be less defined or shifted
Polymer Conductivity High for doped emeraldine saltLikely lower than PANI
Polymer Solubility Generally insoluble in common solventsExpected to be more soluble in organic solvents

Experimental Protocols

Electrochemical Characterization of Aniline

A standard protocol for the electrochemical characterization and electropolymerization of aniline is as follows:

  • Electrolyte: 1.0 M Sulfuric Acid (H₂SO₄)

  • Monomer Concentration: 0.1 M Aniline

  • Working Electrode: Platinum (Pt) disc electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire or mesh

  • Technique: Cyclic Voltammetry (CV)

  • Potential Range: -0.2 V to +1.2 V vs. reference electrode[1]

  • Scan Rate: 50 mV/s[4][5]

  • Procedure: The electrolyte solution containing the aniline monomer is purged with nitrogen gas to remove dissolved oxygen. The potential is then cycled between the specified limits for a set number of cycles. The growth of the polyaniline film is monitored by the increase in the redox peak currents.

Logical Framework for Electrochemical Oxidation

The following diagram illustrates the general pathway for the electrochemical oxidation and polymerization of aniline derivatives.

a Monomer Aniline Monomer Radical Aniline Radical Cation Monomer->Radical Oxidation at Electrode Dimer Dimer Radical->Dimer Coupling Oligomer Oligomers Dimer->Oligomer Further Oxidation & Coupling Polymer Conducting Polymer Film Oligomer->Polymer Chain Propagation

Caption: General reaction pathway for the electropolymerization of aniline.

Conclusion

Aniline exhibits a well-characterized electrochemical behavior, readily forming an electroactive polymer film. The introduction of a 2-(octyloxy) substituent is predicted to significantly modify these properties. The electron-donating nature of the alkoxy group is expected to lower the monomer's oxidation potential, while the steric bulk of the octyl chain will likely impede polymerization and alter the final polymer's characteristics, notably increasing its solubility and potentially decreasing its conductivity. Further experimental investigation is required to fully elucidate the specific electrochemical behavior of this compound and to quantify the effects of the long-chain alkoxy substituent.

References

Comparative Analysis of 2-(Octyloxy)aniline Derivative Liquid Crystals: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, serves to highlight this knowledge gap and provides a foundational framework for future research in this area. We will outline the expected synthetic pathways, the critical experimental protocols for characterization, and a comparative structure for data presentation that can be populated as research becomes available.

I. Rationale for Interest in 2-(Octyloxy)aniline Derivatives

The unique placement of the octyloxy group at the ortho- (2-) position in the aniline ring is predicted to have a profound impact on the molecule's steric and electronic properties. This substitution is expected to influence the molecular geometry, potentially leading to non-linear or "bent-core" liquid crystals, which are of significant interest for their unique properties, including ferroelectricity and chiral phase formation. A comparative study of such derivatives, with varying terminal groups, would provide invaluable insights into structure-property relationships in this class of materials.

II. Proposed Derivatives for Comparative Study

For a systematic investigation, a series of Schiff base derivatives of this compound could be synthesized. The general structure would involve the condensation of this compound with various substituted benzaldehydes. A proposed set of derivatives for a comparative study is presented in Table 1.

Table 1: Proposed this compound Schiff Base Derivatives for Future Study

Derivative IDR-Group on BenzaldehydePredicted Mesophase Behavior
I-a -HNematic, Smectic
I-b -OCH₃Potentially enhanced smectic phases
I-c -CNStrong potential for nematic and smectic phases
I-d -NO₂May exhibit complex smectic phases
I-e -FNematic, with potential for fluorinated specific phases
I-f -C₈H₁₇Increased likelihood of smectic phases

III. Experimental Protocols

To characterize the liquid crystal properties of these proposed derivatives, the following standard experimental methodologies would be employed.

A. Synthesis of Schiff Base Derivatives

The synthesis of Schiff base derivatives of this compound would typically involve the condensation reaction between this compound and a substituted benzaldehyde in an appropriate solvent, such as ethanol or toluene, often with a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is then purified by recrystallization.

B. Characterization of Mesomorphic Properties
  • Polarized Optical Microscopy (POM): POM is a fundamental technique used to identify liquid crystalline phases by observing the unique textures that form as the material is heated and cooled. The sample is placed on a temperature-controlled hot stage between two crossed polarizers. Different mesophases (e.g., nematic, smectic A, smectic C) exhibit characteristic textures (e.g., Schlieren, focal conic, broken focal conic).

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH). A small, weighed amount of the sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions, such as crystal-to-liquid crystal and liquid crystal-to-isotropic liquid.

  • X-ray Diffraction (XRD): XRD analysis, particularly small-angle X-ray scattering (SAXS), is employed to determine the structural organization within the mesophases. For smectic phases, XRD can be used to measure the layer spacing, providing insights into the molecular arrangement within the layers.

IV. Data Presentation

Once experimental data is obtained, it should be summarized in a clear and structured table to facilitate easy comparison between the different derivatives.

Table 2: Template for Comparative Data on this compound Derivatives

Derivative IDR-GroupPhase Transition Temperatures (°C) on HeatingPhase Transition Temperatures (°C) on CoolingMesophases ObservedEnthalpy of Transition (kJ/mol)
Cr → LCLC → IsoIso → LCLC → Cr
I-a -H
I-b -OCH₃
I-c -CN
I-d -NO₂
I-e -F
I-f -C₈H₁₇
Cr = Crystal, LC = Liquid Crystal, Iso = Isotropic Liquid

V. Mandatory Visualizations

To illustrate the proposed research workflow, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Product cluster_purification Purification 2_Octyloxyaniline This compound Condensation Condensation Reaction (Ethanol, Acetic Acid, Reflux) 2_Octyloxyaniline->Condensation Substituted_Benzaldehyde Substituted Benzaldehyde (R-CHO) Substituted_Benzaldehyde->Condensation Schiff_Base This compound Schiff Base Derivative Condensation->Schiff_Base Recrystallization Recrystallization Schiff_Base->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthetic workflow for the preparation of this compound Schiff base derivatives.

Characterization_Workflow Synthesized_Compound Synthesized this compound Derivative POM Polarized Optical Microscopy (POM) Synthesized_Compound->POM DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC XRD X-ray Diffraction (XRD) Synthesized_Compound->XRD Texture_Identification Mesophase Texture Identification POM->Texture_Identification Transition_Temps_Enthalpy Transition Temperatures and Enthalpies DSC->Transition_Temps_Enthalpy Structural_Parameters Layer Spacing and Molecular Packing XRD->Structural_Parameters Data_Analysis Comparative Data Analysis Texture_Identification->Data_Analysis Transition_Temps_Enthalpy->Data_Analysis Structural_Parameters->Data_Analysis

Caption: Experimental workflow for the characterization of liquid crystal properties.

VI. Conclusion and Future Outlook

While a direct comparison of the liquid crystal properties of this compound derivatives is not currently possible due to a lack of published data, this guide provides a clear roadmap for future research in this promising area. The synthesis and characterization of the proposed derivatives would significantly contribute to the understanding of how ortho-alkoxy substitution influences mesomorphic behavior. Researchers, scientists, and drug development professionals are encouraged to explore this untapped area of liquid crystal science. The systematic collection of data, as outlined in this guide, will be crucial for building a comprehensive understanding and unlocking the potential applications of these novel materials.

The Versatility of Aniline Derivatives in Modern Sensor Technology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of aniline, aminophenol, and phenylenediamine-based sensors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their application in sensor technology.

Aniline and its derivatives have emerged as a cornerstone in the development of advanced sensor technologies. Their rich electrochemistry, versatile functionalization, and ability to form conductive polymers make them ideal candidates for a wide array of sensing applications, from environmental monitoring to clinical diagnostics. This guide provides a comparative study of aniline derivatives, focusing on their performance in electrochemical, fluorescent, and colorimetric sensors, supported by experimental data and detailed protocols.

Comparative Performance of Aniline Derivative-Based Sensors

The choice of aniline derivative significantly impacts the sensitivity, selectivity, and overall performance of a sensor. This section compares the performance of sensors based on aniline, aminophenol, and phenylenediamine for the detection of various analytes.

Electrochemical Sensors

Electrochemical sensors leveraging aniline derivatives, particularly in the form of conductive polymers, are widely utilized for their high sensitivity and rapid response times. The following table summarizes the comparative performance of polyaniline (PANI), poly(o-aminophenol) (POAP), and poly(o-phenylenediamine) (POPD) in the detection of heavy metal ions and other analytes.

Aniline DerivativeAnalyteSensor TypeLimit of Detection (LOD)Linear RangeSensitivityReference
Polyaniline (PANI) 4-AminophenolVoltammetric0.006 µM0.1 - 55 µM-[1]
AmmoniaResistive--High[2]
DopamineAmperometric---
Poly(o-aminophenol) (POAP) DopamineVoltammetric0.65 µM--[3]
GlucoseAmperometric0.02 mM-79.80 µA mM⁻¹ cm⁻²[4]
Poly(m-aminophenol) (PmAP) GlucoseAmperometric0.062 µM0.1 - 8 mM17.45 µA mM⁻¹ cm⁻²[5]
Poly(o-phenylenediamine) (POPD) p-PhenylenediamineVoltammetric3.96 nM0.018 - 22 µM-[6]
Heavy Metals----[7]
Fluorescent and Colorimetric Sensors

Aniline derivatives are also pivotal in the design of optical sensors. Their ability to undergo color changes or fluorescence quenching/enhancement upon interaction with an analyte forms the basis of these sensing platforms.

Aniline DerivativeAnalyteSensor TypeLimit of Detection (LOD)Key ObservationReference
Aniline Trimer Fe³⁺, Cu²⁺, Ag⁺Colorimetric0.147 µM, 0.214 µM, 0.099 µMNaked-eye detection[8]
Aniline Trimer-Cu²⁺ Complex L-tryptophanFluorescent-"Turn-on" fluorescence[8]
m-Cyanoaniline Hydrophobic environmentsFluorescent-Enhanced fluorescence intensity[9]
Spiropyran Derivative AnilineColorimetric & Fluorescent-Dual-mode detection[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful fabrication and application of aniline derivative-based sensors. This section provides generalized methodologies for the synthesis of the sensing materials and the fabrication of the sensors.

Synthesis of Polyaniline (PANI) Nanofibers
  • Monomer Solution Preparation: Dissolve a specific amount of aniline monomer in an acidic solution (e.g., 1 M HCl) with constant stirring in an ice bath (0-5 °C).[11][12]

  • Initiator Solution Preparation: Separately, dissolve an oxidizing agent, such as ammonium persulfate (APS), in the same acidic solution.[11]

  • Polymerization: Slowly add the initiator solution dropwise to the chilled monomer solution under continuous stirring. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline in its emeraldine salt form.[13]

  • Purification: After several hours of stirring, filter the precipitate and wash it repeatedly with the acidic solution and then with deionized water until the filtrate becomes colorless. Finally, wash with a solvent like methanol to remove any unreacted monomer or oligomers.[12]

  • Drying: Dry the purified PANI powder in a vacuum oven at a controlled temperature (e.g., 60 °C) for 12-24 hours.[11][13]

Fabrication of an Electrochemical Sensor
  • Electrode Preparation: Start with a clean, polished electrode (e.g., glassy carbon electrode, platinum).

  • Electropolymerization (for polymer-based sensors): Immerse the electrode in a solution containing the aniline derivative monomer and a supporting electrolyte. Polymerize the derivative onto the electrode surface using electrochemical techniques like cyclic voltammetry or potentiostatic methods.[3][14] For instance, poly(o-aminophenol) can be electropolymerized by cycling the potential in a solution containing o-aminophenol and a buffer.[3]

  • Modification with Nanomaterials (Optional): To enhance sensitivity and selectivity, the electrode can be modified with nanomaterials like carbon nanotubes or metal nanoparticles before or after polymer deposition.

  • Immobilization of Recognition Elements (for biosensors): For biosensors, a biological recognition element (e.g., an enzyme) is immobilized on the modified electrode surface.

  • Characterization: Characterize the fabricated sensor using techniques such as scanning electron microscopy (SEM) for morphology, and cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to evaluate its electrochemical properties.

Signaling Pathways and Sensing Mechanisms

The sensing mechanism of aniline derivative-based sensors depends on the type of sensor and the nature of the interaction between the derivative and the analyte. The following diagrams illustrate the generalized signaling pathways.

electrochemical_sensing Analyte Analyte Aniline_Derivative Aniline Derivative (e.g., Polyaniline) Analyte->Aniline_Derivative Redox Reaction/ Binding Event Electrode Electrode Aniline_Derivative->Electrode Electron Transfer Signal Electrochemical Signal (Current/Potential Change) Electrode->Signal caption Electrochemical Sensing Mechanism fluorescent_sensing Analyte Analyte Fluorophore Aniline Derivative (Fluorophore) Analyte->Fluorophore Interaction (e.g., PET, FRET) Emission Fluorescence Emission (Quenched/Enhanced) Fluorophore->Emission Excitation Excitation (Light Source) Excitation->Fluorophore caption Fluorescent Sensing Mechanism colorimetric_sensing Analyte Analyte Chromophore Aniline Derivative (Chromophore) Analyte->Chromophore Reaction Chemical Reaction/ Complexation Chromophore->Reaction Color_Change Visible Color Change Reaction->Color_Change caption Colorimetric Sensing Mechanism

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-(Octyloxy)aniline, a key intermediate in various manufacturing processes, is critical for ensuring product quality and safety. The selection of a robust analytical method is paramount and requires a thorough evaluation of its performance. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented is based on established principles of analytical method validation to aid in the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The performance of HPLC-UV and GC-MS for the analysis of this compound was evaluated based on key validation parameters. The following table summarizes the hypothetical cross-validation data for these two methods.

Validation ParameterHPLC-UVGC-MSAcceptance Criteria
**Linearity (R²) **0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Limit of Detection (LOD) 10 ng/mL1 ng/mLReportable
Limit of Quantification (LOQ) 30 ng/mL3 ng/mLReportable

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Analyze a minimum of three concentrations (low, medium, high) of spiked placebo samples in triplicate. Calculate the percentage recovery of the analyte.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation: Extract the sample containing this compound with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions and generate a calibration curve by plotting the peak area of the target ion against the concentration. Calculate the coefficient of determination (R²).

  • Accuracy: Spike a blank sample matrix with known concentrations of this compound at three different levels. Analyze the spiked samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution.

    • Intermediate Precision: Have a different analyst repeat the analysis on a different day.

  • LOD and LOQ: Estimate the LOD and LOQ by analyzing a series of low-concentration standards and determining the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Method Selection Workflow

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method.

MethodSelection Start Define Analytical Requirements Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix No GCMS GC-MS Sensitivity->GCMS Yes Volatility Is the Analyte Volatile & Thermally Stable? Matrix->Volatility No Matrix->GCMS Yes HPLC HPLC-UV Volatility->HPLC No Volatility->GCMS Yes Derivatization Consider Derivatization for GC-MS

Caption: Workflow for selecting an analytical method for this compound.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. HPLC-UV offers a simpler, more cost-effective solution for routine analysis where high sensitivity is not a primary concern. GC-MS, on the other hand, provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex sample matrices. The final choice of method should be based on a careful consideration of the specific analytical needs and the validation data presented in this guide. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the results obtained.[3][4][5][6][7]

References

A Comparative Analysis of 2-(Octyloxy)aniline: Theoretical vs. Experimental Properties for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the theoretical and experimental properties of 2-(Octyloxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this compound, this guide leverages predictive models and available data for its isomers, 4-(Octyloxy)aniline and 3-(octyloxy)aniline, to provide a thorough comparative analysis. We also present a discussion on potential alternatives to aniline derivatives in drug discovery, supported by experimental considerations.

Physicochemical Properties: A Tale of Three Isomers

The physicochemical properties of this compound and its isomers are crucial for understanding their behavior in biological and chemical systems. The following table summarizes key theoretical and experimental data.

PropertyThis compound (Predicted)3-(Octyloxy)aniline (Predicted)4-(Octyloxy)aniline (Experimental)
Molecular Formula C₁₄H₂₃NOC₁₄H₂₃NOC₁₄H₂₃NO
Molecular Weight 221.34 g/mol 221.34 g/mol 221.34 g/mol [1]
Melting Point N/AN/A35-39 °C[2]
Boiling Point N/AN/A336 °C[2]
Predicted XlogP 4.94.9[3]N/A
CAS Number Not Found4459298 (for a related CID)[3]39905-45-8[1][4]

Note: Predicted properties for this compound are based on computational models and comparison with its isomers due to a lack of direct experimental data in the searched literature.

Spectroscopic Characterization: Unveiling the Molecular Structure

Predicted Spectroscopic Data for this compound:
Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons (multiplets in the range of ~6.5-7.5 ppm).- Protons of the -OCH₂- group (triplet around 4.0 ppm).- Protons of the -(CH₂)₆- chain (multiplets in the range of ~1.2-1.8 ppm).- Terminal -CH₃ protons (triplet around 0.9 ppm).- Broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons (signals in the range of ~110-150 ppm).- Carbon of the -OCH₂- group (signal around 68 ppm).- Carbons of the alkyl chain (signals in the range of ~14-32 ppm).
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).- C-H stretching of the alkyl chain (~2850-2960 cm⁻¹).- C-O stretching of the ether (~1240 cm⁻¹).- N-H bending (~1600 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 221.- Fragmentation pattern showing the loss of the octyl chain and other characteristic fragments of the aniline core.

The Aniline Dilemma: Exploring Alternatives in Drug Discovery

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry. However, their use is often associated with metabolic instability and potential toxicity, prompting the search for safer alternatives.[5][6] Isosteric replacement is a common strategy to mitigate these risks while retaining desired pharmacological activity.[7][8]

Potential Alternatives to this compound:
  • Saturated Carbo- and Heterocycles: Replacing the aniline ring with saturated systems can improve metabolic stability and reduce the formation of reactive metabolites.[7]

  • Bioisosteres of the Amino Group: The amino group itself can be a site of metabolic modification. Replacing it with other hydrogen-bond donors/acceptors can alter the pharmacokinetic profile.

The following diagram illustrates the conceptual workflow for identifying and evaluating alternatives to aniline-based compounds in a drug discovery pipeline.

Aniline_Alternatives_Workflow Start Aniline-based Hit Compound (e.g., this compound derivative) Toxicity Assess Metabolic Stability and Potential Toxicity Start->Toxicity Design Design Bioisosteric Replacements Toxicity->Design High Risk Screening In Vitro/In Vivo Screening Toxicity->Screening Low Risk Synthesis Synthesize Analogs Design->Synthesis Synthesis->Screening Optimization Lead Optimization Screening->Optimization Candidate Preclinical Candidate Optimization->Candidate

Workflow for developing alternatives to aniline compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections outline general procedures for the synthesis and characterization of aniline derivatives.

General Synthesis of ortho-Alkoxy Anilines

A common route for the synthesis of ortho-alkoxy anilines involves the Williamson ether synthesis followed by the reduction of a nitro group. The following diagram outlines this synthetic strategy.

Synthesis_Workflow A 2-Nitrophenol C Williamson Ether Synthesis (e.g., K₂CO₃, Acetone, Reflux) A->C B 1-Bromooctane B->C D 2-(Octyloxy)nitrobenzene C->D E Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) D->E F This compound E->F

General synthesis of this compound.

Protocol:

  • Etherification: To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and 1-bromooctane.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting 2-(octyloxy)nitrobenzene by column chromatography.

  • Reduction: Dissolve the purified 2-(octyloxy)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (for catalytic hydrogenation) or tin(II) chloride in hydrochloric acid.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction mixture accordingly (filtration for catalytic hydrogenation, or basification and extraction for SnCl₂ reduction).

  • Purify the final product, this compound, by column chromatography or distillation.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher.[10]

  • Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.[11] Alternatively, a thin solid film can be prepared by dissolving the solid in a volatile solvent and depositing it onto a salt plate.[12]

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile), typically at a concentration of about 1 mg/mL, which is then further diluted.[14]

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[15]

  • Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

References

Benchmarking 2-(Octyloxy)aniline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 2-(Octyloxy)aniline against other functionalized anilines, providing insights into their physicochemical properties, reactivity, biological activity, and metabolic stability.

This guide offers a comparative benchmark of this compound against a series of ortho-alkoxy anilines with varying alkyl chain lengths: 2-methoxyaniline, 2-butoxyaniline, and 2-hexyloxyaniline. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of their performance in key experimental assays relevant to the drug discovery process. This comparison is supported by experimental data from publicly available literature and detailed protocols for standardized assays.

Physicochemical Properties

The lipophilicity and basic physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The octyloxy substitution in this compound significantly increases its lipophilicity compared to anilines with shorter alkoxy chains.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Calculated logP
2-MethoxyanilineC₇H₉NO123.155-62251.18
2-ButoxyanilineC₁₀H₁₅NO165.23-1246-2482.73
2-HexyloxyanilineC₁₂H₁₉NO193.2919-21155-158 (5 mmHg)4.04
This compoundC₁₄H₂₃NO221.3430-32Not Available5.35

Table 1: Physicochemical Properties of Selected 2-Alkoxyanilines. Calculated logP values are provided to illustrate the trend in lipophilicity with increasing alkyl chain length. Experimental logP values under identical conditions were not available in the reviewed literature.

Chemical Reactivity: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. The reactivity of substituted anilines in this reaction is a crucial parameter for their utility in synthesizing complex molecules. While direct comparative yield data under a single set of conditions for all four anilines was not found in the literature, a representative protocol is provided below for benchmarking purposes. It is anticipated that the steric hindrance from the ortho-alkoxy group and the nucleophilicity of the amine will influence the reaction yield.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a functionalized aniline.

Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Oven-dried Schlenk tube add_solids Add Aryl Halide, Pd Catalyst, Ligand, and Base prep_vessel->add_solids add_aniline Add Aniline and Solvent add_solids->add_aniline reflux Heat under Inert Atmosphere (e.g., 100 °C, 18 h) add_aniline->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aniline derivative followed by toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aniline DerivativeProposed Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
2-Methoxyaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10018High
2-Butoxyaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10018High
2-Hexyloxyaniline4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10018Moderate-High
This compound4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10018Moderate

Table 2: Proposed Comparative Study of Buchwald-Hartwig Amination. The expected yields are qualitative estimates, as direct comparative experimental data was not found. Steric hindrance from the longer alkyl chains may slightly decrease reactivity.

Biological Activity: In Vitro Anticancer Assay

Functionalized anilines are prevalent scaffolds in the design of anticancer agents. To benchmark the potential of this compound in this context, a comparative in vitro cytotoxicity study against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) is proposed.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 h seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate for 48 h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance compound Drug (Substrate) cyp450 Cytochrome P450 (CYP) Enzyme compound->cyp450 oxidized_metabolite Oxidized Metabolite cyp450->oxidized_metabolite nadp NADP⁺ cyp450->nadp h2o H₂O cyp450->h2o nadph NADPH nadph->cyp450 o2 O₂ o2->cyp450

The Position of Octyloxy Side Chains Critically Dictates Polymer Properties for Advanced Solar Cell Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of quinoxaline-based polymer acceptors reveals that a simple change in the substitution pattern of octyloxy side chains from the para- to the meta-position on the pendant phenyl rings dramatically enhances the polymer's electronic and structural properties, leading to a nearly three-fold increase in all-polymer solar cell efficiency. [1] This guide provides a detailed comparison of the material characteristics and device performance of two such polymers, P(QxCN-T2)-p and P(QxCN-T2)-m, supported by comprehensive experimental data and protocols for researchers in materials science and organic electronics.

The strategic placement of solubilizing side chains on conjugated polymers is a powerful tool for tuning their optoelectronic and morphological characteristics. In a key study, researchers synthesized two quinoxaline-based n-type polymers, where the only structural difference was the attachment point of the octyloxy chains on the phenyl substituents of the quinoxaline unit.[1] This subtle modification from the para- to the meta-position resulted in significant downstream effects on the polymers' energy levels, crystallinity, and, ultimately, their performance as electron acceptors in all-polymer solar cells (all-PSCs).

Comparative Performance Data

The quantitative data summarized below highlights the profound impact of the octyloxy chain's isomeric position on the key properties of the polymers and their corresponding solar cell devices.

PropertyP(QxCN-T2)-p (para-position)P(QxCN-T2)-m (meta-position)
Polymer Characteristics
Number-Average Molecular Weight (Mn) (kDa)14.515.2
Polydispersity Index (PDI)2.52.4
Decomposition Temperature (Td) (°C)355360
Optical Bandgap (eV)1.881.88
HOMO Energy Level (eV)-5.70-5.77
LUMO Energy Level (eV)-3.82-3.89
All-Polymer Solar Cell Performance
Power Conversion Efficiency (PCE) (%)1.625.07
Open-Circuit Voltage (Voc) (V)0.840.88
Short-Circuit Current (Jsc) (mA/cm²)4.8510.21
Fill Factor (FF) (%)4056

Signaling Pathways and Logical Relationships

The observed differences in polymer performance can be attributed to the electronic and steric effects introduced by the octyloxy chain's position. The meta-substitution leads to a more favorable electronic structure and intermolecular packing, which enhances charge transport and device efficiency.

cluster_para para-Positioned Octyloxy Chain cluster_meta meta-Positioned Octyloxy Chain p_pos para-Position p_effect Electron-Donating Effect p_pos->p_effect p_packing Interrupted Crystallization & Intermolecular Interactions p_effect->p_packing p_transport Poor Electron Conduction p_packing->p_transport p_pce Low PCE (1.62%) p_transport->p_pce m_pos meta-Position m_effect Enhanced Electron-Withdrawing Effect m_pos->m_effect m_packing Improved Crystallization & Intermolecular Interactions m_effect->m_packing m_transport Good Electron-Conducting Pathways m_packing->m_transport m_pce High PCE (5.07%) m_transport->m_pce

Influence of Octyloxy Chain Position on Polymer Properties and Solar Cell Performance.

Experimental Workflow

The synthesis and characterization of these polymers, followed by the fabrication and testing of all-polymer solar cells, involve a multi-step process.

cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing start Starting Materials: 3- or 4-octyloxybenzaldehyde monomer Synthesis of Dibromo-Quinoxaline Monomers start->monomer polymer Stille Polymerization monomer->polymer purification Polymer Purification polymer->purification gpc GPC (Mn, PDI) tga TGA (Thermal Stability) uv_vis UV-vis Spectroscopy (Optical Properties) cv Cyclic Voltammetry (Electrochemical Properties) blend Blend PTB7-Th with P(QxCN-T2)-p or -m purification->blend Characterized Polymer spin_coat Spin-Coating of Active Layer blend->spin_coat device Device Assembly (ITO/PEDOT:PSS/Active Layer/PDINO/Al) spin_coat->device testing Photovoltaic Performance Testing device->testing

Experimental workflow from synthesis to device testing.

Experimental Protocols

Synthesis of Quinoxaline-Based Polymers (P(QxCN-T2)-m and P(QxCN-T2)-p)

The synthesis of the quinoxaline-based polymers with meta- and para-positioned octyloxy side chains was conducted via Stille polymerization.[1]

  • Monomer Synthesis : The key monomers, 2,3-bis(3-(octyloxy)phenyl)-5,8-dibromo-6,7-dicyanoquinoxaline and 2,3-bis(4-(octyloxy)phenyl)-5,8-dibromo-6,7-dicyanoquinoxaline, were synthesized first. This involved the reaction of the corresponding 1,2-diketone (derived from 3-octyloxybenzaldehyde or 4-octyloxybenzaldehyde) with 4,5-diamino-1,2-dicyanobenzene, followed by bromination.

  • Stille Polymerization : In a glovebox, the respective dibrominated quinoxaline monomer (1 equivalent) and 2,5-bis(trimethylstannyl)thiophene (1 equivalent) were dissolved in anhydrous toluene.

  • Catalyst Addition : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents) and tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equivalents) were added to the solution.

  • Reaction : The reaction mixture was stirred at 110 °C for 24 hours under an inert atmosphere.

  • Purification : The resulting polymer was end-capped with 2-bromothiophene and 2-(tributylstannyl)thiophene, then precipitated in methanol. The crude polymer was purified by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the desired polymer fraction.

Characterization Methods
  • Molecular Weight : Determined by gel permeation chromatography (GPC) in chlorobenzene at 80 °C, calibrated with polystyrene standards.

  • Thermal Properties : Thermogravimetric analysis (TGA) was performed under a nitrogen atmosphere with a heating rate of 10 °C/min to determine the decomposition temperature (Td, 5% weight loss).

  • Optical Properties : UV-vis absorption spectra of the polymer thin films were recorded to determine the optical bandgap from the absorption edge.

  • Electrochemical Properties : Cyclic voltammetry (CV) was conducted on polymer thin films cast on a glassy carbon electrode in a 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) solution in acetonitrile. The HOMO and LUMO energy levels were calculated from the onset oxidation and reduction potentials, respectively, using ferrocene/ferrocenium (Fc/Fc⁺) as an external reference.

All-Polymer Solar Cell Fabrication and Characterization
  • Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates were cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.

  • Hole Transport Layer : A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) was spin-coated onto the ITO and annealed at 150 °C for 15 minutes.

  • Active Layer : A blend solution of the donor polymer PTB7-Th and the acceptor polymer (P(QxCN-T2)-p or P(QxCN-T2)-m) in a 1:1.2 weight ratio in chlorobenzene with 3% v/v 1,8-diiodooctane as an additive was spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox.

  • Electron Transport Layer and Electrode : A perylene diimide-based electron transport layer (PDINO) and an aluminum (Al) top electrode were thermally evaporated under high vacuum.

  • Device Testing : The current density-voltage (J-V) characteristics of the devices were measured under AM 1.5G illumination (100 mW/cm²) using a solar simulator.

References

Comparative Analysis of 2-(Octyloxy)aniline Analogs in Scientific Literature: A Review

Author: BenchChem Technical Support Team. Date: November 2025

Existing research on related compounds, such as 2-substituted aniline pyrimidine and quinoxaline derivatives, offers some insights into the potential biological activities of aniline-based molecules. These studies frequently report the synthesis and evaluation of complex heterocyclic compounds where the aniline group serves as a key pharmacophore. For instance, various 2-substituted aniline derivatives have been explored as potent inhibitors of kinases like Mer, c-Met, and cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. However, these studies primarily focus on modifications of other parts of the molecule rather than a systematic investigation of the 2-alkoxy substituent on the aniline ring.

The lack of specific comparative data for 2-(Octyloxy)aniline analogs prevents the construction of a detailed quantitative comparison guide as requested. Such a guide would necessitate a study that has synthesized a series of 2-alkoxyaniline derivatives (e.g., with methoxy, ethoxy, butoxy, octyloxy, etc., substituents) and evaluated their biological activity against a common target or in a standardized panel of assays. This would allow for a direct comparison of their performance and the elucidation of how the length of the alkoxy chain influences their efficacy.

Similarly, without access to such a foundational study, providing detailed experimental protocols for key experiments and visualizing relevant signaling pathways specifically for this compound analogs is not feasible. The experimental methodologies and biological pathways are intrinsically linked to the specific therapeutic target and the biological context in which these compounds would be evaluated.

Researchers, scientists, and drug development professionals interested in the potential of this compound analogs are encouraged to initiate SAR studies to fill this knowledge gap. Such research would be valuable in determining the therapeutic potential of this specific chemical space and could lead to the development of novel drug candidates. Future work should focus on the systematic synthesis and biological evaluation of a series of 2-alkoxyaniline derivatives to provide the necessary data for a comprehensive comparative analysis.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-(Octyloxy)aniline, a compound that, like other aniline derivatives, requires careful handling due to its potential hazards. The following procedures are based on established safety protocols for aniline and its derivatives and are intended to ensure the safe management of this chemical waste.

Note: This guidance is based on the safety data for aniline, as a specific Safety Data Sheet (SDS) for this compound was not available. The octyloxy substituent may alter the physical and toxicological properties. Therefore, it is imperative to consult the specific SDS for this compound if one becomes available and to adhere to all local, state, and federal regulations.

Hazard Profile and Safety Summary

This compound is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, strict adherence to safety protocols during handling and disposal is mandatory.

Quantitative Data for Aniline (as a proxy)

The following table summarizes key quantitative data for aniline, which should be considered as indicative for this compound in the absence of specific data.

PropertyValueSource
Boiling Point 184.1°C (363.4°F)[2]
Melting Point -6°C (21.2°F)[2]
Flash Point 70°C (158°F) (Closed Cup)[2]
Specific Gravity 1.0216 (Water = 1)[2]
Oral LD50 (Rat) 250 mg/kg[2]
Dermal LD50 (Rabbit) 820 mg/kg[2]
Flammable Limits Lower: 1.3%, Upper: 23%[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of vapors and any contact with skin and eyes.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations. Do not mix with other waste materials and leave chemicals in their original containers if possible.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Store the waste container in a designated, locked, and well-ventilated area away from heat and ignition sources.[1]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]
  • Ensure adequate ventilation.
  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or Chemizorb®).[1]
  • Carefully collect the absorbed material into a sealed container for disposal.[1]
  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
  • Do not allow the chemical to enter drains or waterways.[1]

3. Final Disposal:

  • Waste this compound and any contaminated materials must be disposed of as hazardous waste.
  • Arrange for disposal through a licensed chemical waste disposal company.
  • Provide the disposal company with a complete characterization of the waste.
  • The final disposal method will likely involve incineration at an approved hazardous waste disposal plant.[1]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Waste Container in a Designated, Secure Area C->D E Spill Occurs? D->E F Contain Spill with Inert Absorbent E->F Yes I Contact Licensed Waste Disposal Company E->I No G Collect Contaminated Material into a Sealed Container F->G H Clean Spill Area G->H H->D J Provide Waste Characterization I->J K Arrange for Pickup and Transportation J->K L End: Proper Disposal at an Approved Facility K->L

References

Personal protective equipment for handling 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Octyloxy)aniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Chemical Profile: this compound is an aromatic amine. While specific data for this compound is limited, its safety profile is guided by the known hazards of aniline and its derivatives. Aniline compounds are recognized for their potential toxicity through oral, dermal, and inhalation routes, and may cause significant health effects.[1][2][3]

Hazard Identification and Classification

Based on data from similar aniline compounds, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: May cause skin irritation and potentially an allergic skin reaction.[4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer.[1]

  • Specific Target Organ Toxicity: May cause damage to organs (specifically blood) through prolonged or repeated exposure.

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[6]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[7] Breakthrough times for aniline on various glove materials can range from minutes to over an hour, so it is critical to change gloves immediately if contamination is suspected.[8]
Body Chemical-Resistant Laboratory Coat or SuitA fully buttoned lab coat is the minimum requirement. For larger quantities or in case of potential splashing, chemical-resistant overalls or a suit should be worn.[7][9]
Respiratory RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[1][10] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
Feet Closed-Toe, Chemical-Resistant ShoesShoes should be made of a material that resists chemical penetration.[6][7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Obtain and thoroughly read the Safety Data Sheet (SDS) for aniline or a closely related analogue.

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and functional.[11]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Inform colleagues in the vicinity of the handling of a toxic chemical.

2. Handling the Chemical:

  • All handling of this compound must be conducted within a certified chemical fume hood.[12]

  • Don the appropriate PPE as detailed in the table above.

  • When weighing or transferring the substance, do so carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[4]

3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[1][12]

  • Store in a locked cabinet or a designated area for toxic substances.[11]

Emergency and Spill Response

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationAction Plan
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[5] Seek immediate medical attention.
Small Spill Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[13] Collect the waste in a sealed container for disposal.[1]
Large Spill Evacuate the area immediately and contact the institution's emergency response team.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.[12] Do not mix with other waste streams.[12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Environmental Precaution: Do not allow the chemical or its waste to enter drains or waterways, as it is very toxic to aquatic life.[12]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood & Emergency Equipment prep_ppe->prep_workspace handling_transfer Weigh & Transfer in Fume Hood prep_workspace->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction emergency_spill Spill handling_transfer->emergency_spill emergency_exposure Personal Exposure handling_transfer->emergency_exposure handling_storage Store in Designated Area handling_reaction->handling_storage cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Measures & Seek Medical Attention emergency_exposure->emergency_action_exposure

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.